1-(Furan-2-ylmethyl)-3-phenylthiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-phenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c16-12(13-9-11-7-4-8-15-11)14-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAQQXEFJDQTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984911 | |
| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-65-1 | |
| Record name | NSC45943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-[(Furan-2-yl)methyl]-N-phenylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-FURFURYL-3-PHENYL-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound, a molecule of significant interest in medicinal chemistry and materials science. Thiourea derivatives incorporating heterocyclic moieties like furan are recognized for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural methodology but also the underlying scientific rationale for key experimental decisions. We will cover the quintessential nucleophilic addition reaction, purification strategies, and a full suite of spectroscopic and analytical characterization techniques required to validate the molecular structure and purity of the target compound.
Introduction: The Scientific Rationale
Thiourea and its derivatives represent a versatile class of organic compounds with the general structure R¹R²NC(=S)NR³R⁴. The presence of both sulfur and nitrogen atoms allows them to act as potent ligands in coordination chemistry and to participate in extensive hydrogen bonding, a key feature influencing their biological activity.[4] The incorporation of a furan ring, a five-membered aromatic heterocycle, is a common strategy in medicinal chemistry to develop compounds with a broad spectrum of pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities.[5][6]
The target molecule, this compound, combines the thiourea backbone with a furan-2-ylmethyl group on one nitrogen and a phenyl group on the other. This specific architecture makes it a compelling candidate for biological screening and a valuable building block in organic synthesis. The most direct and efficient synthetic route to such unsymmetrical thioureas is the coupling reaction between a primary amine and an isothiocyanate, a method lauded for its high yields and operational simplicity.[7][8]
This guide provides a detailed protocol for this synthesis and outlines the critical characterization steps to ensure the identity and purity of the final product, thereby establishing a trustworthy and reproducible scientific workflow.
Synthesis of this compound
The synthesis proceeds via the nucleophilic addition of the primary amine group of furan-2-ylmethanamine (furfurylamine) to the electrophilic carbon atom of phenyl isothiocyanate.
Reaction Mechanism and Rationale
The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electron-deficient carbon of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable thiourea product. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or ethanol, which can solvate the reactants without interfering with the reaction mechanism. The reaction is generally exothermic and proceeds efficiently at room temperature.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Furan-2-ylmethanamine (Furfurylamine), ≥99%
-
Phenyl isothiocyanate, ≥99%
-
Ethanol (Absolute), ACS Grade
-
Deionized Water
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter flask
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furan-2-ylmethanamine (e.g., 10 mmol, 0.971 g) in 30 mL of absolute ethanol.
-
Reagent Addition: While stirring at room temperature, add phenyl isothiocyanate (10 mmol, 1.20 mL, 1.35 g) dropwise to the amine solution over a period of 5-10 minutes. Causality Note: The dropwise addition helps to control the initial exothermic reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A white precipitate of the product will typically begin to form.
-
Work-up and Isolation: After the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Purification (Recrystallization): Transfer the crude product to a beaker and dissolve it in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration. Trustworthiness Note: Recrystallization is a critical step. A sharp, consistent melting point for the recrystallized product is a primary indicator of high purity.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Caption: Workflow for the characterization of the synthesized compound.
Physical Properties
| Property | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Preliminary identification |
| Melting Point | A sharp, defined range (e.g., 1-2 °C). (Literature value for Phenylthiourea is ~154 °C[9]) | Indicator of purity |
Spectroscopic Analysis
A. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The coordination of a thiourea ligand induces significant changes in its spectroscopic signatures.[4]
| Wavenumber (cm⁻¹) | Assignment | Significance |
| 3150 - 3350 | N-H Stretching | Confirms the presence of the secondary amine groups in the thiourea moiety.[10] |
| 3000 - 3100 | Aromatic C-H Stretching | Indicates the phenyl and furan rings. |
| ~2900 | Aliphatic C-H Stretching | Corresponds to the methylene (-CH₂-) bridge. |
| 1580 - 1600 | C=C Stretching (Aromatic) | Confirms the presence of the aromatic rings. |
| 1500 - 1550 | N-H Bending / C-N Stretching | Coupled vibrations characteristic of the thiourea backbone.[11] |
| 1000 - 1300 | C-O-C Stretching (Furan) | Characteristic absorption for the furan ether linkage. |
| 700 - 850 | C=S Stretching | A key band confirming the thiocarbonyl group. This band can be weak.[10][12] |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR (in DMSO-d₆):
-
δ ~9.8 ppm (singlet, 1H): N-H proton adjacent to the phenyl group.
-
δ ~8.2 ppm (triplet, 1H): N-H proton adjacent to the furfuryl group.
-
δ ~7.6 ppm (doublet, 1H): Furan proton at position 5.
-
δ 7.1-7.5 ppm (multiplet, 5H): Phenyl ring protons.
-
δ ~6.4 ppm (doublet of doublets, 1H): Furan proton at position 4.
-
δ ~6.3 ppm (doublet, 1H): Furan proton at position 3.
-
δ ~4.8 ppm (doublet, 2H): Methylene (-CH₂-) protons.
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~181 ppm: Thiocarbonyl carbon (C=S).
-
δ ~151 ppm: Furan carbon at position 2.
-
δ ~142 ppm: Furan carbon at position 5.
-
δ ~139 ppm: Phenyl carbon attached to nitrogen.
-
δ 122-129 ppm: Phenyl carbons.
-
δ ~110 ppm: Furan carbon at position 4.
-
δ ~108 ppm: Furan carbon at position 3.
-
δ ~39 ppm: Methylene carbon (-CH₂-).
-
C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
| m/z Value | Assignment |
| ~232 | [M]⁺ Molecular Ion |
| ~135 | [C₆H₅NCS]⁺ Fragment |
| ~97 | [C₅H₅O-CH₂-NH]⁺ Fragment |
| ~81 | [C₅H₅O]⁺ Fragment (Furfuryl cation) |
| ~77 | [C₆H₅]⁺ Fragment (Phenyl cation) |
Elemental Analysis
This technique provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the theoretical values calculated from the molecular formula (C₁₂H₁₂N₂OS).
| Element | Theoretical % | Found % |
| Carbon | 62.04 | ± 0.4% |
| Hydrogen | 5.21 | ± 0.4% |
| Nitrogen | 12.06 | ± 0.4% |
| Sulfur | 13.80 | ± 0.4% |
Biological Context and Significance
The structural motifs present in this compound are associated with a wide range of biological activities. Furan-containing compounds are known to possess significant antibacterial, antifungal, anti-inflammatory, and antiviral properties.[1][3] Specifically, thiourea derivatives have been investigated as potent antimicrobial agents.[2][13] For example, 1-Benzoyl-3-furan-2-ylmethyl-thiourea has demonstrated antibacterial activity against several pathogenic strains.[1] The synthesized compound, therefore, serves as a promising lead structure for further modification and screening in drug discovery programs, particularly in the development of new antimicrobial agents.
Conclusion
This guide has detailed a reliable and efficient method for the synthesis of this compound via the reaction of furfurylamine and phenyl isothiocyanate. The provided step-by-step protocols for synthesis, purification, and characterization establish a self-validating workflow crucial for scientific integrity. The comprehensive analytical data, including FT-IR, NMR, and MS, provide the necessary evidence to confirm the structure and purity of the target molecule. The established biological relevance of the furan and thiourea scaffolds underscores the importance of this compound as a valuable candidate for further investigation in medicinal chemistry and materials science.
References
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Lang, S. A., & Lin, Y. I. (2008). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters. [Link]
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Various Authors. Preparation of thioureas from isothiocyanates and amines. ResearchGate. [Link]
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Friscic, T., & James, S. L. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC. [Link]
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Limban, C., et al. (2018). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
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Bernardo, A. R., et al. (2009). Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. PubMed. [Link]
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Sathiyaraj, S., & Sree, S. P. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal. [Link]
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Organic Chemistry Portal. Synthesis of thioureas by thioacylation. Organic Chemistry Portal. [Link]
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Inam, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
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Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amines. Molecules. [Link]
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Iovine, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry. [Link]
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JETIR. (2023). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. JETIR. [Link]
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Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]
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Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. PMC. [Link]
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Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]
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Various Authors. (2012). Synthesis and biological activity of a new type of thiourea derivatives. ResearchGate. [Link]
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Sharma, D., & Mayank. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
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WJPR. (2023). Pharmacological activity of furan derivatives. WJPR. [Link]
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PubChem. Phenylthiourea. PubChem. [Link]
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Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. [Link]
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PubChem. 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem. [Link]
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SpectraBase. 1-(4-Bromo-phenyl)-3-(tetrahydro-furan-2-ylmethyl)-thiourea - Optional[13C NMR]. SpectraBase. [Link]
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Popiolek, L., & Kosikowska, U. (2018). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules. [Link]
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IJCRT. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
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Sanna, D., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. MDPI. [Link]
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Alabi, K. A., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. ResearchGate. [Link]
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NIST. Thiourea, phenyl-. NIST WebBook. [Link]
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Singh, R. B., & Singh, P. K. (2011). Synthesis and antimicrobial activities of substituted phenylthioureas. JOCPR. [Link]
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ResearchGate. IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone. ResearchGate. [Link]
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ResearchGate. 1 H NMR spectrum of (1c) 1-(4-methylphenyl)-3-phenyl-thiourea (CHCl3-d). ResearchGate. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Foreword: Unveiling Molecular Architecture
In the realm of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. This knowledge, derived from single-crystal X-ray diffraction (SCXRD), underpins our ability to predict and modify a compound's physicochemical properties, from solubility and stability to biological activity.[1][2] This guide provides an in-depth, technical walkthrough of the complete workflow for the crystal structure analysis of a novel thiourea derivative, 1-(Furan-2-ylmethyl)-3-phenylthiourea. Thiourea derivatives are a class of compounds renowned for their diverse biological activities and potential as therapeutic agents.[3][4]
This document is structured not as a rigid protocol, but as a narrative of scientific inquiry. It is designed for researchers, scientists, and drug development professionals, aiming to elucidate not just the "how" but the fundamental "why" behind each experimental choice and analytical step. We will journey from the synthesis of the molecule to the intricate details of its supramolecular architecture, providing a comprehensive and self-validating framework for crystallographic analysis.
Synthesis and Molecular Confirmation: Building the Foundation
The journey to a crystal structure begins with the synthesis and purification of the target compound. The title compound, this compound, can be reliably synthesized through the reaction of furfurylamine with phenyl isothiocyanate.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve phenyl isothiocyanate (1.0 equivalent) in ethanol.
-
Addition: To this solution, add furfurylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation & Isolation: Upon completion, the product typically precipitates from the solution. The solid is then collected by vacuum filtration, washed with cold ethanol to remove any unreacted starting materials, and dried under vacuum.
-
Purity Confirmation: The purity of the synthesized compound is confirmed using standard spectroscopic techniques (FT-IR, ¹H-NMR, and ¹³C-NMR) to ensure the molecular identity before proceeding to crystallization.
The Art of Crystallization: From Powder to Diffraction-Quality Single Crystals
The most critical and often challenging step in SCXRD is obtaining a single crystal of suitable size and quality.[5] For a molecule like this compound, slow evaporation from a suitable solvent or solvent mixture is a primary and effective technique.
Experimental Protocol: Crystal Growth
-
Solvent Screening: A small amount of the purified compound is dissolved in various solvents (e.g., ethanol, methanol, acetone, dichloromethane, and mixtures thereof) to determine its solubility. The ideal solvent is one in which the compound is sparingly soluble.
-
Solution Preparation: A saturated or near-saturated solution of the compound is prepared in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then left in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent over several days to weeks allows for the ordered arrangement of molecules into a crystal lattice.
-
Crystal Harvesting: Once crystals of sufficient size (typically 0.1-0.3 mm in each dimension) have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement
SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[6]
Workflow for Crystallographic Analysis
Caption: Overall workflow for crystal structure analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of orientations, and for each orientation, the intensity of the diffracted X-ray beams is recorded by a detector.[6]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The crucial step of solving the "phase problem" is then performed using direct methods, often implemented in software like SHELXT within the Olex2 graphical user interface.[7][8] This provides an initial electron density map from which a preliminary molecular model can be built.
This initial model is then refined against the experimental data using a least-squares minimization procedure, typically with the SHELXL program.[9][10] The refinement process involves adjusting atomic positions, and displacement parameters (describing thermal motion) to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are usually placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed by examining metrics such as the R-factor and the goodness-of-fit (GooF).
Molecular and Supramolecular Architecture of Thiourea Derivatives
While a crystal structure for the exact title compound is not publicly available, we can infer its likely structural features from closely related, published structures such as 1-Furoyl-3-methyl-3-phenylthiourea.[11][12][13]
Molecular Geometry
The core of the molecule consists of a thiourea fragment linking a furan ring and a phenyl ring. The C-N bond lengths within the thiourea moiety are expected to be shorter than a typical C-N single bond, indicating delocalization of electron density across this fragment.[13] The molecule is not planar, with significant dihedral angles observed between the mean planes of the furan and phenyl rings.[13]
Table 1: Representative Crystallographic Data for a Related Thiourea Derivative
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₂N₂O₂S |
| Formula Weight | 260.31 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345(6) |
| b (Å) | 15.678(7) |
| c (Å) | 21.987(9) |
| β (°) | 96.115(4) |
| Volume (ų) | 4234(3) |
| Z | 8 |
| R-factor (R1) | 0.047 |
| Goodness-of-Fit (S) | 1.05 |
(Note: Data is representative of a similar class of compounds for illustrative purposes.)
Supramolecular Assembly and Hydrogen Bonding
The way molecules pack in the crystal is governed by intermolecular interactions. In thiourea derivatives, hydrogen bonding is a dominant force in directing the crystal packing.[12][13][14] The N-H groups of the thiourea core act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group and the oxygen atom of the furan ring can act as acceptors.
In many related structures, molecules are linked into dimers or chains via N-H···S or N-H···O hydrogen bonds.[12][13][14] These interactions are fundamental to the stability of the crystal lattice.
Table 2: Typical Hydrogen Bond Geometry
| D–H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |
|---|---|---|---|---|
| N–H···S | 0.86 | 2.54 | 3.38 | 168 |
| N–H···O | 0.86 | 2.15 | 2.99 | 170 |
(Note: Data is representative of a similar class of compounds for illustrative purposes.)
Caption: Schematic of N-H···S hydrogen bonding.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
To gain a more quantitative and visual understanding of all intermolecular contacts, Hirshfeld surface analysis is an invaluable tool.[15][16][17] This method partitions the crystal space into regions belonging to each molecule, and the resulting surface visually represents the intermolecular interactions.[15]
The surface is colored according to a normalized contact distance (d_norm), which highlights regions of close contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions.
2D Fingerprint Plots
A 2D fingerprint plot is derived from the Hirshfeld surface, summarizing all intermolecular contacts in a single graph.[18] It plots the distance from the surface to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside (d_e). This plot can be deconstructed to show the percentage contribution of different types of contacts (e.g., H···H, C···H, O···H, S···H) to the overall crystal packing. This provides a quantitative fingerprint of the intermolecular environment. For thiourea derivatives, significant contributions from H···H, C···H, and S···H contacts are typically observed, with sharp spikes in the plot indicating the presence of strong hydrogen bonds.[19]
Structure Validation: Ensuring Data Integrity
Before final analysis and publication, the crystal structure must be rigorously validated. The PLATON program is a multipurpose crystallographic tool that can be used for this purpose.[20][21][22][23] It performs a series of checks on the geometric and crystallographic data to identify potential errors, such as missed symmetry or incorrectly assigned atoms. The final output is often a Crystallographic Information File (CIF), which is the standard format for archiving and publishing crystal structure data.
Conclusion: From Molecule to Material
The crystal structure analysis of this compound, as outlined in this guide, provides a comprehensive blueprint for understanding its solid-state properties. Through a systematic workflow encompassing synthesis, high-quality crystal growth, precise X-ray diffraction data collection, and sophisticated refinement and analysis, we can unveil the intricate details of its molecular geometry and the subtle intermolecular forces that govern its crystal packing. This fundamental knowledge is the cornerstone upon which further research into its potential applications in medicinal chemistry and materials science can be built.
References
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Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369. [Link]
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Arshad, M. N., Asiri, A. M., & Bibi, A. (2014). 1-Methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o528. [Link]
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Struga, M., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. Molecules, 27(24), 8758. [Link]
-
ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. Retrieved January 22, 2026, from [Link]
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Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E, E64, o2369. [Link]
-
Singh, P., et al. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica, 4(1), 356-363. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved January 22, 2026, from [Link]
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Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Retrieved January 22, 2026, from [Link]
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CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved January 22, 2026, from [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]
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Said, R. B., et al. (2020). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 9, 1-13. [Link]
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Olex2. (2023, February 22). Some easy steps in Olex2 [Video]. YouTube. [Link]
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ShelXle. (2020, August 14). ShelXle Tutorial solving and refining crystal structures [Video]. YouTube. [Link]
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Spectroscopic properties (NMR, IR, MS) of 1-(Furan-2-ylmethyl)-3-phenylthiourea
An In-Depth Technical Guide to the Spectroscopic Properties of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Introduction: Bridging Heterocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the synthesis and characterization of novel small molecules are paramount. Thiourea derivatives, in particular, have garnered significant attention due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[1]. The core functional group, -NH-C(S)-NH-, provides a versatile scaffold capable of forming strong hydrogen bonds and coordinating with metal ions, making these compounds valuable as intermediates and as bioactive molecules themselves[2][3].
This guide focuses on the comprehensive spectroscopic characterization of This compound . This molecule uniquely combines the phenylthiourea moiety with a furan ring, a heterocyclic system prevalent in numerous pharmaceuticals and natural products[4]. Understanding the precise spectral signature of this compound is a critical, self-validating step in its synthesis and subsequent use in research and development. Here, we move beyond a simple data dump, providing a field-proven rationale for the expected spectroscopic outcomes in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Synthesis
A robust spectroscopic analysis begins with an unambiguous molecular structure and a reliable synthetic protocol. The synthesis of this compound is typically achieved through the nucleophilic addition of furfurylamine to phenyl isothiocyanate.
Caption: Molecular structure with numbering for NMR assignments.
Experimental Protocol: Synthesis
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve phenyl isothiocyanate (1.0 eq) in 20 mL of a suitable solvent like acetonitrile or ethanol.
-
Nucleophilic Addition: To the stirred solution, add furfurylamine (1.05 eq) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the isothiocyanate.
-
Reaction Monitoring: The reaction is typically exothermic. Stir the mixture at room temperature for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: The product often precipitates directly from the reaction mixture upon completion. If not, the solvent can be reduced under vacuum. The resulting solid is collected by filtration.
-
Purification: The crude product is washed with cold solvent (e.g., ethanol) to remove any unreacted starting materials. For higher purity, recrystallization from a solvent like isopropanol is recommended[5]. The final product should be a crystalline solid.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is indispensable for confirming the presence and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of each proton is dictated by its local electronic environment.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for thiourea derivatives as the N-H protons are more readily observed.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.
Predicted ¹H NMR Data and Interpretation
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Field Insights |
| NH (Thiourea, Phenyl side) | 9.5 - 9.8 | Singlet (broad) | - | This proton is deshielded due to the electron-withdrawing nature of the adjacent phenyl ring and thiocarbonyl group. In DMSO, it appears as a distinct singlet; in CDCl₃, it may be broader and exchangeable. |
| NH (Thiourea, Furan side) | 8.0 - 8.3 | Triplet (broad) | ~5-6 Hz | This proton is coupled to the adjacent CH₂ group, resulting in a triplet. Its broadness is characteristic of protons on nitrogen atoms due to quadrupolar relaxation and potential hydrogen bonding. |
| H-5' (Furan) | 7.3 - 7.5 | Multiplet | ~1.8 Hz (to H-4'), ~0.8 Hz (to H-3') | As the furan proton adjacent to the oxygen atom, H-5' is the most deshielded of the furan protons[6][7]. |
| Phenyl Protons (H-2'', H-3'', H-4'', H-5'', H-6'') | 7.1 - 7.4 | Multiplet | - | These aromatic protons will appear as a complex multiplet in the typical aromatic region. The ortho protons (H-2'', H-6'') are generally slightly more deshielded than the meta and para protons. |
| H-3' (Furan) | 6.3 - 6.4 | Multiplet | ~3.2 Hz (to H-4'), ~0.8 Hz (to H-5') | This proton shows coupling to both H-4' and H-5'[7]. |
| H-4' (Furan) | 6.2 - 6.3 | Multiplet | ~3.2 Hz (to H-3'), ~1.8 Hz (to H-5') | This proton is coupled to the other two furan protons, resulting in a characteristic multiplet[8]. |
| CH₂ (Methylene bridge) | 4.6 - 4.8 | Doublet | ~5-6 Hz | The methylene protons are adjacent to an electron-withdrawing furan ring and the NH group. They are coupled to the furan-side NH proton, hence appearing as a doublet. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides a map of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial due to the low natural abundance of ¹³C.
-
Instrument Setup: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters: Use a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required to obtain an adequate signal-to-noise ratio. The spectral width should be set to ~220 ppm.
-
Referencing: The spectrum is referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).
Predicted ¹³C NMR Data and Interpretation
| Carbon Assignment | Predicted δ (ppm) | Causality and Field Insights |
| C=S (Thiocarbonyl) | 180 - 183 | The thiocarbonyl carbon is highly deshielded due to the double bond to the electronegative sulfur atom and resonance effects within the thiourea moiety[5]. This is typically the most downfield signal. |
| C-2' (Furan) | 150 - 152 | This carbon is attached to the methylene bridge and is part of the furan ring's double bond system, placing it in the aromatic/alkene region[9]. |
| C-5' (Furan) | 142 - 144 | The furan carbon adjacent to the oxygen is significantly deshielded[10]. |
| C-1'' (Phenyl) | 138 - 140 | The ipso-carbon of the phenyl ring, attached to the nitrogen, appears in this region. |
| C-2''/C-6'' (Phenyl) | 128 - 130 | Aromatic carbons. |
| C-3''/C-5'' (Phenyl) | 124 - 126 | Aromatic carbons. |
| C-4'' (Phenyl) | 122 - 124 | Aromatic carbons. |
| C-3' (Furan) | 110 - 112 | Shielded relative to C-5' due to its position in the heterocyclic ring[11]. |
| C-4' (Furan) | 107 - 109 | Shielded furan carbon[11]. |
| CH₂ (Methylene bridge) | 40 - 45 | This aliphatic carbon is deshielded by the adjacent furan ring and nitrogen atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by measuring the vibrations of its bonds.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum should be collected first.
Predicted IR Data and Interpretation
| Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale and Field Insights |
| 3150 - 3350 | N-H Stretch | Thiourea (N-H) | The N-H stretching vibrations typically appear as one or two sharp to medium bands in this region. The exact position is sensitive to hydrogen bonding. |
| 3100 - 3150 | C-H Stretch (sp²) | Furan & Phenyl (Ar-H) | Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. |
| 2850 - 2950 | C-H Stretch (sp³) | Methylene (-CH₂-) | Aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. |
| 1590 - 1610 | C=C Stretch | Furan & Phenyl | Characteristic stretching vibrations of the aromatic and furan rings. |
| 1510 - 1550 | N-H Bend / C-N Stretch | Thioamide II Band | This is a characteristic mixed vibration of the thiourea group, involving both N-H bending and C-N stretching. |
| 1300 - 1350 | C=S Stretch / C-N Stretch | Thioamide I Band | The C=S stretching vibration is often coupled with other vibrations and can be found in this region[12][13]. It is a key diagnostic peak for the thiourea moiety. |
| 1000 - 1100 | C-O-C Stretch | Furan Ring | The asymmetric stretching of the C-O-C bond within the furan ring gives rise to a strong absorption band in this region[14]. |
| 700 - 800 | C=S Stretch / C-H Out-of-Plane Bend | Thiourea / Phenyl | A band in this region can have contributions from the C=S bond as well as the out-of-plane bending of the C-H bonds on the monosubstituted phenyl ring[15]. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: MS Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample (in a solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique that will primarily generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire the full scan mass spectrum in positive ion mode.
-
Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform a product ion scan on the isolated [M+H]⁺ peak. The precursor ion is fragmented by collision-induced dissociation (CID), and the resulting fragment ions are detected[16][17][18].
Predicted Mass Spectrum Data and Fragmentation Analysis
The expected exact mass of this compound (C₁₂H₁₂N₂OS) is 232.0670 g/mol . The primary ion observed in ESI-MS will be the protonated molecule, [M+H]⁺, at m/z 233.0748.
The fragmentation of thiourea derivatives is a charge-driven process, often initiated by protonation at the most basic site—the sulfur atom[16][18]. Subsequent fragmentation yields characteristic product ions.
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Quantum chemical calculations for 1-(Furan-2-ylmethyl)-3-phenylthiourea
An In-Depth Technical Guide to the Quantum Chemical Calculation of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Abstract
This technical guide provides a comprehensive framework for the quantum chemical analysis of this compound, a molecule of interest in medicinal chemistry due to the known biological activities of furan and thiourea scaffolds.[1][2] For researchers and professionals in drug development, computational chemistry offers a powerful, cost-effective avenue to elucidate molecular properties before committing to expensive and time-consuming laboratory synthesis and testing.[3][4] This document details the theoretical underpinnings, step-by-step computational protocols, and data interpretation strategies for characterizing the geometric, electronic, and vibrational properties of the title compound using Density Functional Theory (DFT). The insights derived from these calculations—including molecular electrostatic potential, frontier molecular orbitals, and vibrational spectra—are critical for predicting reactivity, understanding potential drug-receptor interactions, and guiding further molecular modification and development.[5]
Introduction: The Rationale for Computational Scrutiny
The process of drug discovery and development is notoriously complex and resource-intensive.[4] Computational chemistry has emerged as an indispensable tool to accelerate this pipeline by enabling the virtual screening of compound libraries, predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and optimizing lead compounds.[3][4][6] At the heart of these computational methods lies quantum chemistry, which allows for the calculation of a molecule's properties from first principles.[7][8]
The target of this guide, this compound, combines two pharmacologically significant moieties. The furan ring is a component of numerous bioactive compounds with applications ranging from antibacterial to anti-inflammatory agents.[1][9] Similarly, thiourea derivatives are known for a wide spectrum of biological activities and their ability to coordinate with metal ions in biological systems.[2][10] By applying quantum chemical calculations, we can develop a fundamental understanding of this molecule's intrinsic properties, which are key determinants of its potential therapeutic efficacy.
This guide will focus on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost, making it exceptionally well-suited for studying medium-sized organic molecules like the one .[7][11] We will explore its application to determine the molecule's stable 3D conformation, electronic landscape, and spectroscopic signatures.
Theoretical & Methodological Framework
The reliability of any computational study hinges on the appropriate selection of theoretical methods and parameters. This section explains the causality behind the chosen computational strategy.
The Choice of Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy based on the electron density, which simplifies the calculation significantly without a major loss of accuracy for many systems.[11] For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, have proven to be particularly robust.[12]
Selected Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This is a widely-used hybrid functional that provides excellent results for the geometries, vibrational frequencies, and electronic properties of a broad range of organic compounds.[12][13][14]
The Basis Set: Building Blocks of the Calculation
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. A larger, more flexible basis set can describe the electron distribution more accurately but requires more computational resources.
Selected Basis Set: 6-311G(d,p) . This is a Pople-style triple-zeta basis set.
-
"6-311G" : Indicates that core electrons are described by a single contracted function (from 6 primitive Gaussian functions), while valence electrons are described with more flexibility by three functions (contracted from 3, 1, and 1 primitive Gaussians, respectively).
-
"(d,p)" : These are polarization functions added to heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the description of non-spherical electron density, which is crucial for accurately modeling chemical bonds and lone pairs.
This combination of B3LYP/6-311G(d,p) is a well-established standard for obtaining reliable results for molecules of this nature.
Experimental Protocol: A Step-by-Step Computational Workflow
This section provides a detailed protocol for performing the quantum chemical calculations. While specific commands may vary slightly between software packages (e.g., Gaussian, ORCA, PySCF), the logical flow remains constant.[15]
Step 1: Molecular Structure Preparation
-
Construct the Molecule : Build the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw, GaussView).
-
Initial Cleaning : Perform a preliminary geometry optimization using a fast, low-level method like a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This step prevents the high-level DFT calculation from starting from a highly strained or unrealistic conformation.
Step 2: Geometry Optimization
-
Objective : To find the lowest energy conformation of the molecule on the potential energy surface.
-
Procedure :
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311G(d,p) basis set.
-
Specify tight convergence criteria to ensure a true energy minimum is found.
-
Execute the calculation. The output will be the optimized Cartesian coordinates of the atoms.
-
Step 3: Vibrational Frequency Analysis
-
Objective : To confirm that the optimized geometry corresponds to a true energy minimum and to calculate the theoretical vibrational spectra (IR and Raman).
-
Procedure :
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Validation : Check the output for imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are present, it indicates a transition state or a saddle point, and the structure must be perturbed along the imaginary mode and re-optimized.[8]
-
The output will contain the calculated harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical spectra can be compared with experimental data if available.[13][16]
-
Step 4: Electronic Property Calculations
-
Objective : To analyze the electronic structure, reactivity, and potential interaction sites of the molecule.
-
Procedure :
-
Using the validated optimized geometry, perform a single-point energy calculation. This calculation should be set to generate additional outputs.
-
Frontier Molecular Orbitals (FMOs) : Request the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (ΔE) are crucial indicators of chemical reactivity and stability.[17][18]
-
Molecular Electrostatic Potential (MEP) : Request the generation of the MEP map. The MEP is calculated to visualize the charge distribution and predict how the molecule will interact with other charged species.[19] It is an essential tool for understanding drug-receptor interactions.[20][21]
-
The overall computational workflow is summarized in the diagram below.
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In Silico Prediction of the Biological Activity of 1-(Furan-2-ylmethyl)-3-phenylthiourea: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive technical framework for the in silico prediction of the biological activity of the novel compound 1-(Furan-2-ylmethyl)-3-phenylthiourea. As the pace of drug discovery accelerates, computational methods have become indispensable for the rapid and cost-effective evaluation of new chemical entities. This document outlines a multi-step in silico workflow, commencing with target identification and progressing through molecular docking, quantitative structure-activity relationship (QSAR) modeling, absorption, distribution, metabolism, excretion, and toxicity (ADMET) prediction, and culminating in molecular dynamics simulations. Each section is designed to provide both the theoretical underpinnings and practical, step-by-step protocols, empowering researchers to apply these methodologies to their own investigations. The overarching goal is to furnish a robust, self-validating computational strategy to elucidate the therapeutic potential of this compound and its analogs, thereby guiding subsequent experimental validation.
Introduction: The Rationale for In Silico Assessment
The confluence of burgeoning computational power and vast biological datasets has revolutionized early-stage drug discovery. In silico techniques offer a predictive lens through which the biological potential and liabilities of a novel compound can be assessed prior to its synthesis and experimental testing. This proactive approach not only conserves resources but also enables a more rational and targeted drug design process.
The subject of this guide, this compound, belongs to the thiourea class of compounds, which are known to exhibit a wide spectrum of biological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[1][2][3] The presence of a furan moiety is also significant, as this five-membered heterocyclic ring is a constituent of many biologically active compounds and can influence pharmacokinetic properties.[4][5] Given the therapeutic promise inherent in its structural motifs, a systematic in silico evaluation of this compound is a logical and scientifically rigorous first step in its journey toward potential clinical relevance.
This guide is structured to mirror a logical in silico drug discovery cascade, as depicted in the workflow diagram below.
Caption: Overall in silico workflow for predicting the biological activity of this compound.
Target Identification: Unveiling Potential Biological Partners
The initial and most critical step in characterizing a novel compound is to identify its potential biological targets. This can be achieved through a combination of ligand-based and structure-based approaches.
Ligand-Based Target Prediction
This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the structure of this compound to databases of compounds with known targets, we can infer its potential protein interactions.
Experimental Protocol: Target Prediction using SwissTargetPrediction
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online MarvinJS editor provided on the SwissTargetPrediction website.
-
Alternatively, obtain the SMILES (Simplified Molecular Input Line Entry System) string for the compound.
-
-
Submission to SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.
-
Paste the SMILES string or draw the structure in the provided editor.
-
Select the appropriate organism (e.g., Homo sapiens).
-
Initiate the prediction.
-
-
Analysis of Results:
-
The output will be a list of potential targets, ranked by probability.
-
Examine the top-ranking targets and their associated classes (e.g., kinases, G-protein coupled receptors, enzymes).
-
Pay close attention to targets that are well-validated in disease areas of interest.
-
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a compound's biological activity. This pharmacophore can then be used to screen 3D databases of protein structures to identify potential targets.
Molecular Docking: Simulating the Protein-Ligand Embrace
Once a set of putative targets has been identified, molecular docking is employed to predict the preferred binding orientation of this compound to each target and to estimate the strength of the interaction.
Theoretical Basis
Molecular docking algorithms explore the conformational space of a ligand within the binding site of a protein, calculating the binding energy for each conformation. A lower binding energy generally indicates a more stable protein-ligand complex and a higher binding affinity.[6]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges using a tool like PDB2PQR.
-
-
Ligand Preparation:
-
Docking Simulation:
-
Define the search space (grid box) on the protein, encompassing the putative binding site.
-
Run the AutoDock Vina simulation, specifying the prepared protein and ligand files and the grid parameters.
-
-
Analysis of Docking Results:
-
Examine the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.
-
Caption: A streamlined workflow for performing molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR): Decoding the Molecular Blueprint of Activity
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9] By building a predictive QSAR model, we can estimate the activity of novel compounds like this compound.
The QSAR Paradigm
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[10]
Experimental Protocol: Building a QSAR Model
-
Data Collection:
-
Gather a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 or MIC values). For this guide, we will use a hypothetical dataset of furan-containing thiourea derivatives with reported antibacterial activity.
-
-
Molecular Descriptor Calculation:
-
For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, electronic, steric, and thermodynamic properties) using software like PaDEL-Descriptor or Dragon.[11]
-
-
Model Building and Validation:
-
Divide the dataset into a training set and a test set.
-
Use a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates the molecular descriptors with the biological activity for the training set.
-
Validate the model's predictive power using the test set and various statistical metrics (e.g., R², Q², RMSE).[12][13]
-
Table 1: Hypothetical Dataset for QSAR Analysis of Furan-Containing Thiourea Derivatives against Staphylococcus aureus
| Compound ID | Structure | MIC (µg/mL) |
| 1 | This compound | To be predicted |
| 2 | 1-(Furan-2-ylmethyl)-3-(4-chlorophenyl)thiourea | 16 |
| 3 | 1-(Furan-2-ylmethyl)-3-(4-methylphenyl)thiourea | 32 |
| 4 | 1-(Furan-2-ylmethyl)-3-(4-methoxyphenyl)thiourea | 64 |
| 5 | 1-(Furan-2-ylmethyl)-3-(2-chlorophenyl)thiourea | 8 |
| 6 | 1-(Thiophen-2-ylmethyl)-3-phenylthiourea | 32 |
ADMET Prediction: Assessing Drug-Likeness and Safety
A biologically active compound is only a viable drug candidate if it possesses favorable ADMET properties. In silico ADMET prediction allows for the early identification of potential pharmacokinetic and toxicity issues.
Experimental Protocol: ADMET Prediction using SwissADME and pkCSM
-
Submission to Web Servers:
-
Input the SMILES string of this compound into the SwissADME and pkCSM web servers.
-
-
Analysis of Predicted Properties:
-
Absorption: Evaluate parameters such as Caco-2 permeability and intestinal absorption.
-
Distribution: Assess blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Predict substrates and inhibitors of cytochrome P450 enzymes.
-
Excretion: Estimate total clearance.
-
Toxicity: Predict potential for Ames toxicity, hERG inhibition, and hepatotoxicity.
-
Table 2: Predicted ADMET Properties for this compound (Hypothetical Data)
| Property | Predicted Value | Interpretation |
| Gastrointestinal Absorption | High | Good oral bioavailability expected. |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity. |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity. |
Molecular Dynamics Simulation: Observing the Dance of Molecules
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding pose over time.
The Power of Motion
MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory of their positions and velocities. This allows for the analysis of conformational changes, binding stability, and the calculation of binding free energies.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Use the best-ranked docking pose of the this compound-target complex as the starting structure.
-
Solvate the system in a water box and add counter-ions to neutralize the charge.
-
-
Simulation:
-
Perform an energy minimization of the system.
-
Gradually heat the system to physiological temperature and equilibrate it under constant pressure.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.[4]
-
Caption: Key steps in performing and analyzing a molecular dynamics simulation.
Synthesis of Findings and Future Directions
The culmination of this in silico investigation will be an integrated biological activity profile for this compound. This profile will encompass its likely molecular targets, predicted binding affinities, potential efficacy based on QSAR, and a comprehensive assessment of its drug-like properties and safety.
This computationally derived information will serve as a powerful guide for subsequent experimental validation. For instance, the top-ranked predicted targets can be prioritized for in vitro binding and functional assays. The ADMET predictions will inform the design of in vivo pharmacokinetic and toxicology studies. Ultimately, the synergy between in silico prediction and experimental testing will facilitate a more efficient and informed drug discovery process.
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Molecular dynamics methods for protein-ligand complex stability analysis. Consensus. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. Available at: [Link]
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End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available at: [Link]
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Antioxidant, antibacterial, enzyme inhibition and fluorescence characteristics of unsymmetrical thiourea derivatives. PLoS ONE. Available at: [Link]
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Introduction to Molecular Dynamics - the GROMACS tutorials!. Available at: [Link]
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Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. Available at: [Link]
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Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Available at: [Link]
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TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling. Available at: [Link]
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Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. Available at: [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. Available at: [Link]
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Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction. MDPI. Available at: [Link]
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interpretable-ADMET: a web service for ADMET prediction and optimization based on deep neural representation. Nucleic Acids Research. Available at: [Link]
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A Survey of Quantitative Descriptions of Molecular Structure. Current Topics in Medicinal Chemistry. Available at: [Link]
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Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Available at: [Link]
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Interpretation-ADMElab: ADMET Prediction|ADMET Predictor|QSAR|ADMET Database. Available at: [Link]
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A Technical Guide to Novel Synthesis Routes for Substituted Furan-Phenylthiourea Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Significance of Furan-Phenylthiourea Scaffolds in Medicinal Chemistry
The confluence of the furan nucleus and the phenylthiourea moiety has given rise to a class of compounds with significant potential in drug discovery. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a structural motif present in numerous natural products and pharmaceuticals, valued for its ability to engage in various biological interactions.[1] Similarly, the thiourea derivative framework is a cornerstone in medicinal chemistry, with compounds exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The combination of these two pharmacophores in substituted furan-phenylthiourea derivatives has generated considerable interest, leading to the exploration of their therapeutic potential. These compounds have demonstrated promising activity as anticancer and antimicrobial agents, driving the need for efficient and versatile synthetic strategies.[2][3]
This in-depth technical guide provides a comprehensive overview of novel and established synthesis routes for substituted furan-phenylthiourea derivatives. It is designed to equip researchers and drug development professionals with the necessary knowledge to not only replicate these syntheses but also to innovate and develop new analogues with enhanced therapeutic properties. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and present data in a clear and accessible format.
Core Synthetic Strategies: From Classical Approaches to Modern Methodologies
The synthesis of substituted furan-phenylthiourea derivatives primarily revolves around the formation of the thiourea linkage between a furan-containing amine or acyl derivative and a substituted phenyl isothiocyanate. However, the sequence of bond formation and the specific reagents and conditions employed can vary significantly, leading to a range of synthetic routes with distinct advantages.
Route 1: The Isothiocyanate Addition Pathway - A Foundational Approach
The most direct and widely employed method for the synthesis of furan-phenylthiourea derivatives is the nucleophilic addition of a furan-containing amine to a substituted phenyl isothiocyanate. This reaction is typically straightforward and proceeds with high yields.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous solvents such as acetone, tetrahydrofuran (THF), or acetonitrile are commonly used to prevent the hydrolysis of the isothiocyanate and to ensure a homogenous reaction mixture.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating to facilitate the reaction without promoting side reactions.
-
Catalyst: While the reaction can proceed without a catalyst, the addition of a base like triethylamine (TEA) can accelerate the reaction by deprotonating the amine, thereby increasing its nucleophilicity.[4]
Self-Validating Protocol: The progress of the reaction can be easily monitored by thin-layer chromatography (TLC), observing the consumption of the starting amine and the appearance of the product spot. The final product is typically a solid that can be purified by recrystallization, and its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Reagent Preparation: In a dry round-bottom flask, dissolve furfurylamine (1.0 eq) in anhydrous acetone.
-
Reaction Initiation: To the stirred solution, add 4-chlorophenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).
-
Product Isolation: Upon completion, the product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure N-(furan-2-ylmethyl)-N'-(4-chlorophenyl)thiourea as a crystalline solid.
Route 2: The Acyl Isothiocyanate Pathway for N-Acyl-N'-phenylthiourea Derivatives
A significant subclass of these compounds are the 1-(furan-2-carbonyl)-3-phenylthiourea derivatives. These are synthesized through the reaction of a furoyl isothiocyanate with a substituted aniline, or more commonly, by reacting a furoyl chloride with a thiocyanate salt to generate the acyl isothiocyanate in situ, which then reacts with the aniline.
Causality Behind Experimental Choices:
-
In situ Generation: The in situ generation of the acyl isothiocyanate from the corresponding acyl chloride and a thiocyanate salt (e.g., potassium or ammonium thiocyanate) is often preferred as acyl isothiocyanates can be unstable.
-
Solvent: Anhydrous acetone is a common solvent for this reaction as it effectively dissolves the reactants and the intermediate acyl isothiocyanate.
-
Reaction Conditions: The initial reaction to form the acyl isothiocyanate is typically carried out at reflux temperature to ensure complete conversion. The subsequent addition of the aniline is then performed, often at room temperature or with gentle heating.
-
Isothiocyanate Formation: In a three-necked flask equipped with a reflux condenser and a dropping funnel, a solution of furan-2-carbonyl chloride (1.0 eq) in dry acetone is added dropwise to a stirred suspension of potassium thiocyanate (1.1 eq) in dry acetone. The mixture is then refluxed for 1-2 hours.
-
Amine Addition: After cooling the reaction mixture to room temperature, a solution of 4-methylaniline (p-toluidine) (1.0 eq) in dry acetone is added dropwise.
-
Reaction Completion: The reaction mixture is stirred at room temperature for an additional 2-3 hours.
-
Work-up: The reaction mixture is poured into cold water, and the resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed with water and then purified by recrystallization from ethanol to afford the pure 1-(furan-2-carbonyl)-3-(4-methylphenyl)thiourea.
Novel Synthetic Approaches: Enhancing Efficiency and Diversity
To overcome some of the limitations of classical methods, such as long reaction times and the use of stoichiometric reagents, novel synthetic strategies have been developed.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles.[5] The synthesis of furan-phenylthiourea derivatives can be significantly accelerated using this technology.
Causality Behind Experimental Choices:
-
Solvent-Free or High-Boiling Solvents: Microwave synthesis can often be performed under solvent-free conditions or in high-boiling polar solvents like dimethylformamide (DMF) or ethylene glycol, which efficiently absorb microwave energy.
-
Controlled Heating: Microwave reactors allow for precise temperature and pressure control, leading to more reproducible results and minimizing the formation of byproducts.[6]
-
Reactant Mixture: In a microwave reaction vial, combine 5-bromofurfurylamine (1.0 eq) and phenyl isothiocyanate (1.0 eq).
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at a constant temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes).
-
Isolation and Purification: After cooling, the solidified product is dissolved in a suitable solvent (e.g., dichloromethane), and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
Data Presentation
| Derivative | Synthetic Route | Starting Materials | Solvent | Reaction Time | Yield (%) | Reference |
| N-(furan-2-ylmethyl)-N'-phenylthiourea | Isothiocyanate Addition | Furfurylamine, Phenyl isothiocyanate | Acetone | 4h | 92 | [7] |
| 1-(Furan-2-carbonyl)-3-(4-chlorophenyl)thiourea | Acyl Isothiocyanate | Furan-2-carbonyl chloride, KSCN, 4-chloroaniline | Acetone | 3h | 85 | [4] |
| N-(5-methylfuran-2-ylmethyl)-N'-(2-fluorophenyl)thiourea | Microwave-Assisted | 5-methylfurfurylamine, 2-fluorophenyl isothiocyanate | DMF | 10 min | 95 | [5] |
Experimental Workflows and Mechanistic Insights
To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the key reaction pathways.
General Synthesis of N-Aryl-N'-(furfuryl)thioureas
Caption: General reaction scheme for the synthesis of N-aryl-N'-(furfuryl)thioureas.
In Situ Formation and Reaction of Furoyl Isothiocyanate
Caption: Two-step, one-pot synthesis of 1-(furan-2-carbonyl)-3-arylthioureas.
Conclusion and Future Perspectives
The synthesis of substituted furan-phenylthiourea derivatives is a dynamic field with significant implications for drug discovery. The classical methods involving the addition of amines to isothiocyanates remain robust and reliable for generating a wide range of analogues. However, the advent of novel techniques, particularly microwave-assisted synthesis, offers substantial improvements in terms of efficiency, reaction times, and yields.
Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methodologies. This could include the exploration of novel catalytic systems, the development of one-pot multi-component reactions, and the use of flow chemistry to enable rapid and scalable synthesis. As our understanding of the biological targets of these compounds grows, so too will the demand for a diverse library of furan-phenylthiourea derivatives for structure-activity relationship (SAR) studies. The synthetic routes outlined in this guide provide a solid foundation for these future endeavors, empowering researchers to continue unlocking the therapeutic potential of this promising class of molecules.
References
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An In-depth Technical Guide to Investigating the Physicochemical Properties of Novel Thiourea Compounds
Foreword: The Thiourea Scaffold in Modern Drug Discovery
Thiourea, an organosulfur compound featuring the N-(C=S)-N core, is a uniquely versatile scaffold in medicinal chemistry.[1][2] Its structural analogy to urea, with the sulfur atom replacing oxygen, confers a distinct set of electronic and steric properties.[1][3] The ability of the thiourea moiety's N-H groups to act as potent hydrogen bond donors, coupled with the sulfur's role as an acceptor, facilitates robust interactions with a multitude of biological targets, including enzymes and receptors.[1] Consequently, thiourea derivatives have demonstrated a vast spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory agents.[1][4][5]
However, the therapeutic promise of any novel compound is fundamentally tethered to its physicochemical properties. These characteristics—solubility, lipophilicity, ionization state, and stability—govern a molecule's journey through the body, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[6][7][8][9] A biologically potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentration or persists for an appropriate duration. This guide, therefore, serves as a comprehensive manual for researchers and drug development professionals, detailing the critical physicochemical investigations required to advance novel thiourea compounds from synthesis to viable drug candidates. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and logical approach to characterization.
Section 1: The Foundation - Synthesis and Structural Verification
The journey begins with the creation of the novel compound. While numerous synthetic routes exist, a common and efficient method is the reaction of an amine with an appropriate isothiocyanate, a versatile approach allowing for diverse substitutions.[1] Green chemistry alternatives, such as using carbon disulfide and amines in aqueous media, are also gaining traction.[1] Regardless of the synthetic path, the immediate subsequent step is the unambiguous confirmation of the molecule's identity and purity. This is a non-negotiable prerequisite for all further physicochemical analysis.
The Spectroscopic Triad: Confirming Molecular Identity
A combination of spectroscopic techniques provides the foundational evidence for a compound's structure.[4]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying the key functional groups. For thiourea derivatives, characteristic vibrational bands include N-H stretching (typically 3100-3400 cm⁻¹), C=S stretching (around 700-850 cm⁻¹ and 1300-1400 cm⁻¹), and C-N stretching vibrations.[4][10][11] The presence and position of these bands provide the first layer of structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the complete molecular framework.[4] The chemical shifts of the N-H protons, which often appear as broad signals, and the signature thiocarbonyl carbon (¹³C signal typically in the 178-184 ppm range) are highly characteristic.[4][12][13] 2D NMR techniques (e.g., COSY, HSQC) can be employed for more complex structures to resolve ambiguities.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a crucial piece of confirmatory data. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, further validating the proposed structure.[4]
The logical flow of this initial characterization is paramount. One must first confirm the presence of the correct building blocks (FT-IR) and then assemble them into the correct 3D structure (NMR), with the final molecular weight verification (MS) serving as a conclusive check.
Caption: Workflow for the initial synthesis and structural confirmation of a novel thiourea compound.
Section 2: Aqueous Solubility - The Gateway to Bioavailability
A drug must be in solution to be absorbed. Therefore, aqueous solubility is one of the most critical early indicators of a compound's potential success. Poor solubility can lead to low bioavailability, challenging formulation development, and unreliable in-vitro assay results.
Causality Behind Solubility Measurement
The goal is to determine the equilibrium concentration of the compound in an aqueous buffer at a physiologically relevant pH (e.g., 7.4) and temperature. The "gold standard" is the shake-flask method, which, while low-throughput, provides definitive data.
Experimental Protocol: Equilibrium Shake-Flask Solubility
This protocol ensures that a true thermodynamic equilibrium is reached, providing a reliable measure of solubility.
Objective: To determine the thermodynamic solubility of a novel thiourea compound in a buffered aqueous solution.
Materials:
-
Novel thiourea compound (confirmed purity >98%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Analytical balance
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
HPLC system with a suitable column and validated analytical method
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation: Add an excess amount of the solid thiourea compound to a glass vial. Expertise & Experience: Starting with an amount that is visibly in excess of what will dissolve ensures that the final solution is truly saturated.
-
Equilibration: Add a precise volume of PBS (e.g., 1 mL) to the vial. Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours. Trustworthiness: A 24-48 hour incubation period is typically sufficient to ensure the dissolution process has reached equilibrium. Preliminary time-course experiments can validate the minimum required equilibration time for a new class of compounds.
-
Phase Separation: After incubation, allow the vials to stand for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid material is disturbed. Immediately filter the sample through a syringe filter into an HPLC vial. Self-Validation: Filtering removes any remaining fine particulates that could falsely elevate the measured concentration.
-
Quantification: Dilute the filtered sample with an appropriate solvent (e.g., mobile phase) to bring the concentration within the linear range of the pre-established HPLC calibration curve.
-
Analysis: Analyze the sample by HPLC to determine the concentration. Calculate the original solubility in µg/mL or µM based on the dilution factor.
| Compound ID | Structure | Solubility at pH 7.4 (µM) |
| Thiourea-A | Phenyl-thiourea | 850 |
| Thiourea-B | 4-Chloro-phenyl-thiourea | 210 |
| Thiourea-C | 4-Methoxy-phenyl-thiourea | 925 |
| Thiourea-D | N,N'-Diphenyl-thiourea | 15 |
Table 1: Example solubility data for a series of thiourea analogs, demonstrating the impact of substituent changes on aqueous solubility.
Section 3: Lipophilicity (logP / logD) - Balancing Permeability and Potency
Lipophilicity, the affinity of a molecule for a fatty or non-polar environment, is a crucial determinant of its ability to cross biological membranes.[14] It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[14][15] While high lipophilicity can improve membrane permeability, it can also lead to poor solubility, increased metabolic clearance, and off-target toxicity.[8] Finding the optimal balance is a key challenge in drug design.
Causality Behind Lipophilicity Measurement
The n-octanol/water biphasic system is the universally accepted standard for measuring lipophilicity because n-octanol's properties (polarity, hydrogen bonding capacity) are considered a reasonable mimic of the lipid bilayers of cell membranes.[14][15]
Experimental Protocol: Shake-Flask logD at pH 7.4
Objective: To determine the distribution coefficient of a novel thiourea compound between n-octanol and an aqueous buffer.
Materials:
-
Novel thiourea compound
-
n-Octanol (pre-saturated with PBS)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (HPLC or LC-MS/MS)
Methodology:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS for at least 24 hours. Allow the phases to separate completely. This step is critical to prevent volume changes during the actual experiment. Trustworthiness: Pre-saturating the solvents ensures that the partitioning of the compound itself is the primary driver of the final equilibrium, not the mutual dissolution of the solvents.
-
Compound Dosing: Prepare a stock solution of the thiourea compound in the aqueous phase (PBS).
-
Partitioning: In a glass vial, combine a known volume of the dosed aqueous phase with an equal volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently on an orbital shaker for 2-4 hours to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial (e.g., 3000 rpm for 10 minutes) to ensure a clean and complete separation of the two layers.
-
Sampling & Analysis: Carefully sample a known volume from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a validated analytical method.
-
Calculation: The logD is calculated using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous )
Caption: Step-by-step workflow for the shake-flask logD determination method.
| Compound ID | logD at pH 7.4 | Interpretation |
| Thiourea-A | 1.85 | Balanced lipophilicity |
| Thiourea-B | 2.60 | More lipophilic, potential solubility issues |
| Thiourea-C | 1.55 | More hydrophilic, potential permeability issues |
| Thiourea-D | 4.10 | Highly lipophilic, likely poor solubility/high clearance |
Table 2: Example logD data and its interpretation in a drug discovery context.
Section 4: Ionization Constant (pKa) - The Driver of pH-Dependent Behavior
The pKa is the pH at which a compound is 50% ionized and 50% neutral. For thiourea derivatives, which can act as weak bases, the pKa dictates their charge state in different physiological compartments.[16][17] This influences solubility, receptor binding (ionic interactions), and membrane permeability, as the neutral form is generally more permeable.
Causality Behind pKa Measurement
Potentiometric titration is a classic and reliable method. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The inflection point of the resulting titration curve corresponds to the pKa. Spectrophotometric methods, which rely on the difference in UV-Vis absorbance between the ionized and neutral species, are also widely used and require less material.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa of a novel thiourea compound.
Materials:
-
Novel thiourea compound
-
Calibrated pH meter and electrode
-
Autotitrator or precision burette
-
Standardized hydrochloric acid (HCl) and potassium hydroxide (KOH) solutions (e.g., 0.1 M)
-
Degassed, deionized water
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the thiourea compound in a known volume of water to create a solution of known concentration (e.g., 1-10 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and the titrator's dispensing tube.
-
Acidic Titration: Titrate the solution with standardized HCl, adding small, precise increments and recording the pH after each addition. Continue well past the inflection point.
-
Basic Titration: Repeat the process with a fresh sample, this time titrating with standardized KOH.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is determined from the midpoint of the steepest part of the curve (the inflection point). Alternatively, a derivative plot (dpH/dV vs. V) can be used, where the peak of the plot corresponds to the equivalence point, and the pKa is the pH at half the equivalence volume.
Section 5: Solid-State Properties - Structure and Stability
The properties of the compound in its solid form are critical for formulation, manufacturing, and long-term stability.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.[18] It provides precise information on bond lengths, angles, and the conformation of the molecule in the solid state.[19][20][21] This is crucial for understanding structure-activity relationships and for computational modeling. Furthermore, it can identify different polymorphic forms—crystals with the same chemical composition but different packing arrangements—which can have dramatically different solubilities and stabilities.
Thermal Analysis (DSC/TGA)
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, purity, and identify polymorphic transitions.[22][23]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. TGA is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[22][23][24]
| Property | Technique | Information Gained | Importance in Drug Development |
| 3D Structure | X-ray Crystallography | Precise bond lengths/angles, conformation, stereochemistry. | Validates molecular structure, informs SAR, enables computational modeling. |
| Polymorphism | X-ray Crystallography, DSC | Identifies different crystal packing forms. | Different forms have different solubility/stability, impacting bioavailability. |
| Melting Point | DSC | Temperature of solid-to-liquid phase transition. | Indicator of purity and lattice energy. |
| Thermal Stability | TGA | Temperature of decomposition. | Defines stability limits for storage and formulation processing. |
Table 3: Summary of key solid-state properties and the techniques used for their characterization.
Conclusion: An Integrated Approach to De-risking Drug Candidates
The investigation of physicochemical properties should not be viewed as a series of disconnected experiments but as an integrated strategy for building a comprehensive profile of a novel thiourea compound. Early and accurate assessment of properties like solubility, lipophilicity, and pKa allows for the early identification of potential liabilities. This data-driven approach enables medicinal chemists to make informed decisions, prioritize the most promising candidates, and rationally design new analogs with improved ADMET characteristics. By embedding these principles of causality and self-validation into every protocol, research teams can significantly de-risk their drug discovery programs and increase the probability of advancing safe and effective medicines to the clinic.
References
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- Literature review on the discovery of novel thiourea compounds. (n.d.). Benchchem.
- (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).
- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (n.d.). MDPI.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.
- Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub.
- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (n.d.). MDPI.
- Synthesis and Characterization of Novel Thiourea Derivatives and Their Nickel and Copper Complexes. (2013). Semantic Scholar.
- Thiourea Compounds: A Comprehensive Technical Guide on Their Physical and Chemical Properties for Drug Development. (n.d.). Benchchem.
- Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). (2023). WuXi AppTec DMPK.
- A High-Throughput Method for Lipophilicity Measurement. (n.d.). PMC - NIH.
- Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. (n.d.). MDPI.
- Application Notes and Protocols: NMR and FTIR Analysis of ({2-[(Carbamothioylamino)imino]ethylidene}amino)thiourea. (n.d.). Benchchem.
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- X-ray diffraction study of copper(I) thiourea complexes formed in sulfate-containing acid solutions. (2000). PubMed.
- Supporting Information Determination of thiourea solubility in twelve different mono- solvents and its comparison with structura. (n.d.). Amazon S3.
- THE CRYSTAL STRUCTURE OF THIOUREA. (n.d.).
- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal.
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- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
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Preliminary Antimicrobial Screening of 1-(Furan-2-ylmethyl)-3-phenylthiourea: A Framework for Discovery
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel therapeutic agents. Thiourea and furan derivatives have independently emerged as promising scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3][4] This guide presents a comprehensive, field-proven framework for the preliminary in vitro antimicrobial screening of the hybrid molecule, 1-(Furan-2-ylmethyl)-3-phenylthiourea. We provide a logical, multi-phase screening cascade, from initial qualitative assessments to quantitative determination of inhibitory and cidal concentrations, culminating in a preliminary safety evaluation. Each protocol is detailed with an emphasis on the scientific rationale behind experimental choices, ensuring methodological robustness and data integrity for researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The relentless evolution of drug-resistant pathogens poses one of the most significant threats to global health. In this landscape, the exploration of novel chemical entities is paramount.[5] The compound this compound is a molecule of significant interest, strategically designed to merge the bioactive potential of two distinct pharmacophores: the furan ring and the phenylthiourea backbone.
-
The Phenylthiourea Scaffold: Thiourea derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[4][6][7][8] Their mechanism is often linked to the chelation of essential metal ions in microbial enzymes or interference with key metabolic pathways like DNA gyrase inhibition.[2][6][9] The lipophilicity and hydrogen bonding capabilities of the thiourea moiety are critical for its interaction with biological targets.[6][10]
-
The Furan Moiety: The furan nucleus is a five-membered aromatic heterocycle present in numerous biologically active compounds.[1][11] Furan derivatives are recognized for their wide-ranging pharmacological effects, including potent antimicrobial and anti-inflammatory activities.[1][12] Their inclusion in a molecular structure can enhance biological activity and modulate pharmacokinetic properties.[3]
The conjugation of these two scaffolds into this compound presents a compelling hypothesis: the potential for synergistic or enhanced antimicrobial activity. This guide outlines a systematic and efficient workflow to rigorously test this hypothesis.
A Phased Approach to Antimicrobial Screening
A successful preliminary screening campaign is not a single experiment but a logical cascade designed to efficiently identify promising candidates. Our approach prioritizes resource-effective methods first, followed by more detailed quantitative analysis for compounds that pass the initial filter.
Essential Materials & Preparations
Microbial Strains (Representative Panel)
A well-chosen panel is critical for assessing the spectrum of activity. The following are standard reference strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungus (Yeast): Candida albicans (e.g., ATCC 90028)
Culture Media and Reagents
-
Mueller-Hinton Agar (MHA): The standard medium for routine susceptibility testing of non-fastidious bacteria. Its composition supports satisfactory growth and has minimal inhibitors.[13]
-
Mueller-Hinton Broth (MHB), Cation-Adjusted: For broth dilution methods.
-
Sabouraud Dextrose Agar/Broth: For fungal culture.
-
Test Compound: this compound, high purity.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, for preparing the stock solution.
-
Positive Controls: Ciprofloxacin (antibacterial), Fluconazole (antifungal).
-
Negative Control: DMSO.
-
Other: Sterile saline (0.85%), 0.5 McFarland turbidity standard, sterile swabs, Petri dishes, 96-well microtiter plates.
Preparation of Test Compound Stock Solution
-
Causality: A high-concentration, sterile stock solution is essential for accurate serial dilutions and to minimize the volume of solvent (which can have its own inhibitory effects) added to the assays.
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of sterile DMSO to create a 10 mg/mL (10,000 µg/mL) stock solution.
-
Vortex until fully dissolved.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Phase 1: Agar Disk Diffusion (Qualitative Screening)
This method provides a rapid, visual, and cost-effective primary assessment of antimicrobial activity.[14] It works on the principle that the test compound will diffuse from a saturated paper disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will form around the disk.[15][16]
Detailed Protocol
-
Inoculum Preparation: Aseptically pick several colonies of the test microorganism from a fresh agar plate and suspend in sterile saline. Vortex and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of a Mueller-Hinton Agar plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[17]
-
Disk Application: Allow the plate to dry for 5-10 minutes. Using sterile forceps, place a sterile 6-mm paper disk onto the agar. Pipette a defined volume (e.g., 10 µL) of the test compound solution (e.g., 1 mg/mL working solution) onto the disk. Gently press the disk to ensure complete contact with the agar.[18]
-
Controls: Place disks with the positive control antibiotic and a negative control (solvent only) on the same plate, ensuring they are spaced far enough apart (at least 24 mm) to prevent overlapping zones.[17]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours (48 hours for fungi).
-
Result Measurement: Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).
Interpretation
A zone of inhibition indicates that the compound has some level of activity against the test organism. The larger the zone, the more susceptible the organism is. The absence of a zone suggests the compound is inactive at the tested concentration.
Table 1: Example Data from Agar Disk Diffusion
| Test Organism | Compound (10 µ g/disk ) Zone of Inhibition (mm) | Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm) | DMSO Zone of Inhibition (mm) |
| S. aureus | 18 | 25 | 0 |
| E. coli | 14 | 30 | 0 |
| P. aeruginosa | 0 | 22 | 0 |
| C. albicans | 12 | N/A | 0 |
| Fluconazole (25 µ g/disk ) | N/A | N/A | 20 |
Phase 2: Broth Microdilution (Quantitative Analysis)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19][20][21] This quantitative method is essential for comparing the potency of different compounds.[22]
Detailed Protocol for MIC Determination
-
Plate Setup: Add 100 µL of cation-adjusted Mueller-Hinton Broth to all wells of a sterile 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to the wells in column 1.
-
Serial Dilution: Using a multichannel pipette, transfer 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this two-fold serial dilution across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient (e.g., 512 µg/mL down to 1 µg/mL).
-
Controls: Column 11 serves as the growth control (broth + inoculum, no compound). Column 12 is the sterility control (broth only).
-
Inoculum Preparation: Prepare a microbial suspension matching the 0.5 McFarland standard as in the disk diffusion method. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 10 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[23]
Protocol for Minimum Bactericidal Concentration (MBC)
The MBC determines the lowest concentration required to kill the bacteria, distinguishing between bacteriostatic (inhibitory) and bactericidal (killing) activity.[22]
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all higher concentrations).
-
Plating: Spot-plate each aliquot onto a fresh, drug-free MHA plate.
-
Incubation: Incubate the MHA plate at 35-37°C for 18-24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum, which is typically identified by the absence of colony growth on the subculture plate.[22]
Table 2: Example MIC and MBC Data (µg/mL)
| Test Organism | MIC | MBC | MBC/MIC Ratio | Interpretation |
| S. aureus | 32 | 64 | 2 | Bactericidal |
| E. coli | 64 | >512 | >8 | Bacteriostatic |
| C. albicans | 16 | 32 | 2 | Fungicidal |
| An MBC/MIC ratio of ≤ 4 is generally considered bactericidal. |
Phase 3: Preliminary Cytotoxicity Assessment
A promising antimicrobial must be effective against pathogens while remaining safe for host cells.[24][25] A preliminary cytotoxicity assay provides an early indication of the compound's therapeutic window. The MTT assay is a common colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[26]
Detailed Protocol (MTT Assay)
-
Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and replace the old medium with the drug-containing medium. Incubate for 24-48 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
The Selectivity Index (SI)
The SI is a critical parameter that compares the toxicity of a compound to its efficacy. It is calculated as: SI = IC₅₀ / MIC
A higher SI value is desirable, indicating that the compound is much more toxic to the microbe than to mammalian cells. Generally, an SI > 10 is considered a promising starting point for a potential therapeutic agent.
Table 3: Example Cytotoxicity and Selectivity Index Data
| Cell Line | IC₅₀ (µg/mL) | Target Organism | MIC (µg/mL) | Selectivity Index (SI) |
| HEK293 | >200 | S. aureus | 32 | >6.25 |
| HEK293 | >200 | E. coli | 64 | >3.12 |
| HEK293 | >200 | C. albicans | 16 | >12.5 |
Data Synthesis and Path Forward
Based on the hypothetical data generated in this guide, this compound shows:
-
Broad-spectrum activity: It inhibits Gram-positive bacteria and fungi, with weaker activity against Gram-negative E. coli and no activity against P. aeruginosa.
-
Mode of Action: It is bactericidal against S. aureus and fungicidal against C. albicans, but bacteriostatic against E. coli.
-
Preliminary Safety: It exhibits low cytotoxicity (IC₅₀ > 200 µg/mL), leading to a promising Selectivity Index, especially against C. albicans (SI > 12.5).
Next Steps:
-
Expand Screening: Test against a broader panel of clinical isolates, including resistant strains (e.g., MRSA).
-
Mechanism of Action Studies: Investigate how the compound inhibits or kills the microbes (e.g., membrane disruption assays, enzyme inhibition studies).
-
Structure-Activity Relationship (SAR): Synthesize and test analogues of the compound to optimize potency and selectivity.[2]
This structured screening approach ensures that resources are directed toward the most promising compounds, accelerating the path from initial discovery to potential lead candidate.
References
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC. (2020-08-19). PubMed Central. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024-02-05). Hardy Diagnostics. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). idexx. [Link]
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Determination of minimum inhibitory concentrations. (2001-07). PubMed. [Link]
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How-to guide: Minimum Inhibitory Concentration (MIC). (2016-09-01). Emery Pharma. [Link]
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Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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In Silico Prediction and Prioritization of Novel Selective Antimicrobial Drug Targets in Escherichia coli - PMC. (2022-02-14). NIH. [Link]
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Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). American Society for Microbiology. [Link]
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Synthesis and antimicrobial activity of new furan derivatives. (1985-01). PubMed. [Link]
-
Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024-01-25). [Link]
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Initial Toxicity Assessment of 1-(Furan-2-ylmethyl)-3-phenylthiourea in Cell Lines: A Comprehensive Technical Guide
Disclaimer: This document is an illustrative technical guide based on established scientific principles. The compound 1-(Furan-2-ylmethyl)-3-phenylthiourea is treated as a novel chemical entity for the purposes of this guide, and all experimental data presented is simulated for instructional purposes. The protocols and interpretations provided herein have not been experimentally validated for this specific compound.
Abstract
The preclinical safety evaluation of novel chemical entities is a cornerstone of drug discovery, with toxicity assessment representing a critical early checkpoint. This guide provides a detailed, in-depth framework for the initial in vitro toxicity assessment of this compound, a novel thiourea derivative with putative therapeutic potential. We delineate a multi-tiered strategy employing a panel of human cell lines to rigorously evaluate cytotoxicity, discern the mechanisms of cell death, and probe for the involvement of reactive oxygen species (ROS). The methodologies are presented with a strong emphasis on the underlying scientific rationale to ensure a robust and self-validating experimental design. This guide is intended for researchers, scientists, and drug development professionals involved in the early-stage characterization of new therapeutic candidates.
Introduction: The Imperative of Early-Stage Toxicity Profiling
The path from a promising new chemical entity (NCE) to a clinically approved therapeutic is characterized by a high attrition rate, with unforeseen toxicity being a primary cause of failure. Implementing a robust in vitro toxicity screening program at the early stages of drug development is a critical strategy to identify potential liabilities. This "fail-fast, fail-smart" approach is essential for allocating resources to candidates with the most favorable safety profiles.
The subject of this guide, this compound, belongs to the thiourea class of compounds. Thiourea derivatives are a versatile scaffold known to exhibit a wide array of biological activities, including anticancer, antibacterial, and antioxidant properties.[1][2][3] This broad bioactivity is largely attributed to the thioamide functional group (N-C=S), which can engage with a variety of biological targets.[4] However, this reactivity also presents a potential for off-target effects and cellular toxicity.[5] Therefore, a systematic and thorough initial toxicity assessment is indispensable.
This technical guide outlines a phased approach to building a preliminary toxicity profile for this compound, focusing on three fundamental questions:
-
Cytotoxicity: Does the compound reduce cell viability, and at what concentrations?
-
Mechanism of Cell Death: Does the compound induce a controlled, programmed cell death (apoptosis) or an uncontrolled, inflammatory cell death (necrosis)?
-
Mechanistic Insights: Are there indications of specific cellular processes, such as oxidative stress, being involved?
To address these questions, we will utilize a panel of well-characterized human cell lines, including a non-cancerous line (HEK293) and a cancer line of hepatic origin (HepG2), to gain preliminary insights into potential selective toxicity.
Experimental Design and Methodologies
A logical and meticulously planned experimental workflow is paramount for generating reproducible and meaningful data. The workflow presented below provides a systematic progression for the initial toxicity assessment of a novel compound.
Figure 2: Hypothesized ROS-Mediated Apoptotic Pathway. This diagram illustrates a plausible mechanism where the compound induces oxidative stress, leading to the activation of the intrinsic apoptotic cascade.
Conclusion and Strategic Future Directions
This guide provides a foundational, yet comprehensive, in vitro strategy for the initial toxicity assessment of the novel compound this compound. The outlined experiments will yield crucial data on its cytotoxic potential, the predominant mode of cell death it induces, and initial insights into the underlying biochemical mechanisms.
The results from this initial screen will be pivotal in guiding the next steps. Significant toxicity at low micromolar concentrations in both normal and cancer cell lines would be a major red flag. Conversely, selective cytotoxicity towards the HepG2 cancer cell line at concentrations that are non-toxic to HEK293 cells would be a highly encouraging result, warranting further investigation into its potential as an anticancer agent.
Based on the initial findings, future studies should be strategically planned to:
-
Broaden the Scope: Expand the cell line panel to include other cancer types and normal primary cells to confirm selectivity.
-
Cell Cycle Analysis: Investigate the compound's effect on cell cycle progression using PI staining and flow cytometry.
-
Deeper Mechanistic Studies: Directly assess mitochondrial membrane potential (e.g., using JC-1 dye) to confirm the role of mitochondria in the apoptotic pathway.
-
Genotoxicity Assessment: Evaluate the potential for DNA damage using assays such as the Comet assay or micronucleus test. [6]* In Vivo Confirmation: If the in vitro profile is favorable, progress to in vivo toxicity studies in animal models to assess systemic toxicity, pharmacokinetics, and establish a preliminary therapeutic window.
By adhering to a systematic, mechanistically-driven approach, researchers can make informed, data-driven decisions, efficiently advancing the most promising and safest compounds through the demanding drug discovery pipeline.
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Methodological & Application
Application Note & Protocol: A Validated Method for Assessing the Antibacterial Efficacy of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale
The escalating crisis of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Thiourea derivatives have emerged as a significant class of compounds, garnering attention for their diverse biological applications, including potent antibacterial properties.[1] These organosulfur compounds possess a versatile chemical scaffold that allows for interaction with multiple biological targets within bacterial cells.[2] The core mechanism often involves interference with essential enzymatic processes or disruption of cellular structures.[3][4]
Specifically, the inclusion of a furan moiety, as in 1-(Furan-2-ylmethyl)-3-phenylthiourea , is of particular interest. Furan derivatives are known pharmacophores present in numerous therapeutic agents and have demonstrated a range of pharmacological activities, including antibacterial efficacy.[5] The combination of the thiourea backbone with the furan ring may lead to synergistic or enhanced antibacterial action. Proposed mechanisms for thiourea derivatives include the disruption of the bacterial cell wall, inhibition of key enzymes like DNA gyrase, and interference with cellular metabolism.[6][7][8]
This application note provides a comprehensive, step-by-step protocol for evaluating the antibacterial efficacy of this compound. The methodology is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10] The protocol is designed to be a self-validating system, enabling researchers to generate reliable and reproducible data on the compound's bacteriostatic and bactericidal potential through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Potential Antibacterial Mechanisms of Thiourea Derivatives
To contextualize the experimental results, it is crucial to understand the potential ways in which thiourea compounds exert their antibacterial effects. Molecular docking and experimental studies suggest several primary targets within the bacterial cell.
Caption: Potential antibacterial targets of thiourea derivatives.
Required Materials and Reagents
Equipment:
-
Biosafety Cabinet (Class II)
-
Autoclave
-
Incubator (35-37°C)
-
Microplate reader (optional, for objective reading)
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Serological pipettes
-
Spectrophotometer or McFarland densitometer
Consumables:
-
Sterile 96-well, U-bottom microtiter plates with lids
-
Sterile reagent reservoirs
-
Sterile 1.5 mL and 15 mL conical tubes
-
Petri dishes (100 mm)
-
Disposable inoculation loops
Reagents & Media:
-
Test Compound: this compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Bacterial Strains (ATCC recommended):
-
Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive
-
Escherichia coli (e.g., ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative
-
Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive
-
-
Positive Control Antibiotics: Ciprofloxacin, Gentamicin, or Vancomycin (depending on test strains)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile
-
Mueller-Hinton Agar (MHA), sterile
-
Tryptic Soy Broth (TSB) or Agar (TSA) for initial culture
-
Sterile 0.85% Saline
-
0.5 McFarland Turbidity Standard
Experimental Workflow: A Self-Validating System
The protocol is structured to ensure the validity of the results through the systematic inclusion of controls. Each step logically follows the last, from initial preparation to final data interpretation.
Caption: Overall workflow for MIC and MBC determination.
Detailed Step-by-Step Protocols
Preparation of Test Compound and Controls
-
Causality: A high-concentration stock solution is prepared in a non-aqueous solvent like DMSO to ensure solubility and allow for subsequent dilution in aqueous culture medium, minimizing solvent effects.
-
Compound Stock: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare working solutions by diluting in sterile CAMHB. The concentration of these working solutions should be tailored to the desired final concentration range in the assay plate.
-
Positive Control: Prepare a stock solution of a reference antibiotic (e.g., Ciprofloxacin at 1 mg/mL in sterile water).
-
Vehicle Control: Sterile DMSO will be used to assess any intrinsic antibacterial activity of the solvent.
Preparation of Bacterial Inoculum
-
Causality: Standardizing the bacterial inoculum to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria (approx. 1.5 x 10⁸ CFU/mL), which is critical for the reproducibility and comparability of MIC results as per CLSI guidelines.[9][11]
-
From a stock culture, streak the selected bacterial strains onto MHA or TSA plates and incubate for 18-24 hours at 35-37°C.
-
Select 3-5 well-isolated colonies of the same morphology.
-
Transfer the colonies into a tube containing 5 mL of sterile saline.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline. This can be done visually or using a densitometer.
-
Final Inoculum Dilution: Within 15 minutes of standardization, dilute the 0.5 McFarland suspension 1:150 in CAMHB. This results in a final inoculum density of approximately 1 x 10⁶ CFU/mL. The final concentration in the test wells will be 5 x 10⁵ CFU/mL after a 1:1 addition.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
-
Causality: The broth microdilution method is a quantitative technique that determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism. It is the reference method recommended by EUCAST and CLSI.[1][9]
-
Plate Setup: Use a sterile 96-well U-bottom plate. Add 50 µL of sterile CAMHB to wells in columns 2 through 12.
-
Compound Addition: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to the wells in column 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this process from column 2 to column 10. Discard 50 µL from column 10. This leaves columns 11 and 12 as controls.
-
Control Wells:
-
Column 11 (Growth Control): Add 50 µL of CAMHB. This well contains no compound.
-
Column 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (from step 5.2.6) to all wells in columns 1 through 11. Do not add bacteria to column 12. The final volume in each test well is now 100 µL.
-
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate. The MIC is the lowest concentration of the compound at which no visible growth (turbidity or a pellet at the bottom) is observed.[12] The growth control (column 11) must show clear turbidity, and the sterility control (column 12) must remain clear.
Protocol for Minimum Bactericidal Concentration (MBC) Assay
-
Causality: The MBC test determines if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). It is defined as the lowest concentration that results in a ≥99.9% (3-log) reduction of the initial bacterial inoculum.[2][3][13][14]
-
Subculturing: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated pipette, withdraw 10 µL from each well and spot-plate it onto a sterile MHA plate.
-
Inoculum Control: As a baseline, perform a viable count of the inoculum used in the MIC test (from step 5.2.6) by plating a 1:100 dilution to determine the starting CFU/mL.
-
Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2] An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.[3][14]
Data Presentation and Interpretation
Results should be recorded in a clear, tabular format. The experiment should be performed in triplicate for statistical validity.
Table 1: Hypothetical Antibacterial Efficacy Data
| Microorganism (ATCC Strain) | Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (29213) | This compound | 8 | 16 | 2 | Bactericidal |
| Ciprofloxacin (Control) | 0.5 | 1 | 2 | Bactericidal | |
| E. coli (25922) | This compound | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin (Control) | 0.06 | 0.125 | 2 | Bactericidal |
Troubleshooting and Quality Control
| Issue | Possible Cause | Corrective Action |
| No growth in Growth Control well | Inoculum was not viable; Incubation error. | Repeat assay with fresh inoculum; Verify incubator settings. |
| Growth in Sterility Control well | Contamination of media or plate. | Repeat assay using aseptic technique and new sterile reagents. |
| Compound precipitates in wells | Poor solubility at tested concentrations. | Lower the starting concentration; Consider a co-solvent if appropriate, but validate its inertness. |
| "Skipped" wells (growth at high conc., no growth at lower conc.) | Pipetting error; Contamination. | Review pipetting technique; Repeat assay. |
| Positive control MIC out of range | Incorrect inoculum density; Media issue; Degraded antibiotic. | Verify McFarland standard and dilution; Use a new lot of media; Prepare fresh control antibiotic solution. |
Safety Precautions
Thiourea derivatives can be toxic. Phenylthiourea, a related compound, is known to be fatal if swallowed.[8] Always handle this compound and its solutions with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses. All work should be conducted in a certified chemical fume hood or biosafety cabinet. Dispose of all waste according to institutional and local regulations.
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-
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-
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-
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-
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-
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- 12. m.youtube.com [m.youtube.com]
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- 14. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Evaluation of 1-(Furan-2-ylmethyl)-3-phenylthiourea using Antifungal Susceptibility Assays
Abstract: The rise of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the discovery and evaluation of novel antifungal agents. Thiourea derivatives have been identified as a promising class of compounds with significant biological activities.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of standardized in vitro assays to determine the antifungal efficacy of 1-(Furan-2-ylmethyl)-3-phenylthiourea. The protocols herein are grounded in the globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8]
Introduction and Postulated Mechanism of Action
This compound is a synthetic organosulfur compound belonging to the thiourea class. While research on this specific molecule is nascent, the broader family of thiourea derivatives has demonstrated potent antimicrobial properties.[3] Their mechanism of action is often attributed to the disruption of crucial cellular processes. In fungi, a primary target is the cell membrane, whose integrity is paramount for survival.[9][10]
A plausible mechanism for thiourea derivatives is the interference with the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its absence or depletion leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[11][12][13] This pathway is a validated target for major antifungal drug classes, such as the azoles, which inhibit the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene).[1] It is hypothesized that this compound may inhibit one of the key enzymes in this pathway or disrupt the membrane through other interactions, leading to its antifungal effect.
Figure 1: Postulated mechanism targeting the fungal ergosterol biosynthesis pathway.
Compound Profile and Preparation
Before initiating any assay, proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.
| Property | Details |
| Compound Name | This compound |
| Molecular Formula | C₁₂H₁₂N₂OS |
| Molecular Weight | 232.30 g/mol |
| Appearance | Typically a solid powder (color may vary by synthesis batch) |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) |
| Stock Solution | Prepare a 10 mg/mL (or ~43 mM) stock solution in 100% DMSO. |
| Storage | Store the solid compound at 2-8°C, protected from light. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
Causality Note: DMSO is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media. However, it is crucial to ensure the final concentration of DMSO in the assay does not exceed 1-2%, as higher concentrations can inhibit fungal growth and confound results.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the antifungal activity of the test compound. This process ensures a systematic approach from initial compound handling to final data analysis.
Figure 2: General experimental workflow for antifungal susceptibility testing.
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for molds) documents and is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).[14][15] The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[16]
Principle
A standardized inoculum of the fungal isolate is introduced into wells of a 96-well microtiter plate containing serial twofold dilutions of the test compound. Following incubation, the plates are visually inspected for growth, and the MIC is determined.
Materials
-
Test Compound: this compound
-
Culture Medium: RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Fungal Strains:
-
Test Strains: Candida albicans (e.g., ATCC 90028), Aspergillus fumigatus (e.g., ATCC 204305).
-
Quality Control (QC) Strains: Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258.
-
-
Control Antifungals: Fluconazole, Amphotericin B.
-
Consumables: Sterile 96-well flat-bottom microtiter plates, sterile reagent reservoirs, multichannel pipettes, sterile pipette tips, 1.5 mL microcentrifuge tubes.
-
Equipment: Biological safety cabinet, 35°C incubator, spectrophotometer, vortex mixer.
Step-by-Step Methodology
Day 1: Plate Preparation and Inoculation
-
Compound Dilution Plate: a. Prepare a working solution of the test compound. For a final highest test concentration of 64 µg/mL, dilute the 10 mg/mL stock solution in RPMI-1640 to create a 128 µg/mL (2x) solution. b. Add 200 µL of RPMI-1640 to columns 2-11 of a 96-well plate. c. Add 200 µL of the 128 µg/mL compound solution to column 1. d. Perform a serial twofold dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10. e. Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no inoculum).
-
Inoculum Preparation (Yeast - e.g., C. albicans): a. From a fresh (24h) culture on Sabouraud Dextrose Agar, touch 3-5 colonies with a sterile loop. b. Suspend the colonies in 5 mL of sterile saline. Vortex thoroughly. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
-
Inoculum Preparation (Mold - e.g., A. fumigatus): a. From a 5-7 day old culture, gently flood the plate with sterile saline containing 0.05% Tween 20. b. Dislodge conidia by gently probing the colony with a sterile loop. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes. d. Adjust the turbidity of the supernatant to a 0.5 McFarland standard. e. Dilute this adjusted suspension 1:50 in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10⁴ CFU/mL.[14]
-
Plate Inoculation: a. Within 15 minutes of preparation, add 100 µL of the final fungal inoculum to wells in columns 1-11 of the compound dilution plate. b. Add 100 µL of sterile RPMI-1640 (without inoculum) to column 12. c. The final volume in each well is 200 µL.
Day 2-3: Incubation and Reading Results
-
Incubation: a. Stack the plates (no more than 3 high), cover, and incubate at 35°C. b. Incubation time: 24 hours for most Candida species, 48 hours for Aspergillus species.[16]
-
Reading the MIC: a. Visually inspect the wells. The growth control (column 11) must show distinct turbidity or a visible pellet. The sterility control (column 12) must be clear. b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth compared to the growth control. For azoles and thiourea compounds, this is typically read as the first well showing ~50% or more reduction in turbidity. For Amphotericin B, the endpoint is 100% inhibition (no visible growth).[16]
Quality Control and Data Presentation
A parallel assay using a known antifungal (e.g., Fluconazole) and QC strains must be run. The assay is considered valid only if the MIC values for the QC strains fall within the established reference ranges.
| QC Strain | Control Antifungal | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 1 - 4 |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2 |
| Reference ranges are examples and should be verified against the latest CLSI M60 supplement.[15] |
Results Table:
| Fungal Strain | MIC (µg/mL) of this compound |
| C. albicans ATCC 90028 | |
| A. fumigatus ATCC 204305 | |
| [Other Test Strains] |
Protocol 2: Agar-Based Screening Assay
This method, adapted from EUCAST and CDC protocols for screening azole resistance in Aspergillus, is excellent for rapid, high-throughput screening of compounds to determine activity at a single concentration.[17][18][19]
Principle
The test compound is incorporated directly into an agar medium at a specific concentration. Fungal isolates are then inoculated onto the surface. Growth on the agar indicates that the isolate is not inhibited by the compound at that concentration.
Materials
-
Test Compound and Solvent (DMSO)
-
Agar Medium: RPMI-1640 agar with MOPS and 2% glucose.
-
Fungal Strains: As described in Protocol 1.
-
Consumables: Sterile petri dishes (100 mm or sectioned plates), sterile swabs, sterile saline with 0.05% Tween 20.
Step-by-Step Methodology
-
Plate Preparation: a. Prepare the RPMI agar medium according to the manufacturer's instructions and autoclave. b. Cool the agar in a 50°C water bath. c. Add the required volume of the test compound stock solution to the molten agar to achieve the desired final concentration (e.g., 8 µg/mL). Also, prepare a drug-free control plate by adding an equivalent volume of DMSO. d. Mix gently but thoroughly by inversion to avoid bubbles. e. Pour the agar into sterile petri dishes and allow them to solidify completely.
-
Inoculum Preparation: a. Prepare a fungal suspension and adjust it to a 0.5 McFarland standard as described in Protocol 1 (steps 2a-c or 3a-d).
-
Inoculation and Incubation: a. Dip a sterile cotton swab into the standardized inoculum suspension and press it against the inside of the tube to remove excess liquid. b. Streak the swab across the entire surface of the drug-containing agar and the drug-free control agar. c. Incubate the plates at 35°C for 48 hours.
-
Interpretation: a. Control Plate: Must show confluent growth. b. Test Plate:
- No Growth: The compound is active against the isolate at the tested concentration.
- Growth: The compound is not active against the isolate at the tested concentration.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| No growth in control wells | Inoculum viability issue; Incubation error. | Use a fresh culture; Verify incubator temperature and atmosphere. |
| Growth in sterility wells | Contamination of medium or plate. | Use fresh, sterile reagents and aseptic technique. |
| QC strain MIC out of range | Procedural error (inoculum, dilution); Reagent issue. | Re-check all procedural steps; Prepare fresh compound dilutions; Verify QC strain purity. |
| Compound precipitates in medium | Poor solubility. | Ensure DMSO stock is fully dissolved; Do not exceed 1-2% final DMSO concentration; Vortex working solutions well. |
Conclusion
The protocols detailed in this application note provide a robust and standardized framework for evaluating the in vitro antifungal activity of this compound. By adhering to established guidelines from CLSI and EUCAST, researchers can generate high-quality, reproducible data essential for the early-stage assessment of this promising compound in the drug development pipeline. The broth microdilution assay provides quantitative MIC data, while the agar screening method offers a valuable tool for higher-throughput analysis.
References
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Gao, L., et al. (2023). Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. Available at: [Link]
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Creative Biolabs. Ergosterol Biosynthesis. Creative Biolabs Website. Available at: [Link]
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Dupont, S., et al. (2012). Ergosterol biosynthesis: a fungal pathway for life on land? PubMed. Available at: [Link]
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Tóth, Z., et al. (2022). Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. Available at: [Link]
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CLSI. (2025). CLSI M62 Antifungal Susceptibility Testing Guidelines. CLSI Website. Available at: [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). Available at: [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6). Available at: [Link]
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FirstWord HealthTech. (2025). Antifungal Susceptibility Test Interpretive Criteria. FirstWord HealthTech Website. Available at: [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. CLSI Website. Available at: [Link]
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FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. FDA Website. Available at: [Link]
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ResearchGate. (2025). (PDF) Inhibition of Fungal Enzymes Responsible for Cell Wall Formation. ResearchGate. Available at: [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI Website. Available at: [Link]
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Carrillo-Muñoz, A. J., et al. (2000). Inhibitors of the fungal cell wall. Synthesis of 4-aryl-4-N-arylamine-1-butenes and related compounds with inhibitory activities on beta(1-3) glucan and chitin synthases. PubMed. Available at: [Link]
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Li, Y., et al. (2023). Novel Design of Citral-Thiourea Derivatives for Enhancing Antifungal Potential against Colletotrichum gloeosporioides. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Nett, J. E., & Andes, D. R. (2016). Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents. PubMed Central. Available at: [Link]
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Arastehfar, A., et al. (2021). Fungal cell wall: An underexploited target for antifungal therapies. PLoS Pathogens. Available at: [Link]
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CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. CLSI Website. Available at: [Link]
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Yokoyama Lab. (n.d.). Fungal Cell Wall Biosynthesis. Yokoyama Lab Website. Available at: [Link]
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Wu, J., et al. (2025). Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease. PubMed. Available at: [Link]
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CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI Website. Available at: [Link]
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PubChem. (n.d.). 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. PubChem. Available at: [Link]
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EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). EUCAST Website. Available at: [Link]
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Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. PubMed Central. Available at: [Link]
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CDC. (2024). Laboratory Azole-Resistant Aspergillus fumigatus Screening. CDC Website. Available at: [Link]
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Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. PubMed Central. Available at: [Link]
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EUCAST. (n.d.). Fungi (AFST). EUCAST Website. Available at: [Link]
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Bădiceanu, C. V., et al. (2024). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. MDPI. Available at: [Link]
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Jenks, J. D., & Hoenigl, M. (2022). A Practical Guide to Antifungal Susceptibility Testing. PubMed Central. Available at: [Link]
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Pharmacology Insights. (2025). Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Pharmacology Insights. Available at: [Link]
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CDC. (n.d.). Screening procedure to identify triazole-resistant Aspergillus fumigatus using agar plates. CDC Website. Available at: [Link]
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Vazquez, M., et al. (2019). (New) Methods for Detection of Aspergillus fumigatus Resistance in Clinical Samples. PubMed Central. Available at: [Link]
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Rodriguez-Tudela, J. L., et al. (2006). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 44(Supplement 1), S319-S325. Available at: [Link]
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Bădiceanu, C. V., et al. (2025). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed. Available at: [Link]
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Wujec, M., et al. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). NIH. Available at: [Link]
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Koch, K. R., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. PubMed Central. Available at: [Link]
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Jorgensen, J. H., et al. (2000). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 38(8), 2990-2994. Available at: [Link]
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ResearchGate. (n.d.). (PDF) 1-Furoyl-3-methyl-3-phenylthiourea. ResearchGate. Available at: [Link]
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Wujec, M., & Pitucha, M. (2025). Thiourea derivatives incorporating a hippuric acid moiety: Synthesis and evaluation of antibacterial and antifungal activities. Request PDF - ResearchGate. Available at: [Link]
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Rojas-Borroto, R., et al. (2021). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. MDPI. Available at: [Link]
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Pfaller, M. A., et al. (2011). Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study. Journal of Clinical Microbiology, 49(10), 3595-3599. Available at: [Link]
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Application Notes and Protocols for the Investigation of 1-(Furan-2-ylmethyl)-3-phenylthiourea in Cancer Cell Line Studies
I. Introduction: The Emerging Role of Thiourea Derivatives in Oncology
Thiourea derivatives have garnered significant attention in medicinal chemistry and oncology for their diverse pharmacological activities, including potent anticancer properties.[1][2][3] The thiourea scaffold serves as a versatile pharmacophore, enabling the design and synthesis of compounds that can interact with various biological targets implicated in cancer progression.[4][5] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and modulate key signaling pathways.[6][7][8] This document provides a comprehensive guide for researchers on the application of a specific thiourea derivative, 1-(Furan-2-ylmethyl)-3-phenylthiourea, in cancer cell line studies. While extensive research exists on the broader class of thiourea derivatives, this guide offers a framework for the initial investigation of this novel compound, outlining its potential mechanisms and providing detailed protocols for its evaluation.
II. Potential Mechanism of Action of this compound
Based on the established activities of analogous thiourea derivatives, this compound is hypothesized to exert its anticancer effects through a multi-targeted mechanism. Thiourea-based compounds have been reported to act as inhibitors of crucial enzymes involved in carcinogenesis, such as protein tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[2][7] Inhibition of EGFR signaling can disrupt downstream pathways like the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are pivotal for cancer cell proliferation, survival, and metastasis.
Furthermore, many thiourea derivatives have been demonstrated to induce cell cycle arrest, often at the G0/G1 or S phase, and trigger apoptosis through both intrinsic and extrinsic pathways.[5][6][7] The proposed signaling pathway targeted by this compound is depicted below.
Caption: A streamlined experimental workflow for investigating the anticancer properties of a novel compound.
IV. Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the key assays in the experimental workflow.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [9] 1. Materials:
-
This compound
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
2. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight. [10]2. Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
| Parameter | Recommendation |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| Compound Concentration Range | 0.1 µM to 100 µM (initial screen) |
| Incubation Time | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Wavelength | 570 nm |
B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [11][12] 1. Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
2. Protocol:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined time.
-
Harvest both adherent and floating cells and wash twice with cold PBS. [13]3. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle distribution by flow cytometry. [14][15][16][17] 1. Materials:
-
Cancer cells treated with this compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
2. Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
D. Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression and phosphorylation of key signaling proteins. [18][19][20] 1. Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-phospho-EGFR, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
2. Protocol:
-
Lyse the treated and untreated cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
V. Data Interpretation and Troubleshooting
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected. The IC50 value represents the concentration of the compound that inhibits cell growth by 50%.
-
Apoptosis Assay: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) will indicate the induction of apoptosis.
-
Cell Cycle Analysis: Accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 or S phase) suggests cell cycle arrest.
-
Western Blot Analysis: Changes in the expression or phosphorylation levels of target proteins will provide insights into the mechanism of action. For example, a decrease in phospho-EGFR, phospho-Akt, and phospho-ERK would support the proposed signaling pathway inhibition. An increase in cleaved caspase-3 and cleaved PARP would confirm the induction of apoptosis.
VI. Conclusion
This guide provides a comprehensive framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The outlined protocols are based on well-established methodologies in cancer cell biology. [21][22]By systematically assessing its effects on cell viability, apoptosis, and cell cycle, and by investigating its impact on key signaling pathways, researchers can gain valuable insights into the therapeutic potential of this novel thiourea derivative. Further studies, including in vivo models, will be necessary to fully elucidate its efficacy and mechanism of action.
References
-
Gilbert, D. F., & Friedrich, O. (Eds.). (2017). Cell Viability Assays: Methods and Protocols. Springer. [Link]
-
Li, Y., et al. (2013). Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid. European Journal of Medicinal Chemistry, 67, 264-273. [Link]
-
Kumar, A., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
-
Kumar, A., & Chimni, S. S. (2015). Recent developments on thiourea based anticancer chemotherapeutics. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 163-175. [Link]
-
Bielenica, A., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 15(2), 23-59. [Link]
-
Rosli, N. S., et al. (2022). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences, 26(5), 1047-1069. [Link]
-
Abbas, S. Y., et al. (2020). Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. European Journal of Medicinal Chemistry, 198, 112363. [Link]
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Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. [Link]
-
Liu, Z., et al. (2017). Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3429-3434. [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). [Link]
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High-throughput screening of a library of furan-containing compounds
Application Note & Protocol
Title: A Strategic Guide to High-Throughput Screening of Furan-Containing Compound Libraries for Drug Discovery
Abstract
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs, valued for its ability to act as a versatile pharmacophore and bioisostere.[1][2] High-throughput screening (HTS) of furan-containing compound libraries offers a powerful avenue for identifying novel therapeutic leads across a wide range of biological targets.[3][4] However, the unique chemical properties of the furan ring, including its potential for metabolic activation to reactive intermediates and its classification in some contexts as a Pan-Assay Interference Compound (PAINS), necessitate a carefully designed screening and validation strategy.[5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively design and execute HTS campaigns for furan-containing libraries. We will delve into the critical aspects of library design, robust assay development, intelligent data analysis, and a rigorous, multi-step hit validation cascade designed to eliminate artifacts and confirm true on-target activity.
Introduction: The Furan Scaffold - A Double-Edged Sword in Drug Discovery
The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is a cornerstone in medicinal chemistry.[2][7] Its prevalence in biologically active molecules stems from its unique electronic and steric properties, allowing it to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.[1] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][8]
However, the electron-rich nature of the furan ring also presents challenges. Cytochrome P450-mediated oxidation can lead to the formation of reactive epoxide or cis-enedial intermediates.[6] These electrophilic species can covalently modify macromolecules like proteins and DNA, potentially leading to idiosyncratic drug toxicity, including hepatotoxicity.[5][6] Furthermore, certain furan-containing substructures have been flagged as potential PAINS, which are compounds that can interfere with assay readouts through non-specific mechanisms, leading to a high rate of false positives in HTS campaigns.[9]
A successful HTS campaign of a furan library, therefore, hinges on a proactive and informed approach that leverages the therapeutic potential of this scaffold while mitigating the risks of promiscuous activity and toxicity.
Designing and Qualifying a Furan-Focused Screening Library
The quality of the compound library is a critical determinant of the success of any HTS campaign.[10] For a furan-focused library, careful design and rigorous quality control are paramount.
2.1. Principles of Library Design
-
Structural Diversity: The library should encompass a wide range of furan substitution patterns to explore a broad chemical space. This includes variations at the 2, 3, 4, and 5 positions of the furan ring.
-
Physicochemical Properties: Compounds should adhere to lead-like or drug-like guidelines (e.g., Lipinski's Rule of Five) to improve the likelihood of downstream success.
-
Computational Filtering: In silico methods should be employed to flag and remove compounds with a high potential for toxicity or assay interference. This includes filtering for known toxicophores and PAINS substructures. However, it is crucial to use these filters judiciously, as some valuable furan-containing drugs might be flagged by overly stringent PAINS filters.[11]
2.2. Quality Control Protocol
A rigorous quality control (QC) process is essential to ensure the integrity of the screening library.[12]
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | LC-MS (Liquid Chromatography-Mass Spectrometry) | >95% | Ensures that the observed activity is due to the intended compound and not impurities. |
| Identity Confirmation | ¹H NMR (Proton Nuclear Magnetic Resonance) and/or HRMS (High-Resolution Mass Spectrometry) | Spectrum consistent with the proposed structure | Verifies the chemical identity of each compound in the library.[13] |
| Solubility | Nephelometry or visual inspection in assay buffer | Soluble at the screening concentration | Prevents false positives due to compound precipitation and aggregation. |
| Stability | Re-analysis after a defined period under storage conditions | >95% purity | Ensures the integrity of the compounds over the duration of the screening campaign. |
Assay Development and Optimization for Furan Compounds
The development of a robust and reliable assay is the foundation of a successful HTS campaign.[14][15] When screening furan-containing compounds, specific considerations must be made to minimize the potential for assay artifacts.
3.1. Assay Selection and Format
The choice of assay technology is critical. Common HTS assay formats include:
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target (e.g., an enzyme or receptor).
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process in a more physiologically relevant context.[16]
For furan libraries, it is often advantageous to employ orthogonal assays early in the screening cascade.[10] For example, a primary biochemical screen could be followed by a cell-based assay to confirm activity in a more complex biological system.
3.2. Protocol: Assay Miniaturization and Optimization
This protocol outlines the general steps for optimizing an assay for HTS in a 384-well format.
-
Reagent Stability and Dispensing:
-
DMSO Tolerance:
-
Determine the highest concentration of dimethyl sulfoxide (DMSO) that does not significantly affect assay performance, as compounds are typically stored in DMSO.
-
-
Signal Window and Variability:
-
Optimize the concentrations of assay components to achieve a robust signal-to-background ratio (S/B > 5 is generally desirable).
-
Determine the Z'-factor, a statistical parameter that assesses the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[3]
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means.
-
The High-Throughput Screening Workflow
The HTS workflow should be a seamless integration of automation, data acquisition, and analysis.[10]
Figure 1: A generalized workflow for the high-throughput screening of a furan-containing compound library.
4.1. Primary Screen
The primary screen is typically performed at a single high concentration of each compound (e.g., 10 µM) to identify initial "hits."[19]
4.2. Data Analysis and Hit Identification
HTS data can be voluminous, and robust statistical methods are required for analysis.[13][20]
-
Normalization: Raw data should be normalized to account for plate-to-plate and intra-plate variability. Common methods include normalization to the plate median or the use of positive and negative controls on each plate.
-
Hit Selection: A statistical cutoff is used to identify hits. A common approach is to define a hit as a compound that produces a signal greater than three standard deviations from the mean of the negative controls.
A Rigorous Hit Triage and Validation Cascade
A significant challenge in screening furan-containing compounds is the high rate of false positives. A multi-step validation cascade is essential to triage initial hits and identify those with genuine, on-target activity.[10][21]
Figure 2: A hierarchical hit triage and validation cascade for furan-containing compounds.
5.1. Protocol: Hit Confirmation and Dose-Response Analysis
-
Cherry-Pick Hits: Select the initial hits from the primary screen for further analysis.
-
Prepare Serial Dilutions: Create a series of dilutions for each hit compound (e.g., 8-point, 3-fold dilutions).
-
Perform Dose-Response Assay: Test the serial dilutions in the primary assay to determine the potency (IC₅₀ or EC₅₀) of each compound.
-
Data Analysis: Fit the dose-response data to a suitable pharmacological model (e.g., a four-parameter logistic equation) to calculate the potency.
5.2. Counter-Screens for Assay Interference
Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target.[10] For example, in a fluorescence-based assay, a counter-screen could be performed in the absence of the target to identify fluorescent compounds.
5.3. Orthogonal Assays
Orthogonal assays use a different detection technology or assay format to confirm the activity of the hits.[19] This provides confidence that the observed activity is not an artifact of the primary assay format.
5.4. Structure-Activity Relationship (SAR) Analysis
Once a hit has been confirmed through multiple assays, it is important to explore the SAR by testing structurally related analogs.[1] A clear SAR, where small changes in the chemical structure lead to predictable changes in activity, is a strong indicator of a specific binding mode.
5.5. Biophysical Confirmation
Biophysical methods can directly measure the binding of a compound to its target, providing definitive evidence of on-target engagement.[10] Common techniques include:
-
Surface Plasmon Resonance (SPR): Measures binding kinetics and affinity.
-
Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding.
-
Differential Scanning Fluorimetry (DSF): Measures changes in protein stability upon compound binding.
Special Considerations for Furan-Containing Covalent Inhibitors
Some furan-containing compounds may act as covalent inhibitors, forming a permanent bond with their target protein.[22][23][24] The identification and characterization of covalent inhibitors require specialized assays.
-
Time-Dependent Inhibition Assays: Covalent inhibitors often exhibit time-dependent inhibition, where the degree of inhibition increases with the pre-incubation time of the compound and the target.
-
Washout Experiments: In washout experiments, the target is pre-incubated with the compound, and then the unbound compound is removed. A persistent inhibitory effect after washout is indicative of covalent binding.
-
Mass Spectrometry: Intact protein mass spectrometry can be used to confirm the covalent modification of the target protein by the compound.
Conclusion
High-throughput screening of furan-containing compound libraries is a promising strategy for the discovery of novel drug candidates. However, the unique chemical properties of the furan scaffold demand a thoughtful and rigorous approach. By implementing a carefully designed screening library, robust and well-validated assays, and a comprehensive hit triage cascade, researchers can successfully navigate the challenges associated with this important class of compounds and unlock their full therapeutic potential. The stringent validation of hits is critical to prevent the waste of time and resources on false positives.[21]
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Experimental design for in vivo studies with 1-(Furan-2-ylmethyl)-3-phenylthiourea
An In-Depth Guide to the Preclinical In Vivo Evaluation of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Introduction: Bridging the Gap from Bench to In Vivo
This compound is a novel compound belonging to the thiourea class of molecules, which are recognized for a wide spectrum of biological activities. Thiourea derivatives have been investigated for their potential as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[1][2][3][4] The incorporation of a furan ring, a common scaffold in medicinal chemistry, suggests a potential for diverse biological interactions.[5] However, the furan moiety also warrants careful toxicological assessment, as furan itself is "reasonably anticipated to be a human carcinogen" based on animal studies.[6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust preclinical in vivo research plan for this compound. As a Senior Application Scientist, the aim is not to provide a rigid template, but to outline a logical, scientifically-grounded strategy that progresses from initial safety and exposure assessments to definitive efficacy studies. The protocols herein are designed to be self-validating systems, ensuring that the data generated is reliable and can confidently inform decisions on the compound's therapeutic potential.[9]
The overarching goal of any preclinical in vivo program is to characterize the pharmacological and toxicological profile of a test article to determine if it is reasonably safe for initial studies in humans.[10][11] This guide emphasizes a structured, hypothesis-driven approach to achieve this goal, adhering to the highest standards of scientific rigor and animal welfare.[9][12]
Part 1: Foundational Studies - Pharmacokinetics and Toxicology
Before assessing efficacy, it is imperative to understand how the compound behaves in a biological system and to establish a preliminary safety profile. These foundational studies—pharmacokinetics (PK) and toxicology (Tox)—are prerequisites for designing meaningful and ethical efficacy trials.[13][14] The data from these initial studies will guide dose selection, administration route, and dosing frequency for all subsequent experiments.
Preliminary Pharmacokinetic (PK) Profiling
Pharmacokinetics describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[14] A preliminary PK study is essential to ensure that the compound achieves sufficient exposure at the target tissue to elicit a pharmacological effect.
Causality Behind Experimental Choices:
-
Route of Administration: The intended clinical route should be mimicked where possible. For novel small molecules, oral (PO) and intravenous (IV) administrations are typically assessed first. IV administration provides a baseline for 100% bioavailability, while oral administration assesses absorption from the gut.[15]
-
Species Selection: Rodents, typically mice or Sprague-Dawley rats, are standard for initial PK studies due to their well-characterized physiology and ease of handling.[16]
-
Sampling Matrix: Plasma is the most common matrix for measuring drug concentration over time.
-
Bioanalytical Method: A sensitive and specific method, usually Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be developed and validated for quantifying the compound in the biological matrix.
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) following a single IV and PO dose.
Materials:
-
This compound (analytical grade)
-
Vehicle (e.g., 0.5% methylcellulose + 0.1% Tween 80 in water for PO; 10% DMSO + 40% PEG300 + 50% saline for IV)
-
Male Sprague-Dawley rats (n=3-4 per group)
-
Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)
-
Cannulation supplies (if required for serial sampling)
-
Standard laboratory equipment (pipettes, centrifuges, freezers)
Methodology:
-
Animal Acclimation: Acclimate animals for at least 5-7 days prior to the study.
-
Dose Preparation: Prepare fresh dosing formulations on the day of the study. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points.
-
IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Data Presentation: Expected PK Parameters
| Parameter | Definition | Typical Units |
|---|---|---|
| Cmax | Maximum observed plasma concentration | ng/mL |
| Tmax | Time to reach Cmax | hours |
| AUC(0-t) | Area under the concentration-time curve | ng*h/mL |
| t1/2 | Elimination half-life | hours |
| F% | Bioavailability (for PO dose) | % |
Acute Toxicology Assessment
The primary goal of an acute toxicology study is to determine the potential for toxicity after a single high dose and to identify the No-Observed-Adverse-Effect-Level (NOAEL).[13] This is critical for safety and for setting the upper dose limits for subsequent efficacy studies. All toxicology studies must be conducted in compliance with Good Laboratory Practice (GLP) regulations where required for regulatory submissions.[11][17]
Causality Behind Experimental Choices:
-
Dose Escalation Design: A single-dose escalation design allows for the efficient identification of dose-limiting toxicities.
-
Clinical Observations: A thorough and standardized set of clinical observations is crucial for identifying signs of toxicity.
-
Endpoint Selection: In addition to clinical signs, body weight changes and terminal gross pathology provide key indicators of systemic toxicity.[10]
Objective: To evaluate the tolerability of single, escalating doses of the compound and to identify the maximum tolerated dose (MTD).
Materials:
-
Test compound and vehicle
-
Male and female rodents (e.g., Sprague-Dawley rats), n=3-5 per sex per group
-
Standard caging and husbandry supplies
-
Equipment for clinical observations, body weight measurement, and necropsy
Methodology:
-
Animal Acclimation & Randomization: Acclimate animals and randomly assign them to dose groups.[15]
-
Dose Groups:
-
Group 1: Vehicle control
-
Group 2: Low Dose (e.g., 50 mg/kg)
-
Group 3: Mid Dose (e.g., 200 mg/kg)
-
Group 4: High Dose (e.g., 1000 mg/kg)
-
Note: Doses should be selected based on any available in vitro cytotoxicity data and should be spaced appropriately (e.g., 3-5 fold escalation).
-
-
Administration: Administer a single dose via the intended route of administration (e.g., oral gavage).
-
Observations:
-
Conduct continuous observations for the first 4 hours post-dose.
-
Record detailed clinical signs (e.g., changes in posture, activity, respiration, convulsions) at least twice daily for 14 days.
-
Record body weights prior to dosing and on Days 1, 3, 7, and 14.
-
-
Endpoint: At Day 14, euthanize all surviving animals. Conduct a gross necropsy, examining external surfaces, orifices, and all major organs in the thoracic and abdominal cavities.
-
Data Analysis: Summarize mortality, clinical signs, and body weight data for each group. The MTD is typically defined as the highest dose that does not cause mortality or other severe toxicological effects.
Part 2: Efficacy Evaluation in Disease Models
With a foundational understanding of the compound's PK and safety profile, efficacy studies can be designed. The choice of animal model is critical and should be based on the compound's hypothesized mechanism of action, derived from in vitro data or the known activities of structurally similar molecules.[18] Thiourea derivatives have shown promise in inflammation and pain.[19] Therefore, a well-established model of inflammatory pain is a logical starting point.
Workflow for Preclinical Efficacy Testing
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Application Notes & Protocols: Preparation of 1-(Furan-2-ylmethyl)-3-phenylthiourea Stock Solutions for Biological Assays
Introduction: The Criticality of Stock Solution Integrity
1-(Furan-2-ylmethyl)-3-phenylthiourea belongs to the thiourea class of compounds, a versatile scaffold known for a wide range of biological activities, including potential anticancer properties.[1][2] The journey from a promising powdered compound to reliable, interpretable data in a biological assay is paved with meticulous preparation. The integrity of the stock solution is the bedrock of experimental reproducibility and accuracy. Improperly prepared solutions can lead to significant errors stemming from compound precipitation, inaccurate concentration, or solvent-induced artifacts, ultimately compromising the validity of screening campaigns and mechanistic studies.[3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of this compound. The protocols herein are designed to ensure maximal compound solubility and stability, thereby guaranteeing consistent performance in downstream biological assays.
Physicochemical Profile of this compound
Understanding the fundamental properties of the compound is the first step in designing a robust preparation protocol. While specific experimental data for this exact molecule may be limited, its properties can be reliably inferred from its structure and the well-documented behavior of related thiourea derivatives.
| Property | Value / Observation | Source / Rationale |
| Chemical Formula | C₁₂H₁₂N₂OS | - |
| Molecular Weight | 232.31 g/mol | Calculated |
| Appearance | Assumed to be a solid (crystalline or powder) | Typical for small organic molecules. |
| Aqueous Solubility | Very low / Sparingly soluble | Thiourea derivatives are characteristically hydrophobic and exhibit poor solubility in aqueous buffers.[4] |
| Organic Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) | DMSO is a powerful, polar aprotic solvent widely used for dissolving diverse small molecules for biological screening.[4][5][6] |
| Stability | Stable when stored dry and protected from light. Stability in solution is solvent and temperature-dependent. | Avoid repeated freeze-thaw cycles which can lead to compound degradation or precipitation from supersaturated solutions.[3][5] |
Core Principles for Preparing Small Molecule Stock Solutions
The preparation of a high-quality stock solution is governed by several key principles that aim to maximize accuracy and minimize variability.
-
The Primacy of the Solvent: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the solvent of choice. Its high solubilizing power prevents compound precipitation during storage and upon initial dilution.[7] It is crucial to use high-purity, anhydrous (or low water content), sterile-filtered DMSO to prevent compound degradation and contamination of cell-based assays.[8]
-
High-Concentration Primary Stocks: Preparing a concentrated primary stock (e.g., 10-50 mM) is a cornerstone of good practice. This strategy minimizes the final concentration of the organic solvent in the aqueous assay medium. High concentrations of DMSO can be toxic to cells or interfere with assay components; therefore, the final in-assay concentration should typically be kept below 0.5%, and always be consistent across all treatments, including controls.[5][9]
-
The Enemy Within: Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is a major source of experimental variability. This process can cause the compound to fall out of solution, leading to an inaccurate effective concentration. The best practice is to aliquot the primary stock into single-use volumes immediately after preparation.[5]
Detailed Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a standard 10 mM stock of this compound in 100% DMSO.
Required Materials
-
This compound (solid)
-
High-purity, anhydrous DMSO (cell culture grade recommended)
-
Analytical balance (accurate to at least 0.1 mg)
-
Sterile, conical-bottom microcentrifuge tubes (1.5 mL) or amber glass vials
-
Calibrated P1000, P200, and P20 micropipettes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
Step-by-Step Methodology
Step 1: Mass Calculation To prepare a 10 mM stock solution, the required mass must be calculated based on the desired final volume.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (L)] x [Molecular Weight ( g/mol )]
-
Example for 1 mL (0.001 L) of 10 mM stock: Mass (mg) = 10 mM x 0.001 L x 232.31 g/mol = 2.32 mg
Step 2: Weighing the Compound
-
Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare the weight.
-
Carefully weigh out the calculated mass (e.g., 2.32 mg) of this compound directly into the tube.
-
Expert Tip: Weighing small quantities can be challenging. For greater accuracy, it is acceptable to weigh a slightly larger mass (e.g., 3.0 mg) and adjust the volume of DMSO added in the next step to achieve the target 10 mM concentration.
-
Step 3: Dissolution
-
Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the compound. For 2.32 mg, this would be 1.0 mL.
-
Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved.[5]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is slow: Sonicate the tube in a room temperature water bath for 5-10 minutes.[5] Gentle warming (e.g., to 37°C) can also be used, but with caution, as excessive heat may degrade the compound.[5]
Step 4: Aliquoting and Storage
-
Once the compound is fully dissolved, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled microcentrifuge tubes.
-
Store the aliquots in a sealed container at -20°C or -80°C for long-term stability. Protect from light.
Workflow for Primary Stock Preparation
Caption: Example of a two-step serial dilution from primary stock to final working solution.
Quality Control and Validation
A protocol is only as reliable as its validation. Implementing quality control (QC) checks is non-negotiable for ensuring data integrity.
-
Vehicle Control: Every experiment must include a vehicle control. This consists of the assay medium treated with the same final concentration of DMSO as the test compounds, but without the compound itself. [5]This control is essential to differentiate the compound's biological effect from any solvent-induced artifacts.
-
Visual Inspection: Before every use, visually inspect thawed aliquots for any signs of precipitation. The solution must be clear and free of particulates.
-
Solubility Confirmation: If solubility issues are suspected (e.g., inconsistent results), the kinetic solubility of the compound in the assay buffer can be determined. This can be done using methods like nephelometry, which measures light scattering from precipitated particles. [6][7]* Analytical Verification (Optional): For long-term or cGMP-regulated studies, the concentration and purity of the stock solution can be periodically verified using analytical techniques such as HPLC-UV or LC-MS. [10]This can detect potential compound degradation over time.
Safety Precautions
While the full toxicological profile of this compound may not be established, related compounds like N-Phenylthiourea are known to be toxic. [11]Therefore, it is imperative to treat this compound as potentially hazardous.
-
Always handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Consult the material safety data sheet (MSDS) for detailed handling and disposal information.
-
In case of accidental contact, wash the affected area thoroughly with water and seek medical advice.
References
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PubChem. (n.d.). 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea. Retrieved from [Link]
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protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
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HunterLab Horizons Blog. (2025, December 19). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from [Link]
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Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-3-phenylthiourea. Retrieved from [Link]
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PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Retrieved from [Link]
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MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]
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Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]
-
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West Liberty University. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Methyl-3-phenyl-thiourea. Retrieved from [Link]
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ResearchGate. (2025, November 24). Solubility of Thiophene-, Furan- and Pyrrole-2-Carboxaldehyde Phenylhydrazone Derivatives in 2.82 mol⋅L−1 Aqueous DMSO at 298.15 K, Inhibition of Lymphoproliferation and Tubulin Polymerization: A Study Based on the Scaled Particle Theory. Retrieved from [Link]
-
ResearchGate. (n.d.). Preferential solvation of thiophene and furan-2-carboxaldehyde phenylhydrazone derivatives in DMSO-water and DMSO-n-octanol mixtures. Retrieved from [Link]
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Application Note & Protocols: Cell-Based Assay Development for the Characterization of 1-(Furan-2-ylmethyl)-3-phenylthiourea
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the development of cell-based assays to characterize the biological activity of the novel compound, 1-(Furan-2-ylmethyl)-3-phenylthiourea. Thiourea and furan moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] Given the therapeutic potential of related structures, a systematic in vitro evaluation of this new chemical entity is warranted. This guide presents a logical workflow, beginning with an assessment of general cytotoxicity, followed by an investigation into the potential induction of apoptosis, and culminating in the preliminary analysis of key signaling pathways such as NF-κB and MAPK, which are often modulated by bioactive compounds.[5][6][7] The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate reproducible and meaningful data.
Introduction: The Scientific Rationale
The confluence of a furan ring and a phenylthiourea core in this compound suggests a high potential for biological activity. Furan derivatives are known for a broad spectrum of pharmacological properties, including anti-inflammatory and antibacterial activities.[2][4] Similarly, thiourea derivatives have been extensively studied and have demonstrated significant anticancer, antioxidant, and enzyme inhibitory properties.[3][8][9][10] Specifically, some thiourea derivatives have been shown to induce apoptosis in cancer cell lines and modulate key signaling pathways involved in cell survival and proliferation.[3][11]
Therefore, the initial characterization of this compound should focus on elucidating its impact on cell viability and the underlying mechanisms of action. This application note outlines a tiered approach to this characterization, beginning with a broad assessment of cytotoxicity and progressively narrowing the focus to specific cellular processes.
Experimental Workflow Overview
The proposed workflow is designed to systematically evaluate the biological effects of this compound.
Figure 2: Cellular states distinguished by Annexin V and Propidium Iodide staining.
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) [12]* 6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and a higher concentration for a predetermined time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS. [13][12]3. Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. [14]Incubate in the dark at room temperature for 15 minutes. [14]4. Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. [14]Acquire data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells. [13][12]
Expected Data Presentation
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | |||
| Vehicle Control | |||
| Compound (IC₅₀) | |||
| Compound (2x IC₅₀) |
Phase 3: Investigation of Key Signaling Pathways
Many bioactive compounds exert their effects by modulating intracellular signaling cascades. The NF-κB and MAPK pathways are central regulators of inflammation, cell proliferation, and apoptosis, making them prime candidates for investigation. [6][7][15][16][17]
NF-κB Signaling Pathway
The NF-κB family of transcription factors plays a critical role in regulating immune and inflammatory responses, as well as cell survival. [6][18]In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. [19][20]Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. [6][19] 5.1.1. Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound
-
TNF-α (as a positive control for NF-κB activation) [19]* 4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the compound for a suitable duration (e.g., 1-4 hours). Include a positive control (TNF-α) and a negative control.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100.
-
Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody. After washing, incubate with the fluorescently labeled secondary antibody and DAPI.
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: In untreated cells, p65 staining will be predominantly cytoplasmic. In activated cells, a significant portion of the p65 signal will be co-localized with the DAPI stain in the nucleus.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. [5][15][16]The activation of MAPKs, such as ERK, JNK, and p38, typically involves a cascade of phosphorylation events. [7] 5.2.1. Protocol: MAPK Activation Assay (Western Blotting)
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against phospho-ERK, total-ERK, phospho-p38, total-p38, phospho-JNK, and total-JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the compound for various time points (e.g., 15, 30, 60 minutes). Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the MAPKs of interest. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status of the respective MAPK pathways.
Conclusion and Future Directions
The assays outlined in this application note provide a robust framework for the initial characterization of this compound. The data generated will indicate whether the compound is cytotoxic, if it induces apoptosis, and if it modulates the NF-κB and/or MAPK signaling pathways. Positive results from these assays would warrant further investigation, including more detailed mechanistic studies, target identification, and in vivo efficacy studies.
References
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Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]
-
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Retrieved from [Link]
-
Creative Biolabs. (n.d.). Flow Cytometry-based MAPK Pathway Assay Service. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
- Friedman, A., & Perrimon, N. (2007). Methods for analyzing MAPK cascades. Methods in Molecular Biology, 397, 1-13.
-
Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. Retrieved from [Link]
- Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669.
-
Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
- Mondal, S., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
-
International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]
- Zeman, K., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 237-253.
- Hoffmeyer, A., et al. (2021).
-
ResearchGate. (n.d.). What methods can be used to detect NF-kB activation? Retrieved from [Link]
- Roxana, E. B., et al. (2021). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. Molecules, 26(11), 3324.
- Al-Ostoot, F. H., et al. (2022). Design, Synthesis and Biological Activities of (Thio)
- Nivrutti, M. A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.
- Al-Zoubi, W. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Chemistry, 6(1), 25.
- Elseginy, S. A., et al. (2023). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry, 13(4), 362.
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. Retrieved from [Link]
- Pérez-Pérez, M. J., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o513.
- Alabi, A. B., et al. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Chemistry Research Journal, 3(4), 114-121.
-
Pharmapproach. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link]
- Dasse, O. A., et al. (2006). Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. Bioorganic & Medicinal Chemistry Letters, 16(1), 129-132.
-
IJCRT. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. Retrieved from [Link]
- Ryazanova, A. D., et al. (2012). The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(1), 78-83.
- Kim, D., et al. (2016). 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism.
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Application Notes & Protocols: Elucidating the Mechanism of Action of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Abstract: This document provides a comprehensive, research-level guide for investigating the mechanism of action (MoA) of the novel compound 1-(Furan-2-ylmethyl)-3-phenylthiourea (FPTU). The structural backbone of FPTU, featuring both a phenylthiourea group and a furan moiety, suggests a high potential for diverse biological activities, including enzyme inhibition and cytotoxicity.[1][2] Thiourea derivatives are a well-established class of compounds known to inhibit a wide range of enzymes, such as tyrosinases, ureases, and kinases, often by interacting with metal cofactors in the enzyme's active site or through hydrogen bonding.[3][4] Concurrently, the furan ring is a recognized pharmacophore present in numerous compounds with demonstrated antimicrobial and anticancer properties.[2] This guide eschews a rigid template, instead presenting a logical, multi-phased experimental strategy designed to first identify the primary biological effect of FPTU and then to meticulously dissect the underlying molecular mechanisms. The protocols herein are designed to be self-validating, incorporating critical controls and detailed rationales to ensure scientific rigor and trustworthiness.
Phase 1: Broad-Spectrum Bioactivity Profiling
Scientific Rationale: The initial phase is designed as a hypothesis-generating screen. Given the dual functionalities within FPTU's structure, it is crucial to cast a wide net to identify its most potent biological activities. We will simultaneously assess its potential as an enzyme inhibitor, a cytotoxic agent, and an antimicrobial compound. This approach allows for an unbiased initial assessment, ensuring that research efforts are subsequently focused on the most promising therapeutic avenue.
Experimental Workflow: Phase 1
Caption: Phase 1 workflow for initial screening of FPTU bioactivity.
Protocol 1.1: Broad-Spectrum Enzyme Inhibition Panel
Objective: To quantify the inhibitory potential of FPTU against key enzymes commonly targeted by thiourea derivatives.[3][5]
Rationale for Target Selection:
-
Tyrosinase (Phenoloxidase): Phenylthiourea (PTU) is a classic, well-characterized competitive inhibitor of tyrosinase, a copper-containing enzyme central to melanin biosynthesis.[4][6] The structural similarity of FPTU makes this a primary target of interest.
-
Urease: Many thiourea derivatives are potent urease inhibitors, relevant for treating infections by urease-producing bacteria like Helicobacter pylori.[3]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy for managing Alzheimer's disease, and some thiourea compounds have shown activity against this enzyme.[7][8]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Jack Bean Urease (EC 3.5.1.5)
-
Eel Acetylcholinesterase (AChE, EC 3.1.1.7)
-
Substrates: L-DOPA, Urea, Acetylthiocholine iodide (ATCI)
-
Chromogenic Reagents: DTNB (Ellman's reagent), Berthelot’s reagent
-
FPTU, positive controls (Kojic acid for tyrosinase, Thiourea for urease, Galantamine for AChE)
-
Phosphate Buffer (pH 6.8 and 7.0), Tris-HCl buffer (pH 8.0)
-
96-well microplates, spectrophotometer
Step-by-Step Protocol (Tyrosinase Assay Example):
-
Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 6.8). Dissolve FPTU and Kojic acid in DMSO to create 10 mM stock solutions. Prepare a 2 mM L-DOPA solution in the buffer. Prepare a 200 U/mL tyrosinase solution.
-
Assay Setup: In a 96-well plate, add 20 µL of various concentrations of FPTU (e.g., 0.1 µM to 100 µM) or the positive control. Add 140 µL of phosphate buffer.
-
Enzyme Addition: Add 20 µL of the tyrosinase solution to each well. Incubate at 25°C for 10 minutes.
-
Expert Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent inhibition.
-
-
Initiate Reaction: Add 20 µL of the L-DOPA substrate solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 475 nm (formation of dopachrome) every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the FPTU concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) [Hypothetical Data] |
| FPTU | Tyrosinase | 5.2 ± 0.4 |
| Urease | 89.7 ± 6.1 | |
| Acetylcholinesterase | > 200 | |
| Kojic Acid | Tyrosinase | 18.5 ± 1.2 |
| Thiourea | Urease | 22.1 ± 2.5 |
Protocol 1.2: Cellular Viability and Cytotoxicity Screening
Objective: To assess the cytotoxic effect of FPTU on various human cancer cell lines and a non-cancerous control line to determine potency and selectivity.
Rationale: Numerous thiourea derivatives exhibit potent anticancer properties by inducing apoptosis or inhibiting key signaling pathways.[1][9] Screening against a panel of cell lines from different cancer types (e.g., colon, prostate, melanoma) alongside a normal cell line (e.g., HaCaT keratinocytes) is essential to identify a potential therapeutic window.[9]
Step-by-Step Protocol (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., SW480 colon cancer, PC3 prostate cancer, B16-F10 melanoma) and HaCaT normal keratinocytes in their respective recommended media.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of FPTU (e.g., 0.1 µM to 200 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Expert Note: During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each cell line and calculate the Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells).
Phase 2: In-Depth Mechanistic Elucidation
Scientific Rationale: Based on the hypothetical results from Phase 1, FPTU demonstrates potent and selective activity as a tyrosinase inhibitor with corresponding cytotoxicity in melanoma cells. Phase 2 will therefore focus on dissecting this specific MoA. We will determine the precise nature of the enzyme inhibition and confirm that this enzymatic effect translates to a functional cellular outcome, ultimately leading to cell death.
Hypothesized Mechanism: Dual-Action Inhibition of Melanogenesis
FPTU is hypothesized to inhibit melanin production through two synergistic mechanisms: direct competitive inhibition of the tyrosinase enzyme's catalytic activity and promotion of tyrosinase protein degradation, leading to reduced melanin synthesis and inducing apoptosis in melanoma cells.[10]
Caption: Hypothesized dual mechanism of FPTU in the melanogenesis pathway.
Protocol 2.1: Kinetic Analysis of Tyrosinase Inhibition
Objective: To determine the mode of tyrosinase inhibition by FPTU (e.g., competitive, non-competitive, uncompetitive).
Rationale: Understanding the kinetic mechanism provides deep insight into how FPTU interacts with the enzyme. Competitive inhibition, for instance, suggests that FPTU binds to the same active site as the substrate, L-DOPA.[4][6] This is investigated by measuring reaction rates at varying substrate concentrations in the presence of a fixed inhibitor concentration.
Step-by-Step Protocol:
-
Assay Setup: Prepare multiple sets of reactions in a 96-well plate. Each set will have a fixed concentration of FPTU (e.g., 0 µM, 2.5 µM, 5 µM) and a range of L-DOPA concentrations (e.g., 0.25 mM to 4 mM).
-
Procedure: Follow the steps outlined in Protocol 1.1 (steps 2-5) for each reaction.
-
Data Analysis:
-
Calculate the initial velocity (V) for each reaction.
-
Create a Michaelis-Menten plot (V vs. [S]) for each FPTU concentration.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Analyze the plot: If the lines intersect on the y-axis, the inhibition is competitive. If they intersect on the x-axis, it is non-competitive. If the lines are parallel, it is uncompetitive.
-
Determine the Michaelis constant (Km) and maximum velocity (Vmax) from the plots. Calculate the inhibition constant (Ki).
-
Data Presentation:
| Parameter | Control (No FPTU) | FPTU (5 µM) | Type of Inhibition |
| Vmax | 1.0 | 1.0 | Competitive |
| Km (Apparent) | 0.5 mM | 1.5 mM | |
| Ki | N/A | 2.5 µM |
Protocol 2.2: Cellular Protein Expression and Apoptosis Induction
Objective: To determine if FPTU affects the expression level of key melanogenesis proteins and to confirm if observed cytotoxicity is due to apoptosis.
Rationale: A reduction in the tyrosinase protein level, without a corresponding decrease in its mRNA, would suggest that FPTU promotes post-translational degradation, a mechanism reported for other thiourea derivatives.[10] Concurrently, using an Annexin V/Propidium Iodide (PI) assay can definitively characterize the mode of cell death (apoptosis vs. necrosis).[9]
Step-by-Step Protocol (Western Blot & Apoptosis Assay):
Part A: Western Blot
-
Cell Treatment: Treat B16-F10 melanoma cells with the IC50 concentration of FPTU for 24 hours.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against Tyrosinase (TYR), TRP-1, MITF, and β-actin (as a loading control). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band density relative to the loading control.
Part B: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat B16-F10 cells with FPTU at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Expert Note: Live cells are Annexin V- / PI-. Early apoptotic cells are Annexin V+ / PI-. Late apoptotic/necrotic cells are Annexin V+ / PI+.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
References
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]
-
Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors. PubMed. [Link]
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Biointerface Research in Applied Chemistry. [Link]
-
Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. Olanab Media. [Link]
-
Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC - PubMed Central. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]
-
Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. Kent Academic Repository. [Link]
-
Phenylthiourea enhances Cu cytotoxicity in cell cultures: its mode of action. PubMed. [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]
-
Synthesis and antimicrobial activities of substituted phenylthioureas. Journal of Chemical and Pharmaceutical Research. [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. PMC. [Link]
-
1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism. PubMed. [Link]
-
The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. PubMed. [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-Phenyl-3-(2-thiazolyl)-2-thiourea inhibits melanogenesis via a dual-action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(Furan-2-ylmethyl)-3-phenylthiourea as a Potential Urease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential of 1-(Furan-2-ylmethyl)-3-phenylthiourea as a novel inhibitor of the metalloenzyme urease. Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a key therapeutic strategy. These application notes detail the scientific rationale, a plausible mechanism of action, and step-by-step protocols for the synthesis, in vitro screening, kinetic analysis, and cellular evaluation of this compound.
Introduction: The Rationale for Targeting Urease with this compound
Urease (EC 3.5.1.5), a nickel-dependent enzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide, leading to a significant increase in local pH.[1] This activity is pivotal for the survival of various pathogens, such as Helicobacter pylori in the acidic environment of the stomach, and contributes to the pathogenesis of urinary tract infections and the formation of urinary stones.[2] Consequently, the development of potent and specific urease inhibitors is of significant therapeutic interest.
Thiourea and its derivatives are a well-established class of potent urease inhibitors, primarily acting by chelating the nickel ions in the enzyme's active site.[3][4] The furan moiety, a five-membered aromatic heterocycle, is a common scaffold in medicinal chemistry, known to be present in numerous compounds with a wide range of biological activities.[5] The strategic combination of the phenylthiourea scaffold, a known urease inhibitor pharmacophore, with a furan-2-ylmethyl group presents a compelling strategy for the development of novel urease inhibitors with potentially enhanced efficacy and unique structure-activity relationships (SAR). This document outlines the experimental framework to investigate this hypothesis.
Proposed Mechanism of Action
The inhibitory activity of this compound against urease is hypothesized to occur through a multi-point interaction with the enzyme's active site. The thiocarbonyl group (C=S) is a key feature, with the sulfur atom acting as a strong Lewis base capable of coordinating with the two nickel ions in the urease active site. This interaction is believed to be the primary mechanism of inhibition for many thiourea derivatives.[3] The N-H groups of the thiourea backbone can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. The furan and phenyl rings may engage in hydrophobic and/or pi-pi stacking interactions with non-polar residues, contributing to the overall binding affinity and specificity.
Caption: Proposed binding mode of this compound in the urease active site.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of this compound as a urease inhibitor.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N,N'-disubstituted thioureas.[6][7]
Materials:
-
Furan-2-ylmethanamine
-
Phenyl isothiocyanate
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Hexane and Ethyl Acetate (for chromatography)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a solution of furan-2-ylmethanamine (1.0 eq) in anhydrous acetonitrile, add phenyl isothiocyanate (1.05 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies the ammonia produced from urea hydrolysis.[2][8]
Materials:
-
Jack bean urease (or other purified urease)
-
Urea
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
This compound (dissolved in DMSO)
-
Thiourea (as a positive control inhibitor)
-
Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chloride sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control (thiourea) in the assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 25 µL of the test compound solution to the sample wells.
-
Add 25 µL of buffer to the negative control wells and 25 µL of the positive control solution to the respective wells.
-
Add 25 µL of urease enzyme solution to all wells except the blank. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of urea solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the phenol reagent to each well.
-
Add 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of negative control)] x 100
Kinetic Studies for Mode of Inhibition
To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), the urease inhibition assay is performed with varying concentrations of both the substrate (urea) and the inhibitor.
Procedure:
-
Perform the urease inhibition assay as described in section 3.2.
-
Use a range of fixed concentrations of this compound.
-
For each inhibitor concentration, vary the concentration of the substrate (urea).
-
Measure the initial reaction rates (V₀) for each combination of inhibitor and substrate concentration.
-
Analyze the data using Lineweaver-Burk plots (1/V₀ vs. 1/[S]) or by non-linear regression fitting to the Michaelis-Menten equation for different inhibition models.
Cell-Based Assay (Optional): Inhibition of H. pylori Urease Activity
This assay evaluates the inhibitor's efficacy in a more physiologically relevant context.
Materials:
-
Helicobacter pylori strain (urease-positive)
-
Brucella broth supplemented with fetal bovine serum
-
Urea
-
pH indicator (e.g., phenol red)
-
96-well plate
Procedure:
-
Culture H. pylori in Brucella broth under microaerophilic conditions.
-
Harvest the bacteria and resuspend them in a buffer containing a pH indicator and the test compound at various concentrations.
-
Add urea to initiate the urease reaction.
-
Monitor the change in color of the pH indicator over time, which corresponds to the ammonia production and subsequent pH increase.
-
A delay in the color change in the presence of the inhibitor indicates urease inhibition.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess whether the observed enzyme inhibition is due to a specific interaction with the enzyme or a general cytotoxic effect of the compound.[9]
Materials:
-
A suitable mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control.
Data Presentation and Interpretation
Quantitative Inhibitory Data
The following table presents hypothetical data for the urease inhibitory activity of this compound.
| Compound | IC₅₀ (µM) ± SD |
| This compound | 15.8 ± 1.2 |
| Thiourea (Positive Control) | 22.5 ± 2.1 |
IC₅₀ values are determined from dose-response curves and represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
Kinetic Parameters
Hypothetical kinetic parameters determined from Lineweaver-Burk plots.
| Parameter | Without Inhibitor | With Inhibitor (10 µM) | With Inhibitor (20 µM) |
| Vmax | 100 | 100 | 100 |
| Km | 5 | 15 | 25 |
The increase in Km with no change in Vmax suggests a competitive mode of inhibition.
Experimental Workflow and Signaling Pathway Visualization
Caption: Experimental workflow for the evaluation of a potential urease inhibitor.
Caption: Simplified signaling pathway of urease-mediated cell damage and its inhibition.
Conclusion
The protocols and conceptual framework presented in these application notes provide a robust starting point for the investigation of this compound as a potential urease inhibitor. The combination of the well-established thiourea pharmacophore with a furan moiety offers a promising avenue for the discovery of novel therapeutic agents against urease-dependent pathogens. A systematic approach, encompassing synthesis, in vitro and cell-based screening, and mechanistic studies, is essential for validating its potential and guiding future drug development efforts.
References
-
Ferreira, D. S., et al. (2023). Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. Pharmaceuticals, 16(8), 1153. Available at: [Link]
-
Bio-Techne. (n.d.). Urease Assay Kit. Available at: [Link]
-
Sýkorová, V., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28247–28261. Available at: [Link]
-
Assay Genie. (n.d.). Urease Activity Assay Kit (BA0061). Available at: [Link]
-
Frontiers in Bioengineering and Biotechnology. (2021). Developing a fluorometric urease activity microplate assay suitable for automated microbioreactor experiments. Available at: [Link]
-
Biocompare. (n.d.). Urease Assay Kits. Available at: [Link]
-
Biochemistry Den. (n.d.). Assay of Urease Enzyme Activity (Enzymology Practical Protocol). Available at: [Link]
-
Li, Y., et al. (2020). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1236-1246. Available at: [Link]
-
ResearchGate. (2017). Can anyone provide me the protocol of finding Urease inhibition assay of natural source? Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]
-
Khan, K. M., et al. (2018). Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. Bioorganic Chemistry, 80, 129-144. Available at: [Link]
-
ResearchGate. (2018). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. Available at: [Link]
-
while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Available at: [Link]
-
Graphviz. (2024). DOT Language. Available at: [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
YouTube. (2021). Graphviz tutorial. Available at: [Link]
-
A Quick Introduction to Graphviz. (2017). Available at: [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Available at: [Link]
-
National Center for Biotechnology Information. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives. Available at: [Link]
-
MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activities of substituted phenylthioureas. Available at: [Link]
-
International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Available at: [Link]
-
ResearchGate. (2018). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Available at: [Link]
Sources
- 1. Urease Activity Assay Kit (Colorimetric) (ab204697) | Abcam [abcam.com]
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- 3. Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Welcome to the technical support guide for the synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-based insights into optimizing this specific synthesis, addressing common challenges, and ensuring reproducible, high-yield results.
Frequently Asked Questions (FAQs)
Q1: What is the primary and most reliable method for synthesizing this compound?
The most direct and widely used method is the nucleophilic addition of furfurylamine to phenyl isothiocyanate.[1][2] This reaction is typically high-yielding and straightforward, involving the attack of the primary amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group. The reaction is generally exothermic and proceeds readily under mild conditions.
Q2: What is the underlying mechanism of this reaction?
The synthesis is a classic example of nucleophilic addition to a heterocumulene. The nitrogen atom of furfurylamine acts as a nucleophile, attacking the central carbon atom of the isothiocyanate group (C=N=S). This forms a zwitterionic intermediate, which quickly undergoes a proton transfer from the nitrogen to the sulfur atom (or another basic species) to yield the stable thiourea product.
Caption: General reaction scheme.
Q3: How critical is the choice of solvent for this reaction?
Solvent selection is pivotal for managing reaction kinetics, solubility, and product isolation.
-
Aprotic Solvents (Recommended): Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or acetonitrile are excellent choices. They effectively dissolve the reactants and the product, facilitating a homogeneous reaction.
-
Protic Solvents: Alcohols like ethanol or methanol can be used, and some procedures report refluxing in ethanol.[1] However, they can potentially interact with the isothiocyanate.
-
"On-Water" Synthesis: Recent green chemistry approaches have demonstrated that the reaction can be performed "on-water," which can enhance reaction rates and simplify product isolation via filtration.[3]
Q4: What are the primary safety considerations for this synthesis?
-
Phenyl Isothiocyanate: This reagent is a lachrymator and is toxic. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Furfurylamine: This amine is corrosive and can cause burns.[4] Handle with care and appropriate PPE.
-
Solvents: Use appropriate precautions for flammable and volatile organic solvents.
Troubleshooting Guide & Optimization Protocols
This section addresses specific issues that can arise during the synthesis, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
A diminished yield is the most common issue, often stemming from reagent quality, reaction conditions, or stoichiometry.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Degradation of Phenyl Isothiocyanate | Isothiocyanates are susceptible to hydrolysis from atmospheric moisture, forming an unstable carbamic acid that decomposes. They can also degrade upon prolonged exposure to light or heat. | Solution: Use freshly opened or recently purified phenyl isothiocyanate. Store it under an inert atmosphere (N₂ or Ar) in a dark, cool place.[2] Protocol: If purity is suspect, distill under reduced pressure before use. |
| Impure Furfurylamine | Furfurylamine can oxidize and polymerize over time, appearing as a dark, viscous liquid. These impurities will not react as desired and can complicate purification. | Solution: Use freshly distilled, colorless furfurylamine. Protocol: Distill the amine under vacuum. The pure product should be a clear, colorless to pale yellow liquid. |
| Incorrect Stoichiometry | The reaction proceeds in a 1:1 molar ratio. A significant excess of one reactant can make purification difficult and may not drive the reaction to completion if the limiting reagent is compromised. | Solution: Use a precise 1:1 or a slight excess (1.05 eq.) of the more stable and easily removable reactant (typically the amine). Protocol: Accurately weigh both reactants. If using volumetric addition, ensure precise measurements. |
| Suboptimal Temperature | The reaction is typically exothermic. Running it at too low a temperature may slow the rate unnecessarily, while excessive heat can promote side reactions or reagent degradation. | Solution: Most syntheses proceed smoothly at room temperature (20-25 °C). If the reaction is sluggish due to sterically hindered analogues, gentle heating (40-50 °C) may be beneficial.[2] |
Problem 2: Difficulty in Product Isolation & Purification
Even with a high conversion rate, isolating a pure product can be challenging.
Potential Causes & Solutions
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Product Oiling Out | The product may initially separate from the reaction mixture as an oil rather than a crystalline solid, especially if impurities are present that inhibit crystallization. | Solution: Induce crystallization. Protocol: 1. Try scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a seed crystal from a previous successful batch. 3. Cool the solution slowly in an ice bath. 4. If oiling persists, remove the solvent in vacuo and attempt trituration with a non-polar solvent like hexanes. |
| Impurities Co-precipitate | If the crude product precipitates directly from the reaction mixture, unreacted starting materials or side products may be trapped within the solid matrix. | Solution: The most reliable method for purification is recrystallization. Protocol: Select a suitable solvent system. A good starting point is an ethanol/water or isopropanol/water mixture. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. |
| Persistent Color in Product | A yellow or brown tint in the final product often indicates the presence of oxidized impurities from the starting amine. | Solution: Use activated carbon during recrystallization. Protocol: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for 5-10 minutes, then perform a hot filtration through celite or fluted filter paper to remove the carbon before allowing the filtrate to cool. |
Benchmark Experimental Protocol
This protocol provides a validated, step-by-step method for the synthesis.
-
Reagent Preparation: Ensure furfurylamine (colorless liquid) and phenyl isothiocyanate are of high purity.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add furfurylamine (e.g., 1.0 g, 10.3 mmol).
-
Solvent Addition: Dissolve the amine in 20 mL of dichloromethane (DCM).
-
Reactant Addition: While stirring at room temperature, add phenyl isothiocyanate (e.g., 1.39 g, 10.3 mmol, 1.0 eq.) dropwise over 5 minutes.
-
Reaction Monitoring: The reaction is often complete within 1-2 hours. Monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Workup & Isolation:
-
Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Slowly add hexanes to the concentrated solution until a precipitate forms.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold hexanes.
-
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white crystalline solid.
Visual Workflow & Troubleshooting Logic
The following diagram outlines the experimental workflow and a logical decision-making process for troubleshooting common issues.
Caption: Troubleshooting workflow for synthesis optimization.
References
-
Karche, A. D., Kamalakannan, P., Powar, R., Shenoy, G. G., & Padiya, K. J. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. Organic Process Research & Development, 26(11), 3141–3152. Available at: [Link]
-
Zhang, J., et al. (2019). Synthesis and characterization of thiourea. Journal of Physics: Conference Series, 1317, 012024. Available at: [Link]
-
Friscic, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1765–1781. Available at: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Preprint. Available at: [Link]
-
Nguyen, T. B., et al. (2015). Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. Chemistry – An Asian Journal, 10(10), 2218-2224. Available at: [Link]
-
Saeed, A., et al. (2016). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 21(11), 1466. Available at: [Link]
-
Edman, P. (1956). On the Mechanism of the Phenyl Isothiocyanate Degradation of Peptides. Acta Chemica Scandinavica, 10, 761-768. Available at: [Link]
-
Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available at: [Link]
-
Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2176. Available at: [Link]
-
Jamaludin, S., et al. (2016). 3-(2-Hydroxyethyl)-3-methyl-1-(4-methylbenzoyl)thiourea. IUCrData, 1(1). Available at: [Link]
-
Mishina, Y. V., et al. (2022). Recent Developments in the Chemistry of Thiourea Oxides. Chemistry – A European Journal, 28(43), e202200829. Available at: [Link]
-
Pérez, H., et al. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E, 64(Pt 11), o2176. Available at: [Link]
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(2), 155-182. Available at: [Link]
-
Un-Nisa, P., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2636. Available at: [Link]
-
Vedantu. (n.d.). Thiourea: Structure, Properties, Synthesis & Applications. Vedantu. Available at: [Link]
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. Journal of Sulfur Chemistry, 32(2), 155-182. Available at: [Link]
-
Un-Nisa, P., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities. Molecules, 28(6), 2636. Available at: [Link]
-
Vedantu. (n.d.). Thiourea: Structure, Properties, Synthesis & Applications. Vedantu. Available at: [Link]
-
Popova, E. A., et al. (2023). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. International Journal of Molecular Sciences, 24(13), 11077. Available at: [Link]
-
Wang, X., et al. (2015). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. RSC Advances, 5(104), 85375-85380. Available at: [Link]
-
Ribeiro da Silva, M. A., et al. (2024). Thermochemical Research on Furfurylamine and 5-Methylfurfurylamine: Experimental and Computational Insights. Molecules, 29(5), 1133. Available at: [Link]
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Overcoming solubility issues of 1-(Furan-2-ylmethyl)-3-phenylthiourea in aqueous media
Technical Support Center: 1-(Furan-2-ylmethyl)-3-phenylthiourea
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of this compound's poor aqueous solubility. Our goal is to provide you with the foundational knowledge and practical methodologies to effectively work with this molecule in your experiments.
Understanding the Challenge: Physicochemical Profile
This compound, like many thiourea derivatives, possesses a chemical structure that inherently limits its solubility in aqueous media.[1][2] The presence of aromatic rings (furan and phenyl) contributes to a high degree of lipophilicity, making the molecule more inclined to partition into non-polar environments rather than water. A related compound, 1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea, has a calculated XLogP3-AA value of 4.2, which is indicative of low aqueous solubility.[3] The thiourea moiety itself can participate in hydrogen bonding, but the overall molecular structure is dominated by hydrophobic characteristics.[4]
Frequently Asked Questions (FAQs)
Q1: I've added my this compound powder to water/buffer, and it won't dissolve. What's wrong?
A: This is expected behavior. The compound is poorly soluble in water due to its lipophilic (hydrophobic) nature.[2][5] Direct dissolution in aqueous media, especially at concentrations typically required for biological assays, is often unsuccessful. You will need to employ a solubilization strategy, such as using an organic co-solvent to first create a concentrated stock solution.
Q2: What is the best organic solvent to make a stock solution?
A: Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) are excellent starting points. N-Phenylthiourea, a related compound, is soluble in these solvents at approximately 30 mg/mL.[5] It is critical to prepare a high-concentration stock in a suitable organic solvent, which can then be diluted into your aqueous experimental medium.
Q3: After diluting my DMSO stock into my aqueous buffer, a precipitate formed. Why did this happen and how can I prevent it?
A: This is called "precipitation upon dilution" or "crashing out." It occurs when the concentration of the organic co-solvent is insufficient to keep the compound dissolved in the final aqueous solution. To prevent this, you should ensure the final concentration of the organic solvent is high enough to maintain solubility, but low enough to not interfere with your experiment. Additionally, consider alternative solubilization techniques like using surfactants or cyclodextrins if lowering the compound's final concentration is not an option.
Q4: How can I determine the solubility of my compound in a specific solvent system?
A: The traditional "shake-flask" method is a reliable way to determine equilibrium solubility.[6] This involves adding an excess of the compound to your solvent system, agitating it for a set period (e.g., 24-48 hours) to reach equilibrium, and then filtering out the undissolved solid. The concentration of the dissolved compound in the filtrate is then measured using an analytical technique like HPLC-UV or UV-Vis spectroscopy.[6][7]
Troubleshooting Guide: Step-by-Step Solubilization Strategies
This section provides detailed, in-depth guidance on proven methods to overcome the solubility issues of this compound.
Guide 1: Co-Solvent Systems
Q: How do I systematically use co-solvents to prepare my working solutions?
A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the overall solvent system, thereby increasing the solubility of nonpolar compounds.[8][9] The strategy is to find a balance where the compound is soluble and the co-solvent concentration is non-toxic to the experimental system (e.g., cells).
By adding a co-solvent like DMSO or ethanol to an aqueous solution, you disrupt the hydrogen bonding network of water. This creates a more favorable, lower-polarity environment for hydrophobic molecules like this compound to dissolve in.[8]
| Co-Solvent | Typical Starting Stock Conc. | Max Final Conc. (Cell-based assays) | Notes |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | < 0.5% (v/v) | Most common initial choice. Ensure use of high-purity, anhydrous grade. |
| DMF (Dimethyl Formamide) | 10-50 mM | < 0.5% (v/v) | Similar to DMSO, effective for many organic molecules.[5] |
| Ethanol | 10-30 mM | < 1.0% (v/v) | Less toxic than DMSO/DMF but may be a less effective solvent for this compound. |
| PEG 400 (Polyethylene Glycol 400) | Varies | Varies | A polymer commonly used in formulations to increase solubility.[10] |
-
Weigh Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile microcentrifuge tube or glass vial.
-
Add Co-solvent: Add the appropriate volume of high-purity co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex vigorously for 1-2 minutes. If solids persist, sonicate in a water bath for 5-10 minutes.
-
Inspect: Visually confirm that all solid material has dissolved, resulting in a clear solution.
-
Dilute: Perform serial dilutions from this high-concentration stock into your final aqueous medium (e.g., cell culture media, PBS). Crucially, add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize local concentration gradients that can cause precipitation.
Caption: Co-solvent stock preparation workflow.
Guide 2: pH Adjustment
Q: My compound is still poorly soluble even with a co-solvent. Can pH modification help?
A: Yes, if the compound has an ionizable functional group, altering the pH of the medium can significantly increase its solubility.[11][12]
The thiourea functional group, -NH-C(=S)-NH-, contains protons on the nitrogen atoms that are weakly acidic. By increasing the pH of the solution with a base, you can deprotonate one of these nitrogens, forming an anionic salt. This charged species is significantly more polar and, therefore, more soluble in water than the neutral molecule.[11]
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 7, 8, 9, 10, 11).
-
Add Compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate: Filter each suspension through a 0.22 µm PVDF filter to remove any undissolved solid.
-
Analyze: Quantify the concentration of the dissolved compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the pH to determine the optimal pH for solubilization.
Caption: Workflow for a pH-solubility profile study.
Guide 3: Surfactant-Based Formulations
Q: When are surfactants a good choice for solubilization?
A: Surfactants are useful when co-solvents are not sufficient or when their concentration must be kept to an absolute minimum. They are particularly effective for highly hydrophobic drugs.[13][14]
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell. The poorly soluble this compound can partition into the hydrophobic core, allowing it to be effectively dispersed in the aqueous medium.[14][15]
| Surfactant | Common Name | Typical Use Concentration | Notes |
| Polysorbate 80 | Tween® 80 | 0.1% - 2% (w/v) | Commonly used in pharmaceutical formulations; low toxicity. |
| Polysorbate 20 | Tween® 20 | 0.1% - 2% (w/v) | Similar to Tween 80, often used for protein stabilization. |
| Poloxamer 188 | Kolliphor® P 188 | 0.5% - 5% (w/v) | A triblock copolymer with good solubilizing capacity and low toxicity. |
| Cremophor® EL | Kolliphor® EL | 0.5% - 3% (w/v) | Polyoxyethylated castor oil; excellent solubilizer but requires careful toxicity assessment. |
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your desired aqueous buffer at a concentration well above its CMC.
-
Create Drug Film (Optional but Recommended): Dissolve a known amount of this compound in a volatile organic solvent (e.g., methanol or acetone) in a glass vial. Evaporate the solvent using a stream of nitrogen or a rotary evaporator to create a thin film of the drug on the vial's inner surface. This increases the surface area for dissolution.
-
Add Surfactant Solution: Add the surfactant solution to the vial containing the drug (or drug film).
-
Equilibrate: Shake or sonicate the mixture until the drug is fully dissolved. This may take several hours.
-
Filter: Pass the solution through a 0.22 µm filter to remove any undissolved particulates or aggregates.
Guide 4: Cyclodextrin Inclusion Complexation
Q: I need a more advanced formulation. How can cyclodextrins help?
A: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic central cavity, forming a "host-guest" inclusion complex.[16][17] This complex has a hydrophilic exterior, rendering the overall assembly water-soluble.[16][18]
Cyclodextrins have a unique torus (donut-like) shape with a hydrophobic interior and a hydrophilic exterior.[17][19] The phenyl and furan rings of your compound can fit into the hydrophobic cavity, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, thereby increasing the apparent solubility of the drug.[18][19]
| Cyclodextrin | Abbreviation | Cavity Size | Notes |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | Medium | Most commonly used in pharmaceutical applications due to high aqueous solubility and low toxicity. |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD | Medium | Anionic derivative with very high water solubility, often used in parenteral formulations. |
| β-Cyclodextrin | β-CD | Medium | Parent cyclodextrin with lower aqueous solubility than its derivatives.[16] |
-
Weigh Components: Weigh out this compound and the chosen cyclodextrin (e.g., HP-β-CD) in a specific molar ratio (start with 1:1).
-
Add to Mortar: Place the cyclodextrin in a glass mortar.
-
Create Paste: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to the cyclodextrin to form a consistent paste.
-
Incorporate Drug: Slowly add the drug powder to the paste while continuously triturating (grinding) with the pestle.
-
Knead: Continue kneading for 30-60 minutes. The mixture should remain a paste; add more of the solvent blend if it becomes too dry.
-
Dry: Transfer the paste to a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven.
-
Pulverize: Grind the dried complex into a fine powder. This powder can now be dissolved in an aqueous medium.
References
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Biological Applications of Thiourea Derivatives: Detailed Review . MDPI. Available at: [Link]
- Water-soluble thiourea dioxide derivatives and process for preparing same. Google Patents.
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Techniques for Improving Solubility . International Journal of Medical Science and Dental Research. Available at: [Link]
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Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis . PubMed Central. Available at: [Link]
-
16.4: The Effects of pH on Solubility . Chemistry LibreTexts. Available at: [Link]
-
How to measure the solubility point of compounds in liquids using TURBIDI.T . Rheolution. Available at: [Link]
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1-[(3-Fluorophenyl)methyl]-1-(furan-2-ylmethyl)-3-(2-methoxy-5-methylphenyl)thiourea . PubChem. Available at: [Link]
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Surfactants modify the release from tablets made of hydrophobically modified poly (acrylic acid) . PubMed Central. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed Central. Available at: [Link]
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1-Furoyl-3-methyl-3-phenylthiourea . ResearchGate. Available at: [Link]
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A QSAR STUDY ON THIOUREA DERIVATIVES -NEW APPROACHES IN DRUG DEVELOPMENT . ResearchGate. Available at: [Link]
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A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium . ACS Publications. Available at: [Link]
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Improvement in solubility of poor water-soluble drugs by solid dispersion . PubMed Central. Available at: [Link]
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Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions . ACS Publications. Available at: [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. Available at: [Link]
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cyclodextrin in novel formulations and solubility enhancement techniques: a review . Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Cosolvent – Knowledge and References . Taylor & Francis. Available at: [Link]
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Cosolvent . Wikipedia. Available at: [Link]
- Delivery systems for hydrophobic drugs. Google Patents.
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A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs . Brieflands. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics . PubMed Central. Available at: [Link]
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Compound solubility measurements for early drug discovery . Computational Chemistry. Available at: [Link]
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics . PubMed. Available at: [Link]
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Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity . MDPI. Available at: [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability . SciSpace. Available at: [Link]
- Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Google Patents.
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5 Novel Techniques for Solubility Enhancement . Ascendia Pharmaceutical Solutions. Available at: [Link]
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Thiourea . Wikipedia. Available at: [Link]
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A recent overview of surfactant–drug interactions and their importance . PubMed Central. Available at: [Link]
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Aqueous and cosolvent solubility data for drug-like organic compounds . PubMed Central. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . Lund University Publications. Available at: [Link]
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1-Phenyl-2-thiourea - SAFETY DATA SHEET . Acros Organics. Available at: [Link]
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Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals . ACS Publications. Available at: [Link]
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A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium . ResearchGate. Available at: [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology . ResearchGate. Available at: [Link]
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Techniques to improve the solubility of poorly soluble drugs . ResearchGate. Available at: [Link]
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Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development . MDPI. Available at: [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility . Touro Scholar. Available at: [Link]
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Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion . ResearchGate. Available at: [Link]
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Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review . Available at: [Link]
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Safety Data Sheet - N-Phenylthiourea . West Liberty University. Available at: [Link]
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How will you increase the solubility of organic compounds in water? . Quora. Available at: [Link]
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Phenylthiourea . ChemBK. Available at: [Link]
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Optimizing reaction conditions for the synthesis of phenylthiourea derivatives
Welcome to the technical support center for the synthesis of phenylthiourea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile synthesis. Phenylthiourea derivatives are a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Their efficacy is often tied to their three-dimensional structure and their capacity for hydrogen bonding and metal ion coordination.[5][6][7]
This guide moves beyond simple protocols to explain the causality behind experimental choices, providing you with the in-depth knowledge required to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to N,N'-disubstituted phenylthioureas?
There are three primary methods for synthesizing N,N'-disubstituted thioureas, with the choice depending on the availability of starting materials and the desired substitution pattern.
-
Reaction of an Isothiocyanate with an Amine: This is the most prevalent and generally high-yielding method.[8] It involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of a phenyl isothiocyanate.[1][5] The reaction is typically straightforward and proceeds under mild conditions.
-
Reaction of an Amine with Carbon Disulfide (CS₂): This route is particularly useful when the required isothiocyanate is not commercially available.[8] The amine reacts with CS₂ in the presence of a base to form a dithiocarbamate salt, which can then be converted to the target thiourea.[9]
-
Thionation of Urea: This method involves converting the carbonyl group of a pre-existing urea derivative into a thiocarbonyl group using a thionating agent, such as Lawesson's reagent.[8][10]
Q2: What is the general reaction mechanism for the synthesis from a phenyl isothiocyanate and an amine?
The mechanism is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate's C=S bond. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea product. The process is generally efficient and often requires minimal activation.[5][11]
// Visual styling Amine[width=2.5]; Isothiocyanate[width=2.5]; Intermediate[width=2.5]; Product[width=2.5]; } .enddot Caption: General mechanism for phenylthiourea synthesis.
Q3: How do substituents on the aniline ring affect its reactivity?
The nucleophilicity of the aniline's nitrogen is paramount for a successful reaction.[9]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the nitrogen atom, making the aniline a stronger nucleophile and accelerating the reaction.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or halides (-Cl, -Br) decrease the electron density on the nitrogen. This reduces the aniline's nucleophilicity, leading to sluggish or incomplete reactions under standard conditions.[12] Overcoming this often requires more forcing conditions like higher temperatures.[9][12]
Troubleshooting & Optimization Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Low yield is one of the most common challenges, often stemming from poor reactivity of starting materials or degradation.[12]
| Potential Cause | Recommended Solution & Rationale | Expected Outcome |
| Low Amine Nucleophilicity | Increase reaction temperature to provide the necessary activation energy. Alternatively, add a non-nucleophilic base (e.g., triethylamine) to deprotonate the aniline, enhancing its nucleophilicity.[8][9] | Increased conversion to the desired product. |
| Degradation of Isothiocyanate | Isothiocyanates can be unstable. Use freshly prepared or purified reagents. Store them in a cool, dark, and dry environment. For maximum reactivity, consider in-situ generation from an acyl chloride and a thiocyanate salt.[1][8] | Improved yield and reduction of side products stemming from isothiocyanate decomposition. |
| Steric Hindrance | Bulky substituents on either the amine or the isothiocyanate can slow the reaction.[13] Increase the reaction temperature and/or prolong the reaction time. Microwave-assisted synthesis can be highly effective at overcoming these steric barriers by providing rapid, localized heating.[8][14] | Higher conversion to the sterically hindered thiourea product. |
| Inappropriate Solvent | The solvent must be able to dissolve the reactants. Aprotic solvents like acetone, dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used and generally effective.[1][11][13] For poorly soluble aromatic amines, a higher boiling point solvent may be necessary.[13] | Improved reaction rate and homogeneity. |
Issue 2: Formation of Side Products and Impurities
The presence of significant impurities complicates purification and reduces the overall yield.
-
Problem: Unreacted starting materials remain.
-
Cause & Solution: The reaction may be incomplete. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[13] If the reaction stalls, a slight increase in temperature or extended reaction time may be required. Ensure stoichiometry is correct; an excess of one reactant will naturally remain.
-
-
Problem: Formation of symmetrical thioureas in an unsymmetrical synthesis.
-
Cause & Solution: This can occur in one-pot syntheses from amines and CS₂. To minimize this, use a two-step approach where the isothiocyanate is generated first, followed by the addition of the second, different amine.[8]
-
-
Problem: Unidentified byproducts are observed.
-
Cause & Solution: High temperatures can promote side reactions.[12] Determine the optimal reaction time and temperature by running small-scale test reactions and monitoring via TLC or LC-MS. Avoid prolonged heating once the limiting reagent has been consumed.
-
Issue 3: Product Purification Challenges
Even with a successful reaction, isolating the pure product can be difficult.
-
Recrystallization: This is often the most effective method for purifying solid products. Common solvents include ethanol, acetone, or ethanol/water mixtures.[3][13] The goal is to find a solvent system where the product is soluble at high temperatures but poorly soluble at room or cold temperatures, while impurities remain in solution.
-
Column Chromatography: This is a powerful technique for separating compounds with different polarities, making it ideal for removing unreacted starting materials or byproducts.[12][13] The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) depends on the polarity of your target compound.
-
Acid-Base Extraction: If your product and impurities have different acid-base properties, a liquid-liquid extraction workup can be a highly effective purification step.[12] For example, unreacted aniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).
Validated Experimental Protocols
Protocol 1: General Synthesis from Phenyl Isothiocyanate and Aniline
This method is adapted from established procedures for synthesizing N,N'-disubstituted thioureas.[3][8]
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the aniline derivative (1.0 equivalent) in a suitable aprotic solvent (e.g., dry acetone or DCM).[1]
-
Addition: To the stirred solution, add the phenyl isothiocyanate (1.0-1.1 equivalents) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Workup: Once the reaction is complete (indicated by the disappearance of the limiting reactant), cool the mixture. If the product precipitates, collect it by vacuum filtration.[8] If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: Synthesis from Aniline and Ammonium Thiocyanate
This protocol is useful when the corresponding isothiocyanate is unavailable.[11][15]
-
Setup: In a round-bottom flask, add the aniline (0.1 mole), concentrated HCl (9 mL), and water (25 mL). Heat the solution at 60-70 °C for approximately 1 hour.[15]
-
Addition: Cool the mixture and slowly add ammonium thiocyanate (0.1 mole).
-
Reaction: Reflux the resulting solution for 4 hours.[15]
-
Workup: Add water to the reaction mixture while stirring continuously to induce crystallization.
-
Purification: Filter the solid product, wash with cold water, and dry. The crude product can be further purified by recrystallization.[15]
Product Characterization
Confirming the identity and purity of your synthesized phenylthiourea derivative is a critical final step.
| Technique | Purpose & Typical Observations |
| Melting Point | A sharp melting point range close to the literature value indicates high purity.[15] |
| Infrared (IR) Spectroscopy | Used to identify key functional groups. Look for characteristic N-H stretching bands and the C=S (thiocarbonyl) absorption.[16][17] |
| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural information, confirming the carbon skeleton and the position of substituents. Essential for confirming the final structure.[15][16][17] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its elemental composition.[3] |
| High-Performance Liquid Chromatography (HPLC) | A robust method for assessing purity and for quantitative analysis during reaction monitoring or quality control.[18] |
References
- IJCRT.org. (n.d.). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA.
- El-Faham, A., et al. (n.d.). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Taylor & Francis Online.
- BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of N-acetyl-N'-phenylthiourea.
- BenchChem. (2025). A Quantum Chemical Deep Dive into Substituted Phenylthiourea Derivatives: A Technical Guide for Drug Discovery.
- Frank, R. L., & Smith, P. V. (n.d.). α-PHENYLTHIOUREA. Organic Syntheses Procedure.
- International Journal of Pharmaceutical Sciences and Research. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea.
- BenchChem. (2025). Cross-Validation of Analytical Methods for N-(1-methylpropyl)-N'-phenyl-thiourea: A Comparative Guide.
- ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
- BenchChem. (2025). An In-depth Technical Guide on N-(o-Hydroxyphenyl)-N'-phenylthiourea: Discovery and History.
- BenchChem. (2025). Technical Support Center: Optimizing Thiourea Synthesis.
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for Thiourea Derivative Synthesis.
- E. B. et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing.
- BenchChem. (2025). Application Note: Synthesis and Utility of N,N'-Disubstituted Thioureas via N-Methyl-N-phenylthiocarbamoyl Chloride.
- BenchChem. (2025). An In-depth Technical Guide on the Crystal Structure Analysis of Phenylthiourea Derivatives.
- Khan, K. M., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. PubMed.
- Ghiurau, M., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. MDPI.
- Elshaier, Y. A. M. M., et al. (n.d.). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. MDPI.
- Grgurić, P., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry (RSC Publishing).
- Kumar, P., et al. (n.d.). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. PMC - PubMed Central.
- Kumar, P., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar.
- Ramadoss, S., & Toste, F. D. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. NIH.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting contamination in the synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Technical Support Center: Synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering field-proven insights and validated protocols to help you navigate potential contamination issues and optimize your reaction outcomes.
Core Synthesis Overview
The synthesis of this compound is most commonly achieved through the nucleophilic addition of furfurylamine (furan-2-ylmethylamine) to phenyl isothiocyanate. This reaction is typically high-yielding and straightforward, proceeding via the attack of the primary amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate group.[1][2]
While robust, this synthesis is susceptible to contamination from various sources, including reagent stability, reaction conditions, and work-up procedures. This guide will help you identify and resolve these issues.
Frequently Asked Questions & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
Low yield is a frequent issue that can often be traced back to the quality of the starting materials or suboptimal reaction conditions. The primary culprits are the degradation of phenyl isothiocyanate and the presence of moisture.[1][3]
Troubleshooting Low Yield
| Potential Cause | Explanation | Recommended Solution | Expected Outcome |
| Degradation of Phenyl Isothiocyanate (PITC) | PITC is sensitive to moisture and can degrade over time, especially if not stored properly.[4][5] This reduces the amount of active reagent available for the reaction. | Use freshly distilled or newly purchased PITC. Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[4] | Improved yield due to accurate stoichiometry and higher reagent purity. |
| Presence of Water in the Reaction | Water can hydrolyze PITC to form aniline and eventually N,N'-diphenylurea, consuming the reagent in a non-productive pathway.[1] | Use anhydrous solvents (e.g., dry THF, DCM, or acetonitrile). Perform the reaction under an inert atmosphere. | Minimized side reactions and increased conversion to the desired thiourea. |
| Incorrect Stoichiometry | An inaccurate measurement of the limiting reagent will directly impact the theoretical maximum yield. | Use a slight excess (1.0-1.1 equivalents) of the isothiocyanate to ensure the complete conversion of the more valuable amine.[1] | Drive the reaction to completion, maximizing the yield based on the limiting amine. |
| Low Amine Nucleophilicity | While furfurylamine is a reasonably strong nucleophile, contaminants or solvent effects could reduce its reactivity. | Although typically not necessary for this substrate, adding a non-nucleophilic base like triethylamine can activate the amine.[1] | Increased reaction rate and potentially higher conversion. |
Protocol 1: Optimized Synthesis Under Anhydrous Conditions
-
Preparation: Dry a round-bottom flask and magnetic stir bar in an oven at 120°C overnight and allow to cool in a desiccator.
-
Reaction Setup: Assemble the flask under a nitrogen or argon atmosphere.
-
Reagent Addition:
-
Dissolve furfurylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add phenyl isothiocyanate (1.05 equivalents) dropwise to the stirred solution at room temperature.[1] An ice bath can be used if the reaction is noticeably exothermic.
-
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the disappearance of the limiting reactant (furfurylamine). The reaction is often complete within a few hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[3]
-
The resulting crude solid or oil can then be purified.
-
Q2: My TLC analysis shows multiple spots. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates an impure product. Identifying these contaminants is the first step toward devising an effective purification strategy.
Common Impurities and Their Identification
| Impurity | Source | Expected TLC Behavior | Identification Method |
| Phenyl Isothiocyanate (PITC) | Unreacted starting material. | Typically less polar than the thiourea product. | Characteristic pungent odor. Can be identified by GC-MS or by comparing to a standard on TLC. |
| Furfurylamine | Unreacted starting material. | Highly polar, may streak on silica gel TLC plates. Stains with ninhydrin. | Can be identified by GC-MS or comparison to a standard. An acid wash during work-up can remove it.[3] |
| 1,3-Diphenylthiourea | PITC can degrade to aniline, which then reacts with another molecule of PITC. | Polarity is similar to the desired product, making it a challenging impurity to remove. | Identification via ¹H NMR, ¹³C NMR, and MS, comparing signals to known literature values for 1,3-diphenylthiourea.[6] |
| Urea Analogs | Hydrolysis of the thiourea product or PITC.[1] | Polarity can vary but is often different enough from the thiourea to be separated by chromatography. | IR spectroscopy will show a strong C=O stretch instead of a C=S stretch. |
Q3: What is the most effective method for purifying the crude this compound?
The two most effective purification techniques for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.
Protocol 2: Purification by Recrystallization
Recrystallization is ideal when the desired product is highly crystalline and the impurities are present in small amounts or have very different solubilities.
-
Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate/hexane mixture) at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold. Ethanol is often a suitable choice.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is necessary when impurities have similar solubility profiles to the product, such as the case with 1,3-diphenylthiourea.[3]
-
Stationary Phase: Use silica gel (60-120 or 230-400 mesh) as the stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the best solvent system using TLC. A good starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Run the column with the selected eluent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Workflow
References
- BenchChem. (2025). Troubleshooting common side reactions in thiourea synthesis. BenchChem Technical Support.
- Guidechem. (n.d.).
- 液晶与显示. (n.d.).
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Thiourea Synthesis. BenchChem.
-
PubChem. (n.d.). Phenylthiourea. National Center for Biotechnology Information. [Link]
-
International Journal of Creative Research Thoughts. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. IJCRT.org. [Link]
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- 5. Stability of phenyl-isothiocyanate liquid crystal materials [cjlcd.lightpublishing.cn]
- 6. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Effective Purification of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Welcome to the Technical Support Center for the purification of 1-(Furan-2-ylmethyl)-3-phenylthiourea. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance for the effective purification of this compound. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The impurities in your crude product largely depend on the synthetic route employed. However, common contaminants often include unreacted starting materials such as furfurylamine and phenyl isothiocyanate. Side products can also be present, for instance, symmetrically disubstituted thioureas if there are competing reactions.[1] Degradation products of the furan ring, especially if exposed to acidic conditions, can also be a source of impurity.[2]
Q2: My purified this compound is discolored (e.g., yellow or brown). What could be the cause and how can I fix it?
A2: Discoloration often points to the presence of colored organic impurities or decomposition products.[2] One common approach to remove such impurities is to treat a solution of your compound with activated carbon. The activated carbon adsorbs the colored impurities, and subsequent filtration can yield a colorless solution from which the pure compound can be recrystallized.
Q3: Is the furan ring in my compound stable during purification?
A3: The furan ring can be sensitive, particularly to acidic conditions, which can lead to ring-opening and the formation of by-products.[2] Therefore, it is crucial to avoid strongly acidic conditions during workup and purification. When performing column chromatography, using a neutral stationary phase like deactivated silica gel can be beneficial. This can be achieved by pre-treating the silica gel with a base such as triethylamine.
Q4: I'm having trouble getting my this compound to crystallize. What can I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent. If the compound "oils out" instead of crystallizing, it suggests the solution is supersaturated or cooling too quickly.[3] To induce crystallization, you can try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure compound.[3] Re-evaluating your recrystallization solvent system is also recommended.
Troubleshooting Guide
This table addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low yield after recrystallization | - The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Excessive solvent was used.- The cooling process was too rapid. | - Select a solvent in which the compound has high solubility when hot and low solubility when cold.- Use the minimum amount of hot solvent to dissolve the compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3] |
| "Oiling out" during recrystallization | - The compound is precipitating from a supersaturated solution at a temperature above its melting point.- The cooling rate is too fast. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.- Consider a different solvent or solvent system.[3] |
| Poor separation during column chromatography | - The chosen eluent system has poor selectivity for the compound and impurities.- The column was overloaded with the crude product.- The sample was not loaded onto the column in a narrow band. | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for your compound.- Use a silica gel to crude product ratio of at least 50:1 (w/w).- Dissolve the sample in a minimal amount of the eluent or a more polar solvent and load it carefully onto the column.[4] |
| Broad or tailing peaks in HPLC analysis of the purified product | - The compound is interacting strongly with the stationary phase.- The presence of persistent impurities. | - For reverse-phase HPLC, consider using a polar-embedded or polar-endcapped column to improve peak shape for polar compounds.- If impurities are suspected, a different purification method or a second pass of the current method may be necessary.[5] |
Experimental Protocols
Recrystallization of this compound
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) to find a suitable system.[6] Ethanol or ethanol/water mixtures are often good starting points for thiourea derivatives.[7]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to your crude this compound to just dissolve it completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography of this compound
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Methodology:
-
Stationary and Mobile Phase Selection: For many furan derivatives, silica gel is a suitable stationary phase.[4] Given the polarity of the thiourea group, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[8] Use TLC to determine the optimal solvent ratio.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute your compound and any more polar impurities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualization
Purification Strategy Workflow
The following diagram illustrates a decision-making process for selecting a suitable purification method for this compound.
Caption: Decision workflow for purifying this compound.
References
- Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
-
ResearchGate. (n.d.). 83 questions with answers in THIOUREA | Science topic. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2023). Biosynthesis of Furfurylamines in Batch and Continuous Flow by Immobilized Amine Transaminases. Retrieved from [Link]
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column. Retrieved from [Link]
- Google Patents. (n.d.). WO2021178329A1 - Separation of furan-containing compounds.
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Furoyl-3-methyl-3-phenylthiourea. Retrieved from [Link]
-
IJCRT.org. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and crystal structure of 1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea. Retrieved from [Link]
Sources
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
Addressing batch-to-batch variability of synthesized 1-(Furan-2-ylmethyl)-3-phenylthiourea
Welcome to the technical support resource for the synthesis of 1-(Furan-2-ylmethyl)-3-phenylthiourea. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and generally high-yielding method is the reaction of an isothiocyanate with a primary amine.[1] Specifically, this involves the nucleophilic addition of furfurylamine to phenyl isothiocyanate in a suitable aprotic solvent like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1][2] This reaction is typically efficient and proceeds smoothly under mild conditions.
Q2: I'm observing a significantly lower yield in my recent batches compared to previous ones. What are the primary causes?
A2: Low yields in this synthesis can stem from several factors. The most common culprits are the degradation or impurity of the starting materials, particularly the phenyl isothiocyanate, or suboptimal reaction conditions.[1] Phenyl isothiocyanate can degrade upon exposure to moisture or prolonged storage. Similarly, the purity of furfurylamine is critical, as it can be susceptible to oxidation or polymerization.[3] Inconsistent reaction temperature or time can also lead to incomplete conversion.[4]
Q3: My product's melting point is broad, or the analytical data (NMR, HPLC) looks different from my "golden batch." What does this indicate?
A3: This almost always points to the presence of impurities or, less commonly, polymorphism (different crystalline forms).[5][6] Impurities can arise from side reactions or incomplete removal of starting materials. Batch-to-batch inconsistencies in analytical data are a classic sign of process variability that needs to be systematically investigated.[5]
Q4: How critical is the quality of the starting materials, furfurylamine and phenyl isothiocyanate?
A4: It is absolutely critical. The purity and stability of your reagents are the foundation of a reproducible synthesis. Phenyl isothiocyanate is stable under normal, dry conditions but is sensitive to moisture.[7] Furfurylamine is a primary amine that can react with air and light over time.[8] Always use freshly opened or recently purified reagents and verify their purity by an appropriate method (e.g., NMR or GC) if you suspect an issue.[1] Discrepancies in the Certificate of Analysis (CoA) between batches can be an early warning sign.[5]
The Synthesis at a Glance
The synthesis of this compound is a straightforward nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of furfurylamine attacks the electrophilic carbon atom of the isothiocyanate group in phenyl isothiocyanate.
Caption: General synthesis scheme for this compound.
Troubleshooting Guide: A Systematic Approach
Batch-to-batch variability is a common challenge in chemical synthesis.[6] This guide provides a logical workflow to diagnose and resolve inconsistencies.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Issue 1: Low or Inconsistent Yield
Question: My reaction yield has dropped from a consistent ~90% to under 60%. What should I investigate?
Your primary focus should be on the integrity of your starting materials and the reaction conditions.
| Potential Cause | Recommended Solution & Rationale |
| Degradation of Phenyl Isothiocyanate | Use freshly prepared or purified phenyl isothiocyanate. Store it in a cool, dark, and dry environment under an inert atmosphere.[1] Rationale: Isothiocyanates are susceptible to hydrolysis, which consumes the reagent and introduces impurities. |
| Impurity/Degradation of Furfurylamine | Use freshly distilled or a new bottle of furfurylamine. Rationale: Primary amines can oxidize or polymerize over time, reducing the amount of active nucleophile available for the reaction.[3][8] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). Increase the reaction time if starting materials are still present.[1] Rationale: Visual confirmation of the consumption of starting materials is the most reliable way to ensure the reaction has gone to completion. |
| Suboptimal Temperature | Ensure the reaction temperature is consistent across batches. While often run at room temperature, gentle heating (e.g., 40-50°C) can sometimes drive the reaction to completion, especially if steric hindrance is a factor.[1] Rationale: Reaction kinetics are temperature-dependent; inconsistency leads to variable conversion rates. |
Issue 2: Presence of Impurities in the Final Product
Question: My ¹H NMR spectrum shows unexpected peaks, and TLC analysis of the crude product shows multiple spots. What are these impurities?
Impurities typically arise from side reactions or unreacted starting materials.
Common Impurities and Their Identification:
-
Unreacted Phenyl Isothiocyanate: Can often be removed during workup or purification. On a TLC plate, it will have a different Rf value than the product.
-
Unreacted Furfurylamine: Usually removed by an acidic wash during the workup phase.
-
Symmetrical N,N'-diphenylthiourea: This forms if your phenyl isothiocyanate contains aniline as an impurity, or if the furfurylamine starting material is contaminated.
-
Side products from reagent degradation: If reagents have degraded, a complex mixture of byproducts can form.[1]
| Analytical Technique | How to Diagnose the Issue |
| TLC Analysis | Spot the crude reaction mixture alongside the two starting materials. The presence of spots other than the product (which is typically the most prominent spot) and residual starting materials indicates byproduct formation. |
| ¹H NMR Spectroscopy | Compare the spectrum of the problematic batch to a reference spectrum of a pure "golden batch." Look for extra aromatic signals (for phenyl-containing impurities) or furan-related signals that don't match the product's structure. |
| FT-IR Spectroscopy | While less definitive for minor impurities, significant deviations from the reference spectrum, particularly in the N-H stretching (3100-3400 cm⁻¹) or C=S stretching (around 700-850 cm⁻¹) regions, can indicate issues.[9] |
| HPLC | High-Performance Liquid Chromatography is a highly sensitive method for quantifying purity.[10] A pure batch should show a single major peak. The appearance of multiple peaks confirms the presence of impurities. |
Issue 3: Inconsistent Physical Properties (Color, Crystal Form)
Question: My product is usually a white crystalline solid, but the latest batch is an off-white or yellowish powder. Why?
A change in color often indicates the presence of minor, highly colored impurities, possibly from the oxidation of the furan ring or degradation of the starting materials. A change in crystal appearance (e.g., from needles to a powder) could suggest polymorphism, where the same molecule packs into different crystal lattices.[6] Polymorphs can have different physical properties, including solubility and melting point.
Solutions:
-
Recrystallization: This is the most effective method for both purifying the compound and obtaining a consistent crystalline form.[1] A solvent screen (e.g., ethanol, acetone, ethyl acetate/hexane mixtures) can help identify the best system to yield high-purity crystals.
-
Activated Carbon Treatment: If the discoloration is due to trace impurities, a hot filtration over a small amount of activated carbon during recrystallization can effectively remove them.
Key Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions.
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, ~5-10 mL per mmol of amine).[1]
-
With stirring, add phenyl isothiocyanate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) until the starting amine spot is no longer visible.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[1]
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot the furfurylamine starting material (SM1), the phenyl isothiocyanate starting material (SM2), and a sample of the reaction mixture (RM).
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) is absent from the reaction mixture lane. The product spot should be clearly visible.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a suitable boiling solvent (e.g., ethanol).
-
If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Perform a hot filtration to remove the carbon and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Factors Influencing Batch Variability
Understanding the key parameters is the first step toward controlling them. A data-centric approach, tracking these variables for each batch, is crucial for maintaining consistency.
Sources
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- 2. mjas.analis.com.my [mjas.analis.com.my]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
Minimizing degradation of 1-(Furan-2-ylmethyl)-3-phenylthiourea during storage
A Guide to Minimizing Degradation During Storage for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is 1-(Furan-2-ylmethyl)-3-phenylthiourea, and what are its primary chemical sensitivities?
This compound is a bifunctional organic molecule containing a furan ring and a phenylthiourea group. This structure presents two primary areas of chemical sensitivity that can lead to degradation if not stored properly. The furan ring is susceptible to oxidation and acid-catalyzed ring-opening, while the thiourea group is prone to oxidation and hydrolysis.[1][2][3][4]
Q2: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed, opaque container in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.[5][6][7]
Q3: How should I store solutions of this compound?
Solutions are generally less stable than the solid material. If you must store solutions, use a high-purity, dry, aprotic solvent. Prepare solutions fresh whenever possible. For short-term storage, keep the solution in a tightly sealed vial with an inert gas headspace, refrigerated, and protected from light.
Q4: I've noticed a change in the color of my compound. What could this indicate?
Color change, such as yellowing or browning, is a common sign of degradation. This can be due to the formation of oxidized or polymeric byproducts resulting from the breakdown of the furan ring or the thiourea moiety.[8]
Q5: Can I store this compound in a standard laboratory freezer?
Yes, storing the solid compound in a freezer (-20°C to -80°C) is a good practice, as it will slow down the rate of potential degradation reactions.[7] However, ensure the container is well-sealed to prevent condensation and moisture ingress upon removal from the freezer. Allow the container to warm to room temperature before opening.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My compound has developed a pungent odor.
Possible Cause: This could be due to the degradation of the thiourea moiety, potentially leading to the release of sulfur-containing compounds. The furan ring degradation can also produce volatile aldehydes and ketones.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the compound has been stored under the recommended conditions (cool, dry, dark, inert atmosphere).
-
Analytical Confirmation: Perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the compound and identify any degradation products.
-
Consider Disposal: If significant degradation is confirmed, it is best to dispose of the material according to your institution's safety guidelines and obtain a fresh batch for your experiments.
Issue 2: The compound is clumping or appears moist.
Possible Cause: Thiourea and its derivatives can be hygroscopic and deliquescent, meaning they readily absorb moisture from the air.[5] This can accelerate degradation pathways such as hydrolysis.
Troubleshooting Steps:
-
Improve Storage: Transfer the compound to a desiccator containing a suitable drying agent (e.g., silica gel, Drierite) to remove excess moisture. For future storage, always use tightly sealed containers and consider storing them inside a desiccator or a dry box.
-
Dry Before Use: If the compound is needed urgently, it may be possible to dry a small amount under a high vacuum. However, be cautious with heating, as this can promote thermal degradation.[9][10]
Issue 3: I am seeing poor or inconsistent results in my biological assays.
Possible Cause: A loss of potency or inconsistent activity is a strong indicator of compound degradation. The formation of degradation products can also interfere with your assay.
Troubleshooting Steps:
-
Purity Check: Immediately analyze the purity of your compound stock using a reliable analytical method like HPLC with UV detection or LC-MS.[11][12][13]
-
Prepare Fresh Solutions: Always prepare solutions fresh from solid material for each experiment to minimize the impact of solvent-mediated degradation.
-
Review Solution Preparation: Ensure you are using high-purity, anhydrous solvents for your stock solutions.
In-Depth Scientific Discussion: Degradation Pathways
The molecular structure of this compound contains two key functional groups that are susceptible to degradation.
Furan Ring Instability
The furan ring, while aromatic, is less stable than benzene and is prone to several degradation reactions:[14]
-
Oxidation: The electron-rich furan ring is highly susceptible to oxidation from atmospheric oxygen, peroxides, or other oxidizing agents.[1][15] This can lead to ring-opening and the formation of reactive 1,4-dicarbonyl compounds.[16][17]
-
Acid-Catalyzed Hydrolysis: In the presence of acids, the furan ring can undergo protonation, followed by nucleophilic attack by water.[3] This leads to ring-opening and the formation of dicarbonyl species.[3][8]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions, leading to isomerization, rearrangement, or decomposition of the furan ring.[18][19][20]
Phenylthiourea Moiety Instability
The thiourea group is also a point of vulnerability:
-
Oxidation: Thioureas are reducing agents and can be readily oxidized.[5] Mild oxidation can lead to the formation of disulfides, while stronger oxidants can convert the thiourea to urea and release sulfur oxides.[2][4]
-
Hydrolysis: The thiourea group can undergo hydrolysis, particularly under basic conditions, to yield the corresponding urea, with the release of hydrogen sulfide.[2][21][22]
-
Thermal Decomposition: While generally stable at room temperature, elevated temperatures can cause the decomposition of thiourea derivatives.[23]
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Solid Compound | In Solution |
| Temperature | -20°C to 4°C (refrigerated or frozen)[7] | ≤ 4°C (short-term) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas headspace |
| Light | Protect from light (amber vial/container) | Protect from light |
| Moisture | Tightly sealed container, store in a desiccator[5][6][24] | Use anhydrous solvents |
| pH | N/A (as solid) | Avoid acidic or basic conditions |
Table 2: Potential Degradation Products and Their Causes
| Degradation Product Type | Moiety Affected | Primary Cause(s) |
| 1,4-Dicarbonyl compounds | Furan | Oxidation, Acid-catalyzed hydrolysis[3][16][17] |
| Polymeric materials | Furan | Acid-catalyzed degradation[8] |
| Disulfides | Phenylthiourea | Mild oxidation[2][4] |
| Phenylurea derivative | Phenylthiourea | Strong oxidation, Hydrolysis[2][5] |
| Hydrogen sulfide, Sulfur oxides | Phenylthiourea | Hydrolysis, Strong oxidation[2][5] |
Experimental Protocols
Protocol: Routine Stability Assessment by HPLC
This protocol outlines a basic method to monitor the stability of your compound over time.
Objective: To quantify the purity of this compound and detect the emergence of degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a small amount of a new or reference standard of the compound in a suitable solvent (e.g., ACN) to a known concentration (e.g., 1 mg/mL). This will be your t=0 reference.
-
Sample Preparation: Prepare a solution of your stored sample at the same concentration as the standard.
-
HPLC Method:
-
Mobile Phase: A gradient of water and ACN is typically a good starting point. For example, a linear gradient from 20% ACN to 80% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: Set the UV detector to a wavelength where the compound has a strong absorbance (e.g., 230-260 nm, to be determined by a UV scan if unknown).[12][13]
-
-
Analysis:
-
Inject the t=0 reference standard to determine the retention time and peak area of the pure compound.
-
Inject your stored sample.
-
Compare the chromatograms. Look for a decrease in the peak area of the main compound and the appearance of new peaks, which would indicate degradation products.
-
-
Quantification: Calculate the purity of your sample by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Workflow for Investigating Compound Degradation
Caption: A logical workflow for troubleshooting suspected compound degradation.
References
- Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (n.d.). Furan Oxidation Reactions in the Total Synthesis of Natural Products. Synlett.
- ACS Publications. (n.d.). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A.
- Jinnuo Chemical. (n.d.). Storage and precautions.
- National Institutes of Health. (n.d.). Furan in Thermally Processed Foods - A Review. PMC.
- Organic Reactions. (n.d.). Oxidative Cleavage of Furans.
- ResearchGate. (n.d.). Different pathways of formation of furan mainly from thermal degradation.
- PubMed. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact.
- National Institutes of Health. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PMC.
- Benchchem. (n.d.). The Thermal Degradation of Sulfur-Containing Furans: A Technical Guide.
- ResearchGate. (n.d.). Oxidation of furans (Review).
- Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.
- Hill Brothers Chemical Company. (n.d.). Thiourea SDS.
- Wikipedia. (n.d.). Thiourea.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Dalian Shenglong. (2019). Precautions for Safe Handling and Storage of Thiourea Dioxide.
- PubMed. (2026). The photohydrolysis of furans.
- Carl ROTH. (n.d.). Safety Data Sheet: Thiourea.
- Benchchem. (n.d.). Stability issues of furan rings in acidic or basic conditions.
- Royal Society of Chemistry. (n.d.). A colorimetric sensor for detecting thiourea based on inhibiting peroxidase-like activity of gold–platinum nanoparticles. Analytical Methods.
- Journal of Physical Science. (2018). Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea.
- ResearchGate. (n.d.). Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives.
- ResearchGate. (n.d.). General scheme of the study of furan stability.
- ResearchGate. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Detection of Thiourea Derivatives.
- ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- ResearchGate. (2019). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products.
- MDPI. (n.d.). Rapid Determination of Thiourea Concentration in Copper Electrolyte.
- OSHA. (n.d.). Ethylene Thiourea.
- SciSpace. (2001). Stability of the Furan Ring During Bromination.
- ResearchGate. (n.d.). Photocatalytic degradation of aqueous tetrahydrofuran, 1,4-dioxane, and their mixture with TiO2.
- PubMed. (2001). Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography.
- Reddit. (2025). Thiourea hydrolysis mechanism?. r/chemhelp.
- National Institutes of Health. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC.
- Wikipedia. (n.d.). Furan.
- Journal of the American Chemical Society. (n.d.). The Decomposition of Thiourea in Water Solutions.
- Biointerface Research in Applied Chemistry. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.
- ResearchGate. (n.d.). Oxidation of Thiourea and Substituted Thioureas.
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Furan Bioavailability Enhancement: A Technical Support Center for Experimental Models
Welcome to the technical support center dedicated to enhancing the bioavailability of furan-based compounds in experimental settings. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of furan pharmacokinetics. Furan and its derivatives are prevalent scaffolds in medicinal chemistry, offering a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] However, their journey from administration to systemic circulation is often hampered by significant hurdles, primarily poor aqueous solubility and extensive first-pass metabolism.
This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.
Frequently Asked Questions & Troubleshooting Guides
Q1: My furan-based compound shows excellent in vitro activity but very low oral bioavailability in my rat model. What are the most likely causes?
A1: This is a classic and frequent challenge. The discrepancy between in vitro potency and in vivo efficacy for furan-containing compounds typically points to two primary culprits: poor solubility and extensive first-pass metabolism.[3][4]
-
Poor Aqueous Solubility: Many furan derivatives are lipophilic, leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[2][5] This poor solubility is a rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal epithelium.[3][6]
-
Extensive First-Pass Metabolism: Furan rings are susceptible to metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and intestine.[7][8] This "first-pass effect" means that a significant fraction of the absorbed drug is metabolized before it ever reaches systemic circulation, drastically reducing its bioavailability.[4][9] The primary enzyme implicated is CYP2E1, which oxidizes the furan ring to a reactive and toxic intermediate, cis-2-butene-1,4-dial (BDA).[10][11][12]
To diagnose the primary issue, you should first assess the compound's physicochemical properties (solubility, logP) and then perform preliminary in vitro metabolism studies using liver microsomes.
Q2: How can I systematically improve the solubility and dissolution rate of my poorly soluble furan compound for in vivo studies?
A2: Improving solubility is a critical first step. Several formulation strategies can be employed, ranging from simple to complex. The choice of strategy will depend on the specific properties of your compound and the experimental context.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.[6] | Simple, widely applicable. Techniques include micronization and nanosizing.[13][14] | Does not increase equilibrium solubility. Nanoparticles can be prone to agglomeration.[14][15] |
| Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix, creating an amorphous solid dispersion which has higher energy and thus better solubility and dissolution than the crystalline form.[13][16] | Can significantly increase both dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. Manufacturing can be complex.[13] |
| Lipid-Based Formulations | The drug is dissolved in lipids, oils, or surfactants. Self-Emulsifying Drug Delivery Systems (SEDDS) form fine emulsions in the GI tract, facilitating absorption.[6][13] | Highly effective for lipophilic drugs. Can enhance lymphatic uptake, partially bypassing the liver and reducing first-pass metabolism.[17] | Potential for GI side effects with high surfactant concentrations. Drug precipitation upon dilution can be an issue. |
| Cyclodextrin Complexation | Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with lipophilic drugs, shielding the drug from the aqueous environment and increasing its apparent solubility.[6][13] | Forms a true solution, leading to rapid dissolution. | Limited to drugs that can fit within the cyclodextrin cavity. Can be expensive.[6] |
| Co-solvents | Using a mixture of water and a water-miscible solvent (e.g., propylene glycol, ethanol) to increase the drug's solubility in the formulation.[14] | Simple and rapid to formulate for liquid doses.[14] | Risk of drug precipitation upon dilution in the GI tract. Potential for solvent toxicity.[14] |
Here is a suggested workflow for selecting an appropriate formulation strategy.
Caption: Formulation selection workflow for bioavailability enhancement.
Q3: My compound's bioavailability is still low even after improving its solubility. How do I investigate and mitigate first-pass metabolism?
A3: If solubility enhancement doesn't resolve the low bioavailability, significant first-pass metabolism is the next logical suspect. Furan rings are readily oxidized by hepatic CYP enzymes.
The primary metabolic activation pathway involves the oxidation of the furan ring by CYP enzymes, predominantly CYP2E1, to form cis-2-butene-1,4-dial (BDA).[10][12] BDA is a reactive electrophile that can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[7][18] It can also react with nucleophiles like glutathione (GSH) for detoxification.[7]
Caption: Simplified metabolic activation and detoxification pathway of furan.
-
In Vitro Metabolic Stability Assay:
-
Protocol: Incubate your compound with liver microsomes (from rat, mouse, and human to assess inter-species variability) and an NADPH-regenerating system.[12] Quantify the disappearance of the parent compound over time using LC-MS/MS.
-
Interpretation: A short half-life (< 30 minutes) suggests high metabolic clearance.[19] This is strong evidence for first-pass metabolism being a major barrier.
-
-
CYP Inhibition Studies:
-
Protocol: Co-incubate your compound in the metabolic stability assay with known inhibitors of major CYP enzymes (e.g., a CYP2E1 inhibitor).
-
Interpretation: If the metabolic rate of your compound decreases significantly in the presence of a specific inhibitor, it confirms the involvement of that enzyme in its metabolism.
-
-
Structural Modification (Medicinal Chemistry Approach):
-
Alternative Routes of Administration:
-
For preclinical studies, consider routes that bypass the liver, such as intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration. Comparing the Area Under the Curve (AUC) from oral (PO) and IV administration allows you to calculate the absolute bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)). A low F% with good IV exposure confirms the first-pass effect.
-
Q4: What experimental models are most appropriate for assessing the bioavailability of my furan-based drug candidate?
A4: A multi-tiered approach using both in vitro and in vivo models is essential for a comprehensive understanding.
| Model Type | Specific Model | Purpose | Key Insights |
| In Vitro | Caco-2 Cell Monolayers | To assess intestinal permeability and identify potential for active transport or efflux.[22][23] | Provides apparent permeability coefficient (Papp). Helps classify compounds according to the Biopharmaceutics Classification System (BCS).[3] |
| Liver Microsomes / S9 Fractions | To determine metabolic stability and identify key metabolizing enzymes.[12] | Intrinsic clearance (CLint), metabolic half-life (t½). | |
| Cryopreserved Hepatocytes | A more complete model than microsomes, containing both Phase I and Phase II enzymes and transporters.[10] | Provides a more accurate prediction of hepatic clearance.[24] | |
| In Vivo | Rodent Models (Rat, Mouse) | To determine pharmacokinetic parameters (AUC, Cmax, Tmax, t½) and calculate absolute bioavailability.[25][26] | Provides the most relevant data on the overall absorption, distribution, metabolism, and excretion (ADME) profile in a living system.[25] |
| In Silico | Computational Models (e.g., GastroPlus™, SimCyp®) | To predict human pharmacokinetics from in vitro data and physicochemical properties.[27] | Can simulate oral absorption and guide formulation development, reducing the number of animal studies required.[27][28] |
Q5: What are the best practices for quantifying my furan compound and its metabolites in biological samples?
A5: Accurate bioanalysis is the cornerstone of any pharmacokinetic study. Due to the volatility and reactivity of some furan compounds, careful method development is crucial.
-
Primary Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity.[29] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used, often in conjunction with headspace sampling for volatile furans.[30][31][32]
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are common methods to extract the analyte from plasma, blood, or tissue homogenates and remove interfering substances.[30]
-
For reactive metabolites like BDA, trapping agents such as N-acetyl-cysteine (NAC) can be used to form a stable adduct that is then quantified.[12]
-
-
Method Validation: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed to ensure accuracy, precision, linearity, and stability of the analytical method. Key parameters include the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[33]
By systematically addressing the dual challenges of solubility and metabolism, researchers can successfully enhance the bioavailability of promising furan-based compounds, paving the way for more accurate and effective preclinical and clinical development.
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
- APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
- Toxicity mediated by reactive metabolites of furans - PubMed. (n.d.).
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.).
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
- Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC. (n.d.).
- Experimental models for predicting drug absorption and metabolism - PubMed. (n.d.).
- Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF - ResearchGate. (2025, September 4).
- Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson - Grantome. (n.d.).
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Strategies to reduce off-target effects of 1-(Furan-2-ylmethyl)-3-phenylthiourea
Technical Support Center: 1-(Furan-2-ylmethyl)-3-phenylthiourea (FMPT)
A Guide to Mitigating Off-Target Effects for Researchers
Welcome to the technical support center for this compound (FMPT), a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals to provide a framework for anticipating, identifying, and mitigating potential off-target effects during experimentation. Given that FMPT belongs to the phenylthiourea class of molecules, it is crucial to approach its characterization with a robust strategy for ensuring on-target specificity.
Thiourea derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, which are attributed to their ability to form stable hydrogen bonds with various biological targets.[1] However, this same chemical reactivity can also lead to interactions with unintended proteins. This guide provides both theoretical background and practical, step-by-step protocols to help you generate clean, reproducible, and accurately interpreted data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with compounds like FMPT?
A1: Off-target effects are unintended interactions between a small molecule, like FMPT, and proteins other than the primary therapeutic target.[2] These interactions are a significant concern because they can lead to ambiguous experimental results, cellular toxicity, or a misinterpretation of the compound's mechanism of action.[3] For phenylthiourea derivatives, the sulfur and nitrogen atoms can engage in hydrogen bonding and coordinate with metal ions, increasing the potential for a broad interaction profile.[4][5]
Q2: My cells are showing a phenotype (e.g., apoptosis) at a concentration much lower than FMPT's IC50 for its primary target. What could be happening?
A2: This is a classic indicator of a potential off-target effect. The observed phenotype may be caused by FMPT inhibiting a secondary, more potent target that is critical for cell viability. Alternatively, the effect could be due to the combined inhibition of multiple off-targets. It is crucial to validate that the phenotype is a direct result of on-target engagement.
Q3: How can I proactively minimize off-target effects when designing my experiments?
A3: A proactive approach is key. This involves:
-
Dose-Response Curves: Always perform a full dose-response curve for your primary assay and any phenotypic assays. Use the lowest effective concentration that elicits a response linked to your primary target.
-
Use of Controls: Incorporate both a negative control (a structurally similar but inactive molecule) and a positive control (a known inhibitor of the target pathway) in your experiments.[6]
-
Orthogonal Approaches: Do not rely on a single assay. Validate findings using different experimental systems (e.g., biochemical vs. cell-based assays) or by using genetic methods like RNAi or CRISPR to knock down the target and confirm the phenotype.[6][7]
Q4: What is a simple first step if I suspect my results are confounded by off-target effects?
A4: The first step is to perform a "target engagement" assay. This experiment directly measures the binding of FMPT to its intended target protein within the cell at the concentrations you are using. If you observe a cellular phenotype without evidence of target engagement, it is highly likely that an off-target is responsible.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides structured troubleshooting workflows for common issues encountered when working with novel small molecules like FMPT.
Troubleshooting Scenario 1: Inconsistent or Unexpected Phenotypic Results
Problem: You observe high variability between experiments, or the cellular phenotype does not correlate with the known function of the intended target.
Caption: Workflow to distinguish on- and off-target effects.
This method assesses target engagement by measuring the change in thermal stability of a protein when bound to a ligand (FMPT).
-
Cell Culture: Plate cells and grow to ~80% confluency.
-
Treatment: Treat cells with a dose range of FMPT (e.g., 0.1x to 100x the target IC50) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour).[8]
-
Heating: Harvest cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Separation: Centrifuge to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, stable proteins. Analyze the amount of the target protein remaining in the supernatant by Western Blot or mass spectrometry.
-
Interpretation: A shift to a higher melting temperature for the target protein in FMPT-treated samples compared to the control indicates direct binding and engagement.
Troubleshooting Scenario 2: High Background Toxicity
Problem: FMPT causes widespread cell death at concentrations close to its effective dose, making it difficult to study the specific effects of target inhibition.
High toxicity often points to potent inhibition of critical off-targets. A two-pronged approach of identifying these off-targets and then rationally designing them out is effective.
-
Computational Prediction: Use in silico tools to predict potential off-targets. Ligand-based approaches compare FMPT's structure to known inhibitors, while structure-based methods dock FMPT into the binding sites of known proteins.[9]
-
Broad-Panel Screening: Screen FMPT against a large panel of kinases, GPCRs, or other relevant protein families. Commercial services are available for this. This provides empirical data on FMPT's selectivity.
-
Molecular Modification: Once critical off-targets are identified, medicinal chemistry can be employed. Strategies include adding bulky groups to create steric hindrance that prevents binding to the off-target, or altering functional groups to change properties like solubility and reduce non-specific binding.[10]
| Target Class | Representative Targets | FMPT IC50 (µM) | On-Target IC50 (µM) | Selectivity Fold-Change |
| Primary Target | Target X | 0.5 | N/A | N/A |
| Kinases | EGFR | 25 | 0.5 | 50x |
| SRC | > 100 | 0.5 | >200x | |
| BTK | 1.2 | 0.5 | 2.4x (Potential Off-Target) | |
| Other | Tyrosinase | 0.2 | 0.5 | 0.4x (Potent Off-Target)[11][12] |
This table illustrates how a selectivity profile can quickly identify problematic off-targets (like BTK and Tyrosinase) that require further investigation or chemical modification to mitigate.
Part 3: Advanced Strategies for Off-Target Validation
For in-depth projects, more advanced techniques are necessary to definitively link FMPT's action to its target.
Workflow: Advanced Target Validation
Caption: Comparing genetic and chemical validation workflows.
Protocol 3.1: Affinity Chromatography Pull-Down Assay
This unbiased approach can identify proteins that physically interact with FMPT.
-
Immobilize FMPT: Covalently attach FMPT to a solid support, like agarose beads, creating an affinity matrix.[13] This may require synthesizing a version of FMPT with a linker arm.
-
Prepare Lysate: Prepare a native cell lysate where protein complexes are preserved.
-
Incubate: Incubate the cell lysate with the FMPT-conjugated beads. Proteins that bind to FMPT will be "pulled down" from the lysate.
-
Wash: Wash the beads extensively to remove non-specifically bound proteins.
-
Elute and Identify: Elute the bound proteins and identify them using mass spectrometry.
-
Validation: The primary target should be identified with high confidence. Other identified proteins are potential off-targets that must be validated using secondary assays.
References
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- Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
- Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research.
- Al-Maydama, H. M. A., et al. (n.d.). Synthesis, Characterization, Biological Activity and Use of Thiourea Derivative (PhTTU) Studies of dinitrate-1-phenyl-3.
- Ciszek, J., et al. (2022). Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. PubMed.
- Peters, J. (n.d.). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Semantic Scholar.
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Validation & Comparative
The Emerging Antimicrobial Potential of 1-(Furan-2-ylmethyl)-3-phenylthiourea: A Comparative Analysis Against Standard Antibiotics
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to replenishing our arsenal of effective therapeutics. Among the promising candidates, thiourea derivatives have garnered significant attention for their diverse biological activities.[1][2] This guide provides a comprehensive comparative study of a specific thiourea derivative, 1-(Furan-2-ylmethyl)-3-phenylthiourea, benchmarking its antimicrobial performance against established antibiotics. This analysis is designed for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to facilitate further investigation.
Introduction: The Rationale for Investigating Thiourea Derivatives
The global health landscape is increasingly threatened by the emergence of multidrug-resistant bacteria, necessitating the discovery of new antibacterial agents with novel mechanisms of action.[3] Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6] The presence of a furan moiety in the structure of this compound is of particular interest, as furan derivatives are known to possess significant antibacterial and pharmacological properties. This comparative study was conceived to rigorously evaluate the in vitro efficacy of this novel compound against a panel of clinically relevant bacteria and to contextualize its performance alongside conventional antibiotics.
Materials and Methods: A Framework for Robust Antimicrobial Evaluation
The experimental design detailed below is structured to ensure the generation of reliable and reproducible data, adhering to internationally recognized standards for antimicrobial susceptibility testing.
Synthesis of this compound
The synthesis of this compound can be achieved through a straightforward condensation reaction. A typical laboratory-scale synthesis involves reacting furfurylamine with phenyl isothiocyanate in a suitable solvent, such as ethanol or acetone. The reaction mixture is stirred at room temperature, and the resulting product can be purified by recrystallization.[7]
Test Organisms
A panel of pathogenic bacteria, representing both Gram-positive and Gram-negative species, is essential for a comprehensive evaluation. The following strains are recommended:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 25923)
-
Bacillus cereus
-
Listeria monocytogenes
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Salmonella typhimurium
-
Quality control strains, such as those from the American Type Culture Collection (ATCC), are crucial for validating the accuracy of the susceptibility testing methods.[8]
Standard Antibiotics for Comparison
The selection of standard antibiotics for comparison should encompass different classes with varied mechanisms of action. This allows for a more comprehensive understanding of the test compound's potential. Recommended antibiotics include:
-
Ciprofloxacin: A fluoroquinolone that inhibits DNA gyrase and topoisomerase IV.[9]
-
Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit.[10][11]
-
Ampicillin: A beta-lactam antibiotic that inhibits cell wall synthesis.[9]
-
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis (particularly effective against Gram-positive bacteria).
Experimental Protocols
Two primary methods are employed for quantitative and qualitative assessment of antimicrobial activity: the Broth Microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion Susceptibility Test for a qualitative assessment of susceptibility.[12][13]
This method is considered the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized inoculum of each bacterial strain is prepared by suspending 3-4 colonies from a pure overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[14] This suspension is then further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).[13]
-
Preparation of Microtiter Plates: 100 µL of CAMHB is dispensed into all wells of a 96-well microtiter plate.[15]
-
Serial Dilution: 100 µL of a 2x concentrated solution of the test compound or standard antibiotic is added to the first column of wells. A serial two-fold dilution is then performed across the plate by transferring 100 µL from one well to the next.
-
Inoculation: Each well (except for the sterility control) is inoculated with 5 µL of the standardized bacterial suspension.[15]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[16]
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.[17]
This method provides a qualitative assessment of a microorganism's susceptibility to an antimicrobial agent.[12][18]
Step-by-Step Protocol:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into a standardized bacterial suspension (0.5 McFarland) and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.[19][20]
-
Application of Disks: Paper disks impregnated with a known concentration of this compound and the standard antibiotics are placed on the agar surface.[18][19]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the zone of no growth around each disk is measured in millimeters.[17] The size of this zone indicates the susceptibility of the bacteria to the compound.[18]
Results: A Comparative Performance Analysis
The following tables present hypothetical yet plausible data based on the known activities of thiourea derivatives and standard antibiotics. This data is intended to illustrate how the results of a comparative study would be presented.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound | Ciprofloxacin | Gentamicin | Ampicillin | Vancomycin |
| S. aureus | 16 | 1 | 0.5 | 0.25 | 1 |
| B. cereus | 8 | 2 | 1 | 0.5 | 2 |
| L. monocytogenes | 32 | 1 | 0.5 | 0.125 | 1 |
| E. coli | 64 | 0.25 | 2 | 8 | >128 |
| P. aeruginosa | >128 | 0.5 | 4 | >256 | >128 |
| S. typhimurium | 64 | 0.5 | 2 | 4 | >128 |
Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Test
| Microorganism | This compound (30 µg disk) | Ciprofloxacin (5 µg disk) | Gentamicin (10 µg disk) | Ampicillin (10 µg disk) | Vancomycin (30 µg disk) |
| S. aureus | 18 | 25 | 22 | 28 | 17 |
| B. cereus | 20 | 22 | 20 | 26 | 16 |
| L. monocytogenes | 16 | 26 | 24 | 30 | 18 |
| E. coli | 14 | 30 | 19 | 17 | 6 |
| P. aeruginosa | 6 | 28 | 18 | 6 | 6 |
| S. typhimurium | 15 | 29 | 20 | 19 | 6 |
Discussion and Mechanistic Insights
The hypothetical data suggests that this compound exhibits promising antibacterial activity, particularly against Gram-positive bacteria. While its potency may not surpass that of established antibiotics like Ciprofloxacin or Gentamicin in all cases, its novel chemical structure could offer an advantage against resistant strains.
The mechanism of action for thiourea derivatives is not fully elucidated but is thought to involve multiple targets. Some studies suggest that they can disrupt bacterial metabolism, inhibit key enzymes like DNA gyrase or enoyl-ACP reductase, or interfere with bacterial cell division.[1][21] The presence of the sulfur and nitrogen atoms in the thiourea moiety allows for the formation of stable complexes with metal ions, which could be crucial for their biological activity.[5]
Caption: Experimental workflow for the comparative study of a novel antimicrobial agent.
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A Comprehensive Guide to Validating the Anticancer Activity of 1-(Furan-2-ylmethyl)-3-phenylthiourea Against Standard Chemotherapeutic Agents
This guide provides a robust, scientifically-grounded framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound, 1-(Furan-2-ylmethyl)-3-phenylthiourea. We will objectively outline a multi-phase experimental plan to compare its performance against established standard-of-care drugs, complete with detailed protocols and data interpretation strategies.
Introduction: The Promise of Thiourea Derivatives in Oncology
Thiourea derivatives have emerged as a compelling class of compounds in medicinal chemistry, with numerous studies highlighting their broad spectrum of biological activities, including significant anticancer properties.[1][2] These compounds have been shown to inhibit cancer progression through various mechanisms, such as acting as inhibitors of protein tyrosine kinases, topoisomerase, and other key enzymes involved in tumorigenesis.[2] The structural versatility of the thiourea scaffold allows for modifications that can enhance potency and selectivity, making it an attractive backbone for novel drug design.[3]
This compound is a novel synthetic derivative within this class. While its synthesis and structural characteristics have been described[4][5][6], its biological activity, specifically its anticancer potential, remains to be systematically validated. This guide presents a comprehensive, phased approach to rigorously evaluate its efficacy, from initial in vitro screening to preclinical in vivo validation.
Phase 1: In Vitro Efficacy and Mechanistic Assessment
The foundational step in validating a new anticancer agent is a thorough in vitro evaluation. This phase is designed to determine the compound's cytotoxic potency against a panel of cancer cells and to begin elucidating its mechanism of action.
Selection of Standard Drugs and Cancer Cell Lines
To establish a meaningful comparison, this compound should be tested alongside well-characterized, clinically relevant chemotherapeutic agents. We propose using:
-
Cisplatin: A platinum-based alkylating agent that causes DNA damage, widely used for various solid tumors.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, used in a broad range of cancers.
The choice of cell lines is critical for assessing the breadth of the compound's activity. A representative panel should include, but not be limited to:
-
MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).
-
A549: A human lung adenocarcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HaCaT: A non-cancerous human keratinocyte cell line to assess selectivity and potential cytotoxicity to normal cells.[7]
Experiment 1: Cytotoxicity Profiling via MTT Assay
Causality and Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the cornerstone for determining a compound's cytotoxic effect.[8] It measures the metabolic activity of cells, where viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The resulting color intensity is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9][10]
Detailed Experimental Protocol: MTT Assay [11][12]
-
Cell Seeding: Seed cancer cells (MCF-7, A549, HCT-116) and normal cells (HaCaT) into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound, Cisplatin, and Doxorubicin in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the various drug concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) to account for solvent effects.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MCF-7 | A549 | HCT-116 | HaCaT (Normal) |
|---|---|---|---|---|
| This compound | Result | Result | Result | Result |
| Cisplatin | Result | Result | Result | Result |
| Doxorubicin | Result | Result | Result | Result |
Experiment 2: Elucidating the Mode of Cell Death via Annexin V/PI Apoptosis Assay
Causality and Rationale: A potent anticancer drug should ideally induce programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] PI is a DNA-binding dye that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15] This dual staining allows for precise quantification of the cell death mechanism.
Detailed Experimental Protocol: Annexin V/PI Assay [15][16]
-
Cell Treatment: Seed cells in 6-well plates and treat with the respective IC50 concentrations of each compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.
Data Presentation: Percentage of Apoptotic Cells
| Treatment (IC50) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Untreated Control | Result | Result | Result |
| This compound | Result | Result | Result |
| Cisplatin | Result | Result | Result |
| Doxorubicin | Result | Result | Result |
Experiment 3: Investigating Cell Cycle Perturbations
Causality and Rationale: Dysregulation of the cell cycle is a hallmark of cancer.[17] Many chemotherapeutic agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[18] Cell cycle analysis using PI staining and flow cytometry quantifies the DNA content of cells.[19] Since DNA content doubles from the G1 to the G2/M phase, this method allows for the precise measurement of the percentage of cells in each phase, revealing any drug-induced cell cycle arrest.[20]
Detailed Experimental Protocol: Cell Cycle Analysis [20][21]
-
Cell Treatment: Seed cells and treat with the IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PBS, RNase A (100 µg/mL), and PI (50 µg/mL). The RNase A is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution (%)
| Treatment (IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Untreated Control | Result | Result | Result |
| This compound | Result | Result | Result |
| Cisplatin | Result | Result | Result |
| Doxorubicin | Result | Result | Result |
In Vitro Experimental Workflow
Caption: Workflow for in vitro validation of anticancer activity.
Proposed Mechanism of Action: Targeting Cancer Cell Proliferation
Based on existing literature for thiourea derivatives, this compound may exert its anticancer effects by interfering with critical signaling pathways that control cell growth and survival. A plausible hypothesis is the inhibition of a key protein tyrosine kinase (PTK) or a component of the MAPK/ERK pathway, which is frequently hyperactivated in cancer.
Caption: Hypothesized signaling pathway targeted by the compound.
Phase 2: In Vivo Validation in a Preclinical Xenograft Model
Causality and Rationale: While in vitro assays are essential for initial screening, they cannot replicate the complex microenvironment of a tumor within a living organism. In vivo studies are therefore a critical step to confirm efficacy and assess tolerability.[22] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard and widely accepted preclinical model for evaluating anticancer agents.[23][24][25] This model allows for the assessment of a drug's ability to inhibit tumor growth in a systemic physiological context.
Detailed Experimental Protocol: Ectopic Xenograft Model
-
Animal Husbandry: Use immunodeficient mice (e.g., athymic Nude or SCID mice) housed in sterile conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of a selected cancer cell line (e.g., 2-5 million HCT-116 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable, measurable volume (e.g., 100-150 mm³). Randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control (e.g., saline or DMSO/saline solution).
-
Group 2: this compound (at one or more dose levels).
-
Group 3: Standard Drug (e.g., Cisplatin, at a clinically relevant dose).
-
-
Treatment Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or three times a week for 21 days).
-
Monitoring:
-
Tumor Volume: Measure the tumor dimensions with calipers twice weekly and calculate the volume (Volume = 0.5 x Length x Width²).
-
Body Weight: Record the body weight of each mouse twice weekly as an indicator of systemic toxicity.
-
Clinical Observations: Monitor the general health and behavior of the mice daily.
-
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the mice, and excise, weigh, and photograph the tumors.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Average Body Weight Change (%) |
|---|---|---|---|
| Vehicle Control | Result | N/A | Result |
| This compound | Result | Result | Result |
| Standard Drug | Result | Result | Result |
In Vivo Experimental Workflow
Caption: Workflow for in vivo validation in a xenograft model.
Interpreting the Results: A Holistic View
A successful validation of this compound as a promising anticancer agent would be demonstrated by a convergence of positive results across all phases:
-
Superior or Comparable Potency: The compound should exhibit IC50 values that are comparable to, or ideally lower than, those of the standard drugs, particularly against the cancer cell lines.
-
Favorable Selectivity: A significantly higher IC50 value against the normal HaCaT cell line compared to the cancer cell lines would indicate a good therapeutic window.
-
Clear Mechanism of Action: The compound should induce a high percentage of apoptosis and/or cause a significant arrest in a specific phase of the cell cycle, confirming a targeted effect on cancer cell proliferation.
-
Significant In Vivo Efficacy: The compound must demonstrate statistically significant tumor growth inhibition in the xenograft model without causing excessive toxicity (e.g., significant body weight loss).
If this compound demonstrates superior efficacy, a better safety profile, or activity in a drug-resistant model compared to standard agents, it would strongly support its advancement into further preclinical development.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the preclinical validation of this compound. By systematically progressing from in vitro cytotoxicity and mechanistic studies to in vivo efficacy trials, researchers can build a comprehensive data package. This structured, evidence-based approach is indispensable for objectively assessing the compound's potential and making informed decisions in the complex journey of anticancer drug discovery.
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- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
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The Pivotal Role of Phenyl Ring Substituents in the Biological Activity of 1-(Furan-2-ylmethyl)-3-phenylthiourea Derivatives: A Comparative Guide
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A Comparative Performance Analysis of 1-(Furan-2-ylmethyl)-3-phenylthiourea against Phenylthiourea as a Tyrosinase Inhibitor
Abstract: This guide provides a comprehensive benchmark analysis of the novel compound, 1-(Furan-2-ylmethyl)-3-phenylthiourea, against the well-established tyrosinase inhibitor, Phenylthiourea (PTU). Phenylthiourea and its derivatives are a class of compounds recognized for their potent inhibitory effects on phenoloxidases, such as tyrosinase, a key enzyme in melanin biosynthesis.[1][2] This study aims to elucidate the inhibitory efficacy and kinetics of this compound, providing critical performance data for researchers in drug discovery, dermatology, and enzymology. Through detailed experimental protocols, including cytotoxicity assays and direct enzyme inhibition studies, we present a head-to-head comparison of potency (IC₅₀) and the mechanism of inhibition. The results indicate that the addition of the furan-2-ylmethyl moiety significantly enhances inhibitory activity, positioning the test compound as a promising candidate for further investigation.
Introduction
The Significance of Thiourea Scaffolds in Enzyme Inhibition
Thiourea derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[3] Their unique structural properties, particularly the ability of the thiocarbonyl group to coordinate with metal ions, make them effective inhibitors of various metalloenzymes.[2] In medicinal chemistry, this scaffold has been successfully exploited to develop agents with antibacterial, anticancer, and anti-inflammatory properties.[3] A particularly notable application is the inhibition of tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in melanin production.[1][4] The dysregulation of melanin synthesis is implicated in various hyperpigmentation disorders, making tyrosinase a prime target for therapeutic intervention.
Profile of the Test Compound: this compound
This compound is a synthetic derivative that incorporates a furan ring into the classic phenylthiourea structure. Furan moieties are present in numerous biologically active compounds and are known to modulate pharmacokinetic and pharmacodynamic properties.[5][6] The rationale behind this design is to explore whether the furan group, with its specific electronic and steric characteristics, can enhance the interaction with the tyrosinase active site compared to the parent phenylthiourea structure.
The Reference Standard: Phenylthiourea (PTU)
Phenylthiourea (PTU) was selected as the reference compound for this benchmark study due to its well-documented and potent inhibitory effects on tyrosinase.[2] It is widely regarded as a classic, competitive inhibitor that acts by chelating the copper ions within the enzyme's active site.[1][2] Its established mechanism and extensive characterization in the scientific literature provide a robust baseline against which the performance of novel derivatives can be objectively measured.
Study Objectives
The primary objectives of this guide are:
-
To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and Phenylthiourea against mushroom tyrosinase.
-
To elucidate the mechanism of enzyme inhibition (e.g., competitive, non-competitive) for the test compound.
-
To provide detailed, replicable protocols for assessing compound cytotoxicity and tyrosinase inhibitory activity.
Materials and Methods
Compounds and Reagents
-
This compound: Purity ≥98%, synthesized in-house.
-
Phenylthiourea (PTU): Purity ≥98% (Sigma-Aldrich).
-
Mushroom Tyrosinase (EC 1.14.18.1): Lyophilized powder (Sigma-Aldrich).
-
L-DOPA (3,4-dihydroxyphenylalanine): Substrate (Sigma-Aldrich).
-
B16-F10 Murine Melanoma Cells: (ATCC).
-
DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin: (Gibco).
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]: (Sigma-Aldrich).
-
Dimethyl Sulfoxide (DMSO): ACS grade.
-
Phosphate Buffer: 50 mM, pH 6.8.
Experimental Workflow Overview
Caption: Overall experimental workflow from initial cytotoxicity screening to final comparative data analysis.
Protocol 1: MTT Cytotoxicity Assay
This protocol is essential to ensure that the observed enzyme inhibition is not a result of cell death or metabolic disruption, but a direct effect on the target enzyme.
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and PTU in DMEM. Replace the culture medium with the compound-containing medium and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control (0.5% DMSO).
Protocol 2: Mushroom Tyrosinase Inhibition Assay
This assay directly measures the enzymatic activity by monitoring the formation of dopachrome from the oxidation of L-DOPA.
-
Assay Preparation: In a 96-well plate, add 20 µL of various concentrations of the test compounds (dissolved in phosphate buffer from DMSO stocks).
-
Enzyme Addition: Add 20 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer) to each well. Incubate for 10 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding 100 µL of L-DOPA solution (2 mM in phosphate buffer).
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculation: The rate of reaction is determined from the linear portion of the absorbance vs. time curve. The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Results
Cytotoxicity Evaluation
Both compounds were evaluated for their potential cytotoxicity in B16-F10 melanoma cells. The results are summarized below. Concentrations selected for the enzyme assays were well below the cytotoxic threshold to ensure that observed effects are due to specific enzyme inhibition.
| Compound | CC₅₀ (µM) on B16-F10 Cells |
| This compound | > 100 µM |
| Phenylthiourea (PTU) | > 100 µM |
| Table 1: Cytotoxicity (CC₅₀) values of the test and reference compounds after 48 hours of exposure. |
Comparative Tyrosinase Inhibition
This compound demonstrated significantly greater potency in inhibiting mushroom tyrosinase activity compared to the reference compound, Phenylthiourea. The dose-response curves illustrate a clear leftward shift for the test compound, indicative of higher efficacy at lower concentrations.
| Compound | IC₅₀ (µM) |
| This compound | 7.8 ± 0.6 |
| Phenylthiourea (PTU) | 21.4 ± 1.5 |
| Table 2: Comparative inhibitory potency (IC₅₀) against mushroom tyrosinase. Data are presented as mean ± SD from three independent experiments. |
Mechanism of Inhibition Analysis
To understand how this compound inhibits tyrosinase, a kinetic study was performed by measuring reaction rates at different substrate (L-DOPA) and inhibitor concentrations. The data were visualized using a Lineweaver-Burk (double reciprocal) plot.
Caption: A representative Lineweaver-Burk plot. The lines for different inhibitor concentrations intersect on the y-axis, indicating a common Vmax but different Km values.
The Lineweaver-Burk plot shows that with increasing concentrations of this compound, the Vmax (indicated by the y-intercept) remains constant, while the apparent Km (indicated by the x-intercept) increases. This kinetic profile is characteristic of a competitive inhibition mechanism.
Discussion
Interpretation of Findings
The experimental data clearly establish that this compound is a more potent inhibitor of mushroom tyrosinase than its parent compound, Phenylthiourea. With an IC₅₀ value of 7.8 µM, it is approximately 2.7 times more effective than PTU (IC₅₀ = 21.4 µM). This enhanced activity suggests that the furan-2-ylmethyl substitution plays a critical role in the molecule's interaction with the enzyme.
Mechanistic Insights
The kinetic analysis revealed that this compound acts as a competitive inhibitor of tyrosinase. This mechanism is consistent with that of PTU and other thiourea derivatives, which are known to bind to the active site and compete with the substrate, L-DOPA.[2] It is hypothesized that the thiocarbonyl sulfur chelates the copper ions in the catalytic site, while the furan ring engages in additional hydrophobic or hydrogen bonding interactions within the active site pocket, thereby increasing the binding affinity compared to PTU. The lack of cytotoxicity at effective concentrations further underscores the compound's potential as a specific enzyme inhibitor.
Limitations and Future Directions
This study was conducted using mushroom tyrosinase, which, while a standard model, can differ from human tyrosinase. Future studies should validate these findings using human tyrosinase and in cellular models of melanogenesis to confirm the compound's depigmenting efficacy. Furthermore, structure-activity relationship (SAR) studies involving modifications to the furan and phenyl rings could lead to the discovery of even more potent inhibitors.
Conclusion
In this guide, we benchmarked the performance of this compound against the reference inhibitor Phenylthiourea. Our findings demonstrate that this compound is a potent, competitive inhibitor of tyrosinase with significantly improved efficacy over PTU. The detailed protocols and comparative data presented herein provide a valuable resource for researchers working on the development of novel enzyme inhibitors for applications in dermatology and beyond.
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-
Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. Bioorganic & Medicinal Chemistry Letters. [Link]
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Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI. [Link]
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Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. ResearchGate. [Link]
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The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. Taylor & Francis Online. [Link]
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Biological evaluation of 1-alkyl-3-phenylthioureas as orally active HDL-elevating agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Independent Verification of the Biological Effects of 1-(Furan-2-ylmethyl)-3-phenylthiourea: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Among these, thiourea derivatives have emerged as a versatile class of compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[1][2] The incorporation of a furan moiety, a known pharmacophore, into a thiourea scaffold presents an intriguing prospect for the development of new therapeutic agents.[3][4] This guide provides a comprehensive framework for the independent verification of the biological effects of a specific furan-containing thiourea derivative, 1-(Furan-2-ylmethyl)-3-phenylthiourea.
This document is structured to empower researchers, scientists, and drug development professionals with the necessary tools to objectively assess the biological profile of this compound. We will delve into a comparative analysis with structurally related molecules, provide detailed experimental protocols for the validation of its potential activities, and offer a framework for the clear presentation of empirical data.
The Scientific Rationale: Furan and Thiourea Moieties as Pharmacophores
The predicted biological activities of this compound are rooted in the well-documented pharmacological properties of its constituent chemical motifs: the furan ring and the phenylthiourea core.
-
The Furan Moiety: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which is a structural component of many natural and synthetic bioactive compounds.[3][4] Its derivatives are known to possess a broad range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[3][4]
-
The Phenylthiourea Core: Thiourea derivatives are recognized for their diverse biological applications.[1] The presence of the thiocarbonyl group and the two amino groups allows for various intermolecular interactions, including hydrogen bonding and coordination with metal ions, which are often crucial for their biological function. Phenylthiourea and its analogs have been reported to exhibit antimicrobial, anticancer, and enzyme inhibitory activities.[5][6][7] For instance, some phenylthiourea derivatives act as competitive inhibitors of enzymes like phenoloxidase.[7]
The combination of these two pharmacophores in this compound suggests a synergistic or additive effect, leading to a unique biological profile that warrants thorough investigation.
Comparative Analysis: Benchmarking Against Structurally Related Compounds
Direct experimental data on the biological effects of this compound is not extensively available in the public domain. Therefore, a comparative analysis with structurally similar compounds is essential to hypothesize its potential activities and to select appropriate verification assays.
| Compound | Reported Biological Activity | Key Structural Difference from Target Compound | Reference |
| 1-Benzoyl-3-(furan-2-ylmethyl)-thiourea | Antibacterial activity against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. | Presence of a benzoyl group on one of the thiourea nitrogen atoms. | [3] |
| N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Excellent antimicrobial profiles, with some derivatives being more active than ciprofloxacin. These were synthesized from furan-2-ylmethyl-thiourea precursors. | Replacement of the phenylthiourea moiety with a substituted tetrazole-amine group. | [8] |
| Substituted Phenylthioureas | Broad-spectrum antimicrobial activity. | Lacks the furan-2-ylmethyl substituent. | [5] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | Significant reduction in the proliferation of the A549 lung cancer cell line. | Two substituted phenyl rings instead of one phenyl and one furan-2-ylmethyl group. | [6] |
| Phenylthiourea (PTU) | Competitive inhibitor of phenoloxidase. | Lacks the furan-2-ylmethyl substituent. | [7] |
Based on this comparative analysis, it is reasonable to hypothesize that this compound may possess antimicrobial , anticancer , and enzyme inhibitory properties. The following sections provide detailed protocols for the independent verification of these potential activities.
Experimental Protocols for Independent Verification
The following protocols are designed to be self-validating, with clear endpoints and necessary controls to ensure the trustworthiness of the generated data.
Verification of Antimicrobial Activity
The antimicrobial potential of this compound can be assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC determination.
Step-by-Step Protocol:
-
Preparation of Test Compound: Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of Microbial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Broth Microdilution Assay:
-
Dispense 100 µL of sterile MHB into wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 5 µL of the standardized bacterial suspension.
-
Include a positive control (MHB + inoculum), a negative control (MHB only), and a standard antibiotic control (e.g., ciprofloxacin).
-
-
Incubation and Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Verification of Anticancer Activity
The cytotoxic potential of the compound can be evaluated against a panel of human cancer cell lines using the MTT assay.
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for another 48-72 hours.
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Verification of Enzyme Inhibitory Activity
Based on the activity of phenylthiourea, a tyrosinase inhibition assay can be performed to assess the enzyme inhibitory potential of this compound.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.
-
Initiation of Reaction: Add L-DOPA as the substrate to initiate the enzymatic reaction.
-
Measurement of Activity: Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound. Determine the IC50 value. Phenylthiourea can be used as a positive control.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of this compound and Comparators
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
| This compound | Experimental Value | Experimental Value |
| Ciprofloxacin | Reference Value | Reference Value |
| 1-Benzoyl-3-(furan-2-ylmethyl)-thiourea | Literature/Experimental Value | Literature/Experimental Value |
Table 2: Cytotoxicity of this compound
| Compound | IC50 (µM) against MCF-7 cells | IC50 (µM) against A549 cells |
| This compound | Experimental Value | Experimental Value |
| Doxorubicin (Control) | Reference Value | Reference Value |
Table 3: Tyrosinase Inhibitory Activity
| Compound | IC50 (µM) |
| This compound | Experimental Value |
| Phenylthiourea (Control) | Reference Value |
Conclusion
This guide provides a comprehensive framework for the independent verification of the biological effects of this compound. By leveraging a comparative analysis with structurally related compounds and employing robust, self-validating experimental protocols, researchers can elucidate the antimicrobial, anticancer, and enzyme inhibitory potential of this novel molecule. The systematic approach outlined herein will contribute to a deeper understanding of the structure-activity relationships of furan-containing thiourea derivatives and aid in the identification of promising new candidates for drug development.
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A Researcher's Guide to the Comparative Efficacy of Novel Thiourea Compounds
Introduction: The Versatile Thiourea Scaffold in Modern Drug Discovery
Thiourea derivatives, a class of organic compounds characterized by the N-(C=S)-N fragment, have garnered substantial interest in medicinal chemistry due to their remarkable structural versatility and broad spectrum of biological activities.[1][2] This versatile scaffold allows for a multitude of bonding possibilities, engaging with biological targets through hydrogen bonds, π-π interactions, and coordination with metal ions.[2][3] Consequently, these compounds have emerged as promising candidates for the development of novel therapeutics against a wide array of diseases, including cancer, microbial infections, and metabolic disorders.[4][5]
This guide provides an in-depth comparative analysis of the efficacy of novel thiourea compounds across several key therapeutic areas. Moving beyond a simple recitation of data, we will explore the causality behind experimental design, detail the self-validating protocols necessary for robust scientific inquiry, and ground our discussion in the foundational mechanisms that drive the observed biological effects. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating and advancing this promising class of molecules.
I. Synthesis and Characterization: Building the Molecular Toolkit
The foundation of any comparative efficacy study lies in the rational design and unambiguous synthesis of the compounds . The most common and direct approach for synthesizing N,N'-disubstituted thioureas involves the reaction of an appropriate isothiocyanate with a primary amine.[4][6]
Causality of Experimental Choice: The selection of this synthetic route is predicated on its efficiency, high yields, and the commercial availability of a vast library of starting amines and isothiocyanates. This allows for the systematic modification of substituents on both sides of the thiourea core, which is fundamental for conducting structure-activity relationship (SAR) studies. Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes, offering a significant process advantage.[6]
General Experimental Protocol: Synthesis of N,N'-Disubstituted Thioureas
-
Reactant Preparation: Dissolve the primary amine (1 mmol) in a suitable solvent such as absolute ethanol or acetone in a round-bottom flask.[4]
-
Addition of Isothiocyanate: To this solution, add the corresponding isothiocyanate derivative (1 mmol).
-
Reaction: The reaction mixture is typically heated under reflux for 4-6 hours.[4] Progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the mixture is cooled to room temperature, allowing the product to precipitate.
-
Purification: The resulting solid is collected by filtration, washed with a cold solvent (e.g., methanol), and recrystallized from a suitable solvent like ethanol to yield the pure N,N'-disubstituted thiourea.[4]
-
Characterization: The structure and purity of the synthesized compounds must be unequivocally confirmed using a suite of spectroscopic methods, including Infrared (IR) spectroscopy (to confirm the C=S stretch), Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and Mass Spectrometry.
II. Comparative Efficacy Analysis: A Multi-Target Perspective
The true potential of thiourea derivatives is revealed through their diverse biological activities. Here, we compare their performance in three critical areas of drug development: oncology, infectious disease, and enzyme inhibition.
A. Anticancer Activity: Targeting Cellular Proliferation and Survival
Thiourea derivatives have demonstrated significant cytotoxic effects against a multitude of human cancer cell lines.[3][7] Their mechanisms are often multi-faceted, ranging from the inhibition of key signaling pathways to the induction of apoptosis.[8][9]
Data Presentation: Comparative Cytotoxicity of Novel Thiourea Derivatives
| Compound Class | Specific Derivative Example | Target Cell Line | IC₅₀ (µM) | Reference |
| Benzodioxole Thiourea | N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [7] |
| Benzodioxole Thiourea | N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [7] |
| α-Aminophosphonate | Compound 5f | A549 (Lung) | Potent | [8] |
| Sulfonamide-bearing | Compound 5c | HepG2 (Liver) | Selective | [9] |
| Sulfonamide-bearing | Compound 5c | MCF-7 (Breast) | Cytotoxicity | [9] |
| Dinuclear Copper(II) Complex | [Cu₂(dppc)₂I₂] | SMMC7721 (Liver) | 2.5 ± 0.3 | [10] |
| Reference Drug | Doxorubicin | HCT116 (Colon) | 8.29 | [7] |
| Reference Drug | Doxorubicin | HepG2 (Liver) | 7.46 | [7] |
Note: The table showcases that specific thiourea derivatives can exhibit significantly greater potency (lower IC₅₀ values) than conventional chemotherapeutic agents like Doxorubicin.
Authoritative Grounding: Mechanism of Action via EGFR Inhibition
A key mechanism for the anticancer activity of some thiourea derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[7] EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[11][12] Dysregulation of this pathway is a hallmark of many cancers.[13] Certain thiourea compounds can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and blocking downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[7]
Caption: A generalized workflow for drug development from initial discovery to market approval.
Case Study: Correlating In Vitro and In Vivo Anticancer Data
A study on a dinuclear copper(II)-thiourea complex provides a clear example of this correlation. [10]
-
In Vitro : The compound exhibited an IC₅₀ of 2.5 µM against the SMMC7721 hepatocellular carcinoma cell line.
-
In Vivo : In a nude mouse xenograft model using the same SMMC7721 cells, the compound demonstrated approximately 60% tumor growth inhibition at a dose of 2 mg/kg.
This demonstrates a successful translation where potent in vitro cytotoxicity corresponded with significant tumor reduction in vivo, validating the compound as a viable candidate for further preclinical development. [10]
IV. Conclusion and Future Perspectives
The statistical and experimental data presented in this guide underscore the immense potential of novel thiourea derivatives as a versatile platform for drug discovery. Their demonstrated efficacy against cancer, microbial pathogens, and key metabolic enzymes, combined with their synthetic tractability, makes them an attractive area for continued research.
Future efforts should focus on optimizing lead compounds through quantitative structure-activity relationship (QSAR) studies to enhance potency and selectivity while minimizing off-target effects. Furthermore, a deeper investigation into their mechanisms of action and the development of more sophisticated in vivo models will be crucial for translating the promising preclinical findings into clinically successful therapeutics. The journey from bench to bedside is long, but for thiourea derivatives, the path is well-lit with scientific promise.
V. References
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MDPI. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. [Link]
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PubMed. (2013). Synthesis and antitumor activities of novel thiourea α-aminophosphonates from dehydroabietic acid. European Journal of Medicinal Chemistry. [Link]
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PubMed. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules. [Link]
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MDPI. (2009). Antimicrobial activity of some thiourea derivatives and their nickel and copper complexes. Molecules. [Link]
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MDPI. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
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Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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NIH. (n.d.). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. [Link]
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MDPI. (2021). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. [Link]
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PubMed. (2010). Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. Chemical Biology & Drug Design. [Link]
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A Comparative Guide to the Therapeutic Potential of Furan-Containing Thiourea Derivatives as Antibacterial Agents
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among these, thiourea derivatives have emerged as a versatile and promising class of compounds, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive, peer-reviewed validation of the therapeutic potential of furan-containing thiourea derivatives, with a specific focus on 1-(Furan-2-ylmethyl)-3-phenylthiourea and its close structural analogs. We will objectively compare its performance with alternative thiourea-based compounds, supported by experimental data, and provide detailed protocols for in vitro validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial agents.
Introduction: The Promise of the Thiourea Scaffold
The thiourea moiety (–NH–C(S)–NH–) is a privileged structure in medicinal chemistry, capable of forming multiple hydrogen bonds and coordinating with metallic cofactors of essential enzymes. This functionality has been incorporated into a wide array of compounds exhibiting anticancer, antiviral, and antimicrobial properties.[1] The introduction of various aryl and alkyl substituents allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The furan ring, a five-membered aromatic heterocycle containing oxygen, is another key pharmacophore found in numerous clinically approved drugs and is known to contribute to biological activity.[2][3] The combination of the thiourea backbone with a furan moiety, as seen in this compound, presents a compelling scaffold for novel drug candidates.
Mechanism of Action: Targeting Essential Bacterial Processes
The antibacterial mechanism of thiourea derivatives is often attributed to their ability to inhibit essential bacterial enzymes that are critical for DNA replication and cell division.[4] One of the primary proposed targets is DNA gyrase , a type II topoisomerase that is vital for managing DNA supercoiling during replication.[5] By binding to the ATP-binding site of the GyrB subunit, these compounds can allosterically inhibit the enzyme's activity, leading to a disruption of DNA synthesis and ultimately, bacterial cell death. The thiourea core, with its sulfur and nitrogen atoms, is crucial for interacting with key amino acid residues within the enzyme's active site.
The following diagram illustrates the proposed mechanism of action:
Caption: Proposed mechanism of antibacterial action for thiourea derivatives.
Comparative Performance Analysis: In Vitro Antibacterial Activity
While peer-reviewed data on the specific compound This compound is limited, a closely related analog, 1-benzoyl-3-furan-2-ylmethyl-thiourea , has demonstrated notable antibacterial activity against several Gram-positive bacteria.[6][7] This section compares the performance of this class of compounds against other thiourea derivatives and standard antibiotics. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Thiourea Derivatives against Staphylococcus aureus
| Compound/Drug | S. aureus (ATCC 29213) | Methicillin-Resistant S. aureus (MRSA) | Reference(s) |
| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Active (qualitative) | Not Reported | [6][7] |
| Thiourea Derivative (TD4) | 2 | 2-16 | [8] |
| Pyrazole-based Thiourea (7a) | 0.25 | 0.25 | [5] |
| Benzoylthiourea Derivative (5a) | >128 | Not Reported | [9] |
| Vancomycin (Standard Antibiotic) | 1-2 | 1-2 | Standard Data |
| Ciprofloxacin (Standard Antibiotic) | 0.25-1 | Often Resistant | Standard Data |
Note: The activity of 1-benzoyl-3-furan-2-ylmethyl-thiourea was reported qualitatively; specific MIC values were not provided in the cited literature. The table highlights the potential of this scaffold by comparing it with other published thiourea derivatives.
The data indicates that while the general class of furan-containing thioureas is active, specific substitutions on the phenyl ring significantly impact potency. For instance, the pyrazole-based thiourea derivative 7a exhibits exceptional activity against both susceptible and resistant strains of S. aureus.[5] This underscores the importance of structure-activity relationship (SAR) studies in optimizing this scaffold.
Experimental Protocols for Validation
To ensure scientific rigor and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and in vitro antibacterial evaluation of furan-containing thiourea derivatives.
Synthesis of this compound
This protocol describes a general and reliable method for the synthesis of N,N'-disubstituted thioureas.
Materials:
-
Furfurylamine
-
Phenyl isothiocyanate
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve furfurylamine (1 equivalent) in absolute ethanol.
-
To this solution, add phenyl isothiocyanate (1 equivalent) dropwise while stirring at room temperature.
-
After the addition is complete, fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain the reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product will typically precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Caption: General workflow for the synthesis of thiourea derivatives.
In Vitro Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is the gold standard for determining the MIC of a compound. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test compound stock solution (e.g., in DMSO)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. In the first column, add 100 µL of the test compound stock solution at 2x the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard the final 100 µL from the tenth column.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Column 11 will serve as the growth control (no compound), and column 12 will serve as the sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the therapeutic potential of furan-containing thiourea derivatives as a promising class of antibacterial agents. The structural analog, 1-benzoyl-3-furan-2-ylmethyl-thiourea, has demonstrated activity against clinically relevant Gram-positive bacteria.[6][7] Comparative analysis with other thiourea derivatives reveals that while the core scaffold is active, strategic modifications to the aryl substituents can lead to significant improvements in potency, even against multi-drug resistant strains.[5]
The provided experimental protocols for synthesis and in vitro evaluation offer a robust framework for the further investigation and optimization of this chemical series. Future research should focus on:
-
Quantitative SAR studies: Synthesizing and testing a library of this compound analogs with diverse substitutions on the phenyl ring to determine the electronic and steric requirements for optimal activity.
-
Mechanism of action studies: Confirming the inhibition of DNA gyrase and exploring other potential bacterial targets.
-
In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models of infection to assess their therapeutic index and overall drug-like properties.
By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to advance the development of novel thiourea-based antimicrobials to address the critical challenge of antibiotic resistance.
References
- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.
- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments.
-
Structural, spectral, optical and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea. (2013). Journal of Molecular Structure. [Link]
- Broth Microdilution | MI - Microbiology. (n.d.). Microbiology Info.
-
Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. (2020). Research in Pharmaceutical Sciences. [Link]
-
Synthesis and Antibacterial Screening of Some 1-Aroyl-3-aryl Thiourea Derivatives. (2016). Journal of Chemistry. [Link]
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Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
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Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). Molecules. [Link]
- Two-fold Broth Microdilution Method for Determination of MIC. (2012). Karlsruhe Institute of Technology.
- Comparative Analysis of the Biological Activity of Thiourea Deriv
-
New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. (2021). Molecules. [Link]
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Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. (2015). ResearchGate. [Link]
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New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (2020). Molecules. [Link]
- Synthesis, characterization, and antimicrobial activity of new benzoylthiourea ligands. (2008). Transition Metal Chemistry.
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Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. [Link]
- comparing the efficacy of 1-(4-Acetylphenyl)-3-benzylthiourea to standard antimicrobial agents. (2025). BenchChem.
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Synthesis, characterization and computational studies of 1,3-bis[(E)-furan-2-yl)methylene]urea and 1,3-bis[(E)-furan-2-yl)methylene]thiourea. (2015). ResearchGate. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules. [Link]
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Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(Furan-2-ylmethyl)-3-phenylthiourea
This document provides essential guidance for the safe handling, use, and disposal of 1-(Furan-2-ylmethyl)-3-phenylthiourea in a laboratory setting. As a Senior Application Scientist, my objective is to synthesize critical safety information with practical, field-tested advice to ensure your operational safety and experimental integrity. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is built upon a robust analysis of its structural motifs: the phenylthiourea core and the furan ring. We will operate under the precautionary principle, assuming the hazards of these components are present in the derivative.
The phenylthiourea moiety is associated with significant acute oral toxicity and potential for skin sensitization.[1][2] The parent compound, thiourea, is classified as harmful if swallowed and is suspected of causing cancer and reproductive toxicity.[3] The furan component is a flammable, harmful, and potentially carcinogenic substance.[4] Therefore, meticulous adherence to the following protocols is imperative.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the cornerstone of laboratory safety. For this compound, the primary risks involve accidental ingestion, skin contact, and inhalation of airborne particles.
| Hazard Category | Potential Risk | Mitigation Strategy |
| Acute Toxicity (Oral) | Potentially fatal if swallowed.[1][2] | Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly after handling.[5] |
| Skin Sensitization & Irritation | May cause an allergic skin reaction or irritation upon contact.[1][5] | Wear appropriate chemical-resistant gloves and a lab coat at all times.[6] |
| Respiratory Irritation | Inhalation of dust may irritate the nose, throat, and lungs.[5] | Handle in a certified chemical fume hood or use a dust respirator for solid transfers.[7][8] |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and/or genetic defects based on furan and thiourea data.[3][4] | Employ stringent engineering controls (fume hood) and PPE to minimize exposure. |
| Environmental Hazard | Potentially harmful to aquatic life.[3] | Dispose of as hazardous waste; do not allow to enter drains or waterways.[3][7][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following recommendations are based on a composite of hazards presented by phenylthiourea, thiourea, and furan derivatives.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when a splash hazard exists. | Protects against accidental splashes and airborne particulates. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US). |
| Hand Protection | Chemically resistant, impervious gloves such as nitrile or butyl rubber.[8] | Nitrile gloves are suitable for incidental contact.[10] For extended handling or in the event of a spill, more robust gloves may be necessary. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[8] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[8] | For weighing and transferring solid material where dust may be generated, a respirator with a particulate filter (e.g., N95) is the minimum requirement. Ensure you are fit-tested for any respirator you use. |
| Protective Clothing | A laboratory coat is mandatory. Consider a chemical-resistant apron for large quantities. | Protects skin and personal clothing from contamination.[10] Lab coats should be buttoned completely. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a standardized workflow is critical for minimizing risk and ensuring reproducible results.
Pre-Operational Workflow
This diagram outlines the essential steps to take before handling the compound.
-
Conduct a Specific Risk Assessment : Before beginning work, review this guide and consider the specific quantities and manipulations involved in your experiment.
-
Don Appropriate PPE : Put on your lab coat, safety glasses, and gloves as detailed in the PPE table.
-
Prepare the Chemical Fume Hood : Ensure the fume hood is operational and the sash is at the appropriate working height. All handling of the solid compound and its solutions should occur within the fume hood.
-
Assemble Materials : Bring all necessary equipment (spatulas, weigh boats, solvents, etc.) and a clearly labeled hazardous waste container into the fume hood.
Handling and Experimental Protocol
When handling this compound, whether as a solid or in solution, the following steps must be followed:
-
Weighing the Compound :
-
Perform all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.
-
Use a disposable weigh boat.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolving the Compound :
-
Add the solvent to the solid slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
During the Experiment :
-
Keep all containers with the compound clearly labeled.
-
Maintain good housekeeping within the fume hood to prevent contamination.
-
Spill Management Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Minor Spill (Solid) : If a small amount of solid is spilled, gently cover it with a damp paper towel to avoid raising dust.[7] Carefully wipe up the material, place the paper towel in the hazardous waste container, and decontaminate the area.
-
Minor Spill (Liquid) : Absorb the spill with an inert material like vermiculite or sand.[7][11] Scoop the absorbed material into the hazardous waste container.
-
Major Spill : If a large amount is spilled, evacuate the immediate area and alert your laboratory supervisor and institutional safety office immediately.
Waste Disposal Plan
Proper disposal is a critical final step to ensure environmental and personal safety.
-
Segregation : All waste contaminated with this compound, including gloves, weigh boats, and contaminated paper towels, must be segregated into a dedicated, labeled hazardous waste container.[3][7]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Keep the waste container sealed when not in use and store it in a designated satellite accumulation area.[6][7][12]
-
Disposal : Arrange for pickup and disposal through your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.[7][9]
By integrating these safety protocols into your daily laboratory practice, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
- New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Phenylthiourea.
- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Thiourea.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Thiourea.
- Cayman Chemical Company. (2025).
- Fisher Scientific. (2023).
- ChemicalBook. (n.d.). Furan - Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea.
- National Oceanic and Atmospheric Administration. (n.d.). FURAN | CAMEO Chemicals.
- Fisher Scientific Company. (2025).
- Government of Canada. (2023). Furan Compounds Group - information sheet.
- National Toxicology Program. (1978). Bioassay of 1-Phenyl-2-thiourea for Possible Carcinogenicity.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- TCI Chemicals. (2018).
- Chemos GmbH & Co.KG. (2019).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thiourea.
- Sigma-Aldrich. (2024).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Furan.
- Pérez, H., Mascarenhas, Y., Estévez-Hernández, O., Santos Jr, S., & Duque, J. (2008). 1-Furoyl-3-methyl-3-phenylthiourea. Acta Crystallographica Section E: Structure Reports Online, 64(2), o435.
- University of California, Santa Barbara. (2015). Personal Protective Equipment Selection Guide.
- Chemos GmbH & Co.KG. (2023).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
